Product packaging for Methyl 2-(1-aminocyclohexyl)acetate(Cat. No.:CAS No. 178242-64-3)

Methyl 2-(1-aminocyclohexyl)acetate

Cat. No.: B060983
CAS No.: 178242-64-3
M. Wt: 171.24 g/mol
InChI Key: RLMHBOGYHKMLFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-(1-aminocyclohexyl)acetate is a versatile and valuable chemical building block in organic synthesis and medicinal chemistry research. This compound features a cyclohexane ring constrained amino acid ester structure, making it a prominent scaffold for the design and synthesis of peptidomimetics. Researchers utilize this molecule to introduce a conformationally restricted, lipophilic amino acid analogue into peptide chains, which can enhance metabolic stability, improve membrane permeability, and modulate the biological activity of novel peptide-based therapeutics. The primary amine functionality allows for further derivatization via amide bond formation or reductive amination, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for alternative coupling strategies. Its primary research applications include the development of protease inhibitors, receptor agonists/antagonists, and the exploration of structure-activity relationships (SAR) in drug discovery programs. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B060983 Methyl 2-(1-aminocyclohexyl)acetate CAS No. 178242-64-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(1-aminocyclohexyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-8(11)7-9(10)5-3-2-4-6-9/h2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMHBOGYHKMLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444289
Record name Methyl (1-aminocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178242-64-3
Record name Methyl (1-aminocyclohexyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-(1-aminocyclohexyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 2-(1-aminocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(1-aminocyclohexyl)acetate is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the anticonvulsant and analgesic drug, gabapentin. This technical guide provides a comprehensive overview of its chemical properties, including its structure, physicochemical characteristics, and a plausible synthetic pathway. Due to the limited availability of direct experimental data in publicly accessible literature, this guide combines reported data with predicted values and established chemical principles to offer a thorough resource for professionals in research and drug development.

Chemical Identity and Structure

This compound is a substituted amino acid ester. The structure consists of a cyclohexane ring with an amino group and an acetic acid methyl ester group attached to the same carbon atom.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
CAS Number 178242-64-3[1]
Molecular Formula C₉H₁₇NO₂[1]
SMILES COC(=O)CC1(CCCCC1)N[1]
InChI InChI=1S/C9H17NO2/c1-12-8(11)7-9(10)5-3-2-4-6-9/h2-7,10H2,1H3

Physicochemical Properties

Detailed experimental physicochemical data for this compound is not extensively reported. The following table summarizes available and computed data. It is important to note that some values are predicted and should be confirmed experimentally.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 171.24 g/mol [1]ChemScene[1]
Topological Polar Surface Area (TPSA) 52.32 ŲChemScene[1]
logP (octanol-water partition coefficient) 1.2111ChemScene[1]
Hydrogen Bond Donors 1[1]ChemScene[1]
Hydrogen Bond Acceptors 3[1]ChemScene[1]
Rotatable Bonds 2[1]ChemScene[1]
Purity (typical) ≥98%ChemScene[1]
Storage Conditions Sealed in dry, 2-8°CChemScene

The hydrochloride salt of this compound, this compound hydrochloride (CAS No. 1016258-17-5), is also commercially available and has a molecular weight of 207.7 g/mol .

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature, a plausible and widely recognized synthetic route for α-amino acids and their derivatives is the Strecker synthesis. This method offers a straightforward approach starting from a ketone.

Plausible Synthetic Workflow: Modified Strecker Synthesis

A logical synthesis of this compound can be envisioned via a two-step process starting from cyclohexanone.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis & Esterification cluster_product Final Product Cyclohexanone Cyclohexanone Aminonitrile 1-aminocyclohexane-1-carbonitrile Cyclohexanone->Aminonitrile Strecker Reaction KCN Potassium Cyanide (KCN) KCN->Aminonitrile NH4Cl Ammonium Chloride (NH4Cl) NH4Cl->Aminonitrile AminoAcid 1-aminocyclohexane-1-carboxylic acid Aminonitrile->AminoAcid Hydrolysis FinalProduct This compound AminoAcid->FinalProduct Fischer Esterification Methanol Methanol (CH3OH) Methanol->FinalProduct AcidCatalyst Acid Catalyst (e.g., H2SO4) AcidCatalyst->FinalProduct

Caption: Plausible synthetic workflow for this compound.

Detailed Methodologies

Step 1: Strecker Synthesis of 1-aminocyclohexane-1-carbonitrile

  • Reaction Setup: In a well-ventilated fume hood, a solution of ammonium chloride in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Reagent Addition: Cyclohexanone is added to the ammonium chloride solution. Subsequently, an aqueous solution of potassium cyanide is added dropwise to the stirring mixture. The reaction is typically carried out at or below room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the cyclohexanone spot.

  • Work-up and Isolation: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 1-aminocyclohexane-1-carbonitrile.

Step 2: Hydrolysis of the Aminonitrile and Esterification

  • Hydrolysis: The crude aminonitrile is subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid. For instance, refluxing with concentrated hydrochloric acid would yield 1-aminocyclohexane-1-carboxylic acid hydrochloride.

  • Esterification (Fischer Esterification): The resulting amino acid is then esterified. The amino acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) is added. The mixture is refluxed until the reaction is complete (monitored by TLC).

  • Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent. The organic extract is washed, dried, and concentrated. The final product, this compound, can be purified by column chromatography or distillation under reduced pressure.

Spectroscopic Data (Expected)

Table 3: Predicted Spectroscopic Features

SpectroscopyKey Expected Signals
¹H-NMR - Singlet for the methyl ester protons (-OCH₃) around 3.6-3.7 ppm.- Multiplets for the cyclohexyl protons (-CH₂-) in the range of 1.2-1.8 ppm.- Singlet for the acetate methylene protons (-CH₂COOCH₃).- Broad singlet for the amine protons (-NH₂), which is D₂O exchangeable.
¹³C-NMR - Signal for the ester carbonyl carbon (~170-175 ppm).- Signal for the quaternary carbon of the cyclohexane ring attached to the amino and acetate groups.- Signal for the methyl ester carbon (~50-55 ppm).- Signals for the cyclohexyl carbons.
FT-IR (cm⁻¹) - N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹).- C-H stretching of the aliphatic groups (~2850-2950 cm⁻¹).- C=O stretching of the ester group (~1730-1750 cm⁻¹).- C-O stretching of the ester (~1150-1250 cm⁻¹).- N-H bending of the primary amine (~1600 cm⁻¹).
Mass Spectrometry (EI) - A molecular ion peak (M⁺) at m/z = 171.- Fragmentation patterns corresponding to the loss of the methoxy group (-OCH₃, M-31), the carbomethoxy group (-COOCH₃, M-59), and cleavage of the cyclohexane ring.

Role in Drug Development

This compound is a crucial intermediate in the synthesis of gabapentin, a widely used pharmaceutical for treating epilepsy and neuropathic pain. The logical relationship of its application is illustrated below.

G Intermediate This compound Hofmann Hofmann Rearrangement Intermediate->Hofmann Gabapentin Gabapentin (Active Pharmaceutical Ingredient) Hofmann->Gabapentin Formulation Pharmaceutical Formulation Gabapentin->Formulation DrugProduct Anticonvulsant/Analgesic Drug Formulation->DrugProduct

Caption: Role of this compound in drug development.

The synthesis of gabapentin from its corresponding ester intermediate typically involves a Hofmann rearrangement of an amide derivative, which is a standard method for converting amides to amines with one less carbon atom.

Safety and Handling

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place. As indicated by suppliers, storage at 2-8°C is recommended.

  • Hazards: The compound contains an amino group and an ester functional group. It may be irritating to the eyes, skin, and respiratory system. The toxicological properties have not been thoroughly investigated.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its role as a key building block for gabapentin. While comprehensive experimental data on its physicochemical properties are sparse, this guide provides a consolidated overview of its known characteristics and a scientifically sound basis for its synthesis and handling. Further experimental investigation is warranted to fully characterize this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Molecular Structure and Properties of Methyl 2-(1-aminocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(1-aminocyclohexyl)acetate is a chemical compound of interest in medicinal chemistry, primarily due to its structural relationship to the well-known pharmaceutical agent gabapentin. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and potential synthetic routes. While experimental data for this specific ester is limited in public literature, this document compiles available information and provides inferred knowledge based on analogous compounds to support research and development efforts.

Molecular Identity and Structure

This compound is the methyl ester of 2-(1-aminocyclohexyl)acetic acid. The core structure consists of a cyclohexane ring substituted at the 1-position with both an amino group and an acetate methyl ester group.

Identifier Value Source
IUPAC Name This compoundChemScene[1]
CAS Number 178242-64-3ChemScene[1]
Molecular Formula C₉H₁₇NO₂ChemScene[1]
Molecular Weight 171.24 g/mol ChemScene[1]
SMILES COC(=O)CC1(CCCCC1)NChemScene[1]
InChI InChI=1S/C9H17NO2/c1-12-8(11)7-9(10)5-3-2-4-6-9/h2-7,10H2,1H3PubChem[2]
InChIKey RLMHBOGYHKMLFN-UHFFFAOYSA-NPubChem[2]

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

Property Predicted Value Source
Topological Polar Surface Area (TPSA) 52.32 ŲChemScene[1]
LogP 1.2111ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 2ChemScene[1]
Monoisotopic Mass 171.12593 DaPubChem[2]

Spectroscopic Data (Inferred)

While experimental spectra for this compound are not found in the surveyed literature, the expected spectral characteristics can be inferred from its structural analogue, gabapentin, and general principles of spectroscopy.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons of the cyclohexyl ring, the methylene protons of the acetate group, the methoxy protons of the ester, and the amine protons. The cyclohexyl protons would likely appear as a complex multiplet in the region of 1.3-1.6 ppm. The methylene protons adjacent to the carbonyl group would be expected around 2.4 ppm as a singlet. The methyl ester protons would present as a sharp singlet around 3.7 ppm. The amine protons would likely be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.

13C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum would be expected to show distinct signals for the carbonyl carbon of the ester (around 175 ppm), the methoxy carbon (around 52 ppm), the quaternary carbon of the cyclohexane ring attached to the nitrogen and acetate groups (around 40-50 ppm), the methylene carbon of the acetate group, and the carbons of the cyclohexyl ring.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum would be characterized by the following key absorption bands:

  • N-H stretching: A broad absorption in the region of 3300-3500 cm-1 corresponding to the primary amine.

  • C-H stretching: Absorptions in the 2850-2950 cm-1 region from the alkyl groups.

  • C=O stretching: A strong, sharp absorption around 1735-1750 cm-1, characteristic of the ester carbonyl group.

  • C-O stretching: An absorption in the 1000-1300 cm-1 region for the ester C-O bond.

  • N-H bending: An absorption around 1600 cm-1.

Mass Spectrometry (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) at m/z 171 would be expected. Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z 31), the carbomethoxy group (-COOCH₃, m/z 59), and fragmentation of the cyclohexane ring.

Synthesis and Experimental Protocols (Proposed)

A definitive, published experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be proposed based on established methods for the synthesis of gabapentin and its analogues.[3][4][5] One such proposed pathway is the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Intermediate 3 cluster_4 Final Product 1,1-Cyclohexanediacetic acid 1,1-Cyclohexanediacetic acid 1,1-Cyclohexanediacetic anhydride 1,1-Cyclohexanediacetic anhydride 1,1-Cyclohexanediacetic acid->1,1-Cyclohexanediacetic anhydride Acetic Anhydride, Reflux 1,1-Cyclohexanediacetic acid monoamide 1,1-Cyclohexanediacetic acid monoamide 1,1-Cyclohexanediacetic anhydride->1,1-Cyclohexanediacetic acid monoamide Aqueous NH3 Gabapentin Gabapentin 1,1-Cyclohexanediacetic acid monoamide->Gabapentin Hofmann Rearrangement (e.g., NaOBr) This compound This compound Gabapentin->this compound Esterification (MeOH, Acid catalyst)

Caption: Proposed synthesis of this compound.

Proposed Experimental Protocol

This protocol is a conceptual outline and would require optimization.

Step 1: Synthesis of Gabapentin (as an intermediate) A common route to gabapentin involves the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide.[3][4] This intermediate is typically prepared from 1,1-cyclohexanediacetic acid.

Step 2: Esterification of Gabapentin

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve gabapentin in an excess of anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or thionyl chloride, dropwise to the cooled methanolic solution.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Activity and Signaling Pathways (Inferred)

There is no direct experimental evidence describing the biological activity or the signaling pathways modulated by this compound. However, given its close structural similarity to gabapentin, it is plausible that it may exhibit similar pharmacological properties.

Gabapentin is known to exert its effects by binding to the α2δ-1 subunit of voltage-gated calcium channels.[6] This interaction is thought to reduce the release of excitatory neurotransmitters in the central nervous system. It is conceivable that this compound could act as a prodrug of gabapentin, being hydrolyzed in vivo to the active carboxylic acid. Alternatively, the ester itself might possess some affinity for the α2δ-1 subunit or other currently unknown targets.

Potential Logical Relationship for Biological Activity:

Biological_Activity This compound This compound In vivo hydrolysis In vivo hydrolysis This compound->In vivo hydrolysis Prodrug Hypothesis Gabapentin Gabapentin In vivo hydrolysis->Gabapentin α2δ-1 subunit of VGCCs α2δ-1 subunit of VGCCs Gabapentin->α2δ-1 subunit of VGCCs Binding Modulation of Neurotransmitter Release Modulation of Neurotransmitter Release α2δ-1 subunit of VGCCs->Modulation of Neurotransmitter Release

Caption: Inferred biological mechanism of action.

Conclusion

This compound is a molecule with potential for further investigation, particularly as a possible prodrug or analogue of gabapentin. This guide has provided a summary of its known and inferred properties. Future research should focus on obtaining experimental spectroscopic data to confirm its structure, optimizing a synthetic route, and conducting biological assays to determine its pharmacological profile and potential therapeutic applications. The lack of extensive public data underscores the opportunity for novel research in this area.

References

A Technical Guide to Methyl 2-(1-aminocyclohexyl)acetate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(1-aminocyclohexyl)acetate is a chemical compound of significant interest in pharmaceutical development and neuroscience research. As a derivative of cyclohexylacetic acid, it serves as a key intermediate in the synthesis of various bioactive molecules, including analgesics and potential treatments for neurological disorders. This document provides an in-depth overview of its chemical identity, physicochemical properties, a generalized synthetic protocol, and its potential biological significance.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name, is a cycloaliphatic amino acid ester. Its hydrochloride salt form is often utilized to enhance solubility in drug formulation processes[1]. The fundamental properties of this compound are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compoundChemScene
Synonym(s) (1-Amino-cyclohexyl)-acetic acid methyl ester[2]
CAS Number 178242-64-3[2][3]
Molecular Formula C₉H₁₇NO₂[2][3]
Molecular Weight 171.24 g/mol [2][3]
Purity ≥98% (Commercially available)[3]
SMILES COC(=O)CC1(CCCCC1)N[3]

Note: Properties for related compounds, such as the hydrochloride salt (CAS: 1016258-17-5), may differ slightly. The molecular weight of the hydrochloride salt is 207.7 g/mol [1].

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the direct synthesis of this compound are not extensively published in readily available literature, a general synthetic route can be conceptualized based on established organic chemistry principles and synthesis of structurally related compounds like Gabapentin[4]. A plausible approach involves the Strecker synthesis or a related cyanation/hydrolysis/esterification sequence starting from cyclohexanone.

Generalized Synthetic Protocol

A potential synthetic pathway is outlined below. This protocol is illustrative and would require optimization for laboratory or industrial-scale production.

  • Formation of α-aminonitrile: Cyclohexanone is reacted with an alkali metal cyanide (e.g., sodium cyanide) and ammonium chloride in a suitable solvent (e.g., aqueous ethanol). This reaction forms 1-aminocyclohexanecarbonitrile.

  • Hydrolysis of the Nitrile: The resulting α-aminonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding 1-aminocyclohexylacetic acid.

  • Esterification: The final step is the esterification of the carboxylic acid group. This is typically achieved by reacting the amino acid with methanol in the presence of a strong acid catalyst, such as thionyl chloride or sulfuric acid, to produce this compound.

The workflow for this generalized synthesis is depicted in the following diagram.

G cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Esterification A Cyclohexanone C 1-Aminocyclohexanecarbonitrile A->C + B NaCN, NH4Cl E 1-Aminocyclohexylacetic Acid C->E D Acid/Base Hydrolysis G This compound E->G F Methanol, Acid Catalyst

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Research Applications

This compound and its derivatives are valuable in medicinal chemistry and neuroscience. The core structure is related to that of Gabapentin, a well-known anticonvulsant and analgesic.

Role in Pharmaceutical Development

This compound primarily serves as a building block or intermediate in the synthesis of more complex pharmaceutical agents[1]. Its structural motif is found in molecules designed to target the central nervous system. Researchers utilize this intermediate for developing novel analgesics and anti-inflammatory drugs[1].

Applications in Neuroscience

The ability of cyclohexyl derivatives to exhibit biological activity makes this compound a valuable tool in neuroscience research[1]. It is used in studies exploring potential treatments for neurological conditions such as depression and anxiety, likely due to its potential to interact with neurotransmitter systems[1]. The structural similarity to GABA (gamma-aminobutyric acid) suggests that its derivatives might act as GABA analogs, influencing GABAergic neurotransmission.

The potential mechanism of action for drugs derived from this intermediate could involve modulation of GABAergic pathways, which are central to regulating neuronal excitability.

G A This compound B Further Synthesis A->B C Active Pharmaceutical Ingredient (API) B->C D GABA Analog / Modulator C->D E Interaction with Neurotransmitter Systems D->E F Therapeutic Effect (e.g., Analgesia, Anxiolysis) E->F

Caption: Conceptual pathway from intermediate to therapeutic application.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its stable and easy-to-handle nature makes it a valuable component in both academic and industrial research settings[1]. Further investigation into the synthesis of novel derivatives and their pharmacological profiling is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

An In-depth Technical Guide to Methyl 2-(1-aminocyclohexyl)acetate (CAS 178242-64-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1-aminocyclohexyl)acetate, with the CAS number 178242-64-3, is a chemical compound that belongs to the class of amino acid esters. Structurally, it features a cyclohexyl ring substituted with both an amino group and an acetate methyl ester group at the same carbon atom. This arrangement makes it a derivative of a geminal amino acid. While public domain information on this specific molecule is limited, its structural motifs suggest its potential utility as a building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and research chemicals. Chemical suppliers list it as an intermediate for scientific research and chemical synthesis.[1] This guide aims to consolidate the available technical data for this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These data are compiled from various chemical supplier databases and computational predictions.

PropertyValueSource
CAS Number 178242-64-3ChemScene[2]
Molecular Formula C₉H₁₇NO₂ChemScene[2]
Molecular Weight 171.24 g/mol ChemScene[2]
Synonyms methyl (1-aminocyclohexyl)acetateChemScene[2]
Boiling Point (Predicted) 228.9 ± 13.0 °C
Density (Predicted) 1.007 ± 0.06 g/cm³
pKa (Predicted) 9.32 ± 0.70
Topological Polar Surface Area (TPSA) 52.32 ŲChemScene
LogP (Predicted) 1.2111ChemScene
Hydrogen Bond Acceptors 3ChemScene
Hydrogen Bond Donors 1ChemScene
Rotatable Bonds 2ChemScene
SMILES COC(=O)CC1(CCCCC1)NChemScene[2]

Synthesis

A patent for the synthesis of Gabapentin describes a process that utilizes a structurally related intermediate, methyl 1-(nitromethyl)cyclohexyl-acetate. This suggests a potential synthetic pathway where the nitro group of this intermediate is reduced to an amine to yield this compound.

Potential Applications in Research and Drug Discovery

While there is no specific, publicly available research detailing the biological activity or pharmacological profile of this compound, its classification as a research intermediate and a building block by chemical suppliers indicates its role in the synthesis of more complex molecules. The presence of a primary amine and an ester functional group on a rigid cyclic scaffold makes it a versatile starting material for creating libraries of compounds for screening in drug discovery programs. The aminocyclohexyl moiety is a feature in some bioactive molecules, and this compound could be used to explore structure-activity relationships in various therapeutic areas.

Biological Activity and Mechanism of Action

As of the current date, there are no published studies that describe the biological activity, mechanism of action, or involvement in any signaling pathways for this compound. Its primary role appears to be that of a synthetic intermediate rather than an end-product with known biological functions.

Experimental Protocols

Due to the absence of published research on the applications of this compound, there are no established and cited experimental protocols for its use in biological or pharmacological assays.

Conclusion

This compound (CAS 178242-64-3) is a commercially available chemical intermediate with potential applications in synthetic and medicinal chemistry. While a comprehensive body of public research on this specific compound is lacking, its chemical structure provides a foundation for its use in the generation of novel molecules for drug discovery and other scientific research. Further studies are required to elucidate any intrinsic biological activity and to fully realize its potential as a building block in the development of new chemical entities.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 2-(1-aminocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1-aminocyclohexyl)acetate is a small organic molecule of interest in medicinal chemistry and drug development. Its structural elucidation and characterization are fundamentally reliant on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the expected spectroscopic data for this compound.

It is important to note that while predicted data for this compound is available, comprehensive experimental spectra are not readily found in public databases. Therefore, this guide also includes data for the closely related structural isomer, Methyl 2-(1-(aminomethyl)cyclohexyl)acetate, also known as Gabapentin methyl ester, to provide a valuable comparative reference for researchers.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₉H₁₇NO₂, the expected monoisotopic mass is approximately 171.12593 Da. The following table summarizes the predicted m/z values for various adducts that may be observed in an electrospray ionization (ESI) mass spectrum.[1]

AdductPredicted m/z
[M+H]⁺172.13321
[M+Na]⁺194.11515
[M+K]⁺210.08909
[M+NH₄]⁺189.15975
[M-H]⁻170.11865
[M+HCOO]⁻216.12413
[M+CH₃COO]⁻230.13978

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, ester, and aliphatic moieties.

Wavenumber Range (cm⁻¹)Functional Group & VibrationDescription of Expected Signal
3400-3250N-H Stretch (Amine)A medium to weak, sharp peak (or a doublet for a primary amine) is expected.
2960-2850C-H Stretch (Aliphatic)Strong, sharp peaks corresponding to the stretching of C-H bonds in the cyclohexane ring and methyl group.
1750-1735C=O Stretch (Ester)A strong, sharp absorption band, which is highly characteristic of the carbonyl group in the ester.[2]
1250-1230C-O Stretch (Ester)A strong, sharp peak corresponding to the C-O single bond stretch of the ester group.[2]
1650-1580N-H Bend (Amine)A medium intensity, broad band resulting from the bending vibration of the N-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Due to the lack of direct experimental data for this compound, the following tables provide predicted chemical shifts based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum will show signals for the protons of the cyclohexane ring, the methylene group adjacent to the ester, the methyl group of the ester, and the amine protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.7Singlet3H-OCH₃
~ 2.3Singlet2H-CH₂-COO-
1.2 - 1.6Multiplet10HCyclohexane ring protons
Variable (broad)Singlet2H-NH₂
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on all the unique carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
~ 173C=O (Ester)
~ 58Quaternary Carbon (C-NH₂)
~ 52-OCH₃
~ 45-CH₂-COO-
~ 35Cyclohexane ring carbons (α to quaternary C)
~ 25Cyclohexane ring carbon (γ to quaternary C)
~ 22Cyclohexane ring carbons (β to quaternary C)

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data. The following are generalized protocols for the analysis of a small organic molecule like this compound.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR in approximately 0.6-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry 5 mm NMR tube.[3][4] Ensure the sample is fully dissolved; if not, filter the solution to remove any particulate matter.[5]

  • Instrument Setup : Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is "locked" onto the deuterium signal of the solvent.[6] The magnetic field homogeneity is optimized by a process called "shimming".

  • Data Acquisition : For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing : The acquired FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

IR Spectroscopy (FT-IR)

A common and convenient method for solid samples is using an Attenuated Total Reflectance (ATR) accessory.[7]

  • Background Spectrum : Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

  • Sample Application : Place a small amount of the solid sample onto the center of the ATR crystal.[8] Apply consistent pressure with the built-in press to ensure good contact between the sample and the crystal surface.[7]

  • Sample Spectrum Acquisition : Acquire the infrared spectrum of the sample, typically over a range of 4000-400 cm⁻¹.[8] To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.[8]

  • Data Processing : The final spectrum is generated by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique suitable for polar molecules.

  • Sample Preparation : Dissolve a small amount of the sample (typically in the low µg/mL to ng/mL range) in a solvent compatible with mass spectrometry, such as methanol, acetonitrile, or a mixture with water.[9] The solution should be free of non-volatile salts or buffers.

  • Infusion : The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.

  • Ionization : A high voltage is applied to the tip of the infusion capillary, causing the sample solution to form a fine spray of charged droplets.[10] A heated desolvating gas (typically nitrogen) aids in solvent evaporation, leading to the formation of gas-phase ions.[10]

  • Mass Analysis : The generated ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Compound of Interest Purification Purification (if necessary) Sample->Purification Dissolution Dissolution in Appropriate Solvent NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FT-IR) Dissolution->IR MS Mass Spectrometry (ESI-MS) Dissolution->MS Purification->Dissolution Process Data Processing (Fourier Transform, Baseline Correction) NMR->Process IR->Process MS->Process Analysis Spectral Analysis (Peak Picking, Integration) Process->Analysis Interpretation Structural Elucidation Analysis->Interpretation

A flowchart illustrating the general workflow of spectroscopic analysis.

References

Technical Guide: Physical and Chemical Characteristics of Methyl 2-(1-aminocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1-aminocyclohexyl)acetate is a substituted amino acid ester of significant interest in pharmaceutical research and development. Its structural motif, featuring a quaternary carbon center on a cyclohexane ring, makes it a valuable building block and a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Notably, it serves as a precursor in the production of anticonvulsant and analgesic drugs, such as gabapentin. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its hydrochloride salt, and its pivotal role in synthetic medicinal chemistry.

Chemical Identity

IdentifierValue
Chemical Name This compound
Synonyms (1-Aminocyclohexyl)acetic acid methyl ester, Methyl (1-aminocyclohexyl)acetate
CAS Number 178242-64-3[1][2][3][4]
Molecular Formula C₉H₁₇NO₂[1][2]
Molecular Weight 171.24 g/mol [1][2]
Chemical Structure Chemical Structure of this compound

Physicochemical Properties

PropertyValueSource
Boiling Point 228.9 °C at 760 mmHgExperimental
Density 1.007 g/cm³Experimental
Refractive Index 1.463Experimental
Flash Point 96 °CExperimental
Topological Polar Surface Area (TPSA) 52.32 ŲComputational[1]
LogP (Octanol-Water Partition Coefficient) 1.2111Computational[1]
Hydrogen Bond Donors 1Computational[1]
Hydrogen Bond Acceptors 3Computational[1]
Rotatable Bonds 2Computational[1]

Hydrochloride Salt

This compound is also available as a hydrochloride salt, which often exhibits improved solubility and stability, making it more suitable for certain applications in drug formulation and synthesis.

IdentifierValue
Chemical Name This compound hydrochloride
CAS Number 1016258-17-5
Molecular Formula C₉H₁₇NO₂·HCl
Molecular Weight 207.7 g/mol

Role in Pharmaceutical Synthesis

This compound is a critical intermediate in the synthesis of several pharmaceutical compounds. Its primary application lies in the production of gabapentin, a widely used medication for epilepsy and neuropathic pain. The structural framework of this molecule allows for further chemical modifications to generate a diverse range of biologically active molecules. Its utility extends to the development of novel analgesics and anti-inflammatory drugs, as well as agents targeting neurological disorders.

The following diagram illustrates the logical relationship of this compound as a key building block in the development of therapeutic agents.

G Logical Relationship of this compound in Drug Development A This compound (Key Intermediate) B Chemical Modification (e.g., Hydrolysis, Amidation) A->B C Gabapentin (Anticonvulsant, Analgesic) B->C D Novel Analgesics B->D E Anti-inflammatory Agents B->E F Therapeutics for Neurological Disorders B->F

Logical flow from intermediate to potential drug classes.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not widely published in readily accessible scientific literature, likely due to their proprietary nature. However, a general synthetic approach can be inferred from the synthesis of related compounds like gabapentin. A plausible synthetic route would involve the following conceptual steps:

G Conceptual Synthetic Workflow A Starting Materials (e.g., Cyclohexanone derivatives) B Formation of α-amino acid precursor A->B C Esterification B->C D This compound C->D E Purification (e.g., Distillation, Chromatography) D->E

A generalized workflow for the synthesis of the target compound.

A common method for the synthesis of α-amino acids is the Strecker synthesis, which could be adapted for this molecule. This would involve the reaction of cyclohexanone with an amine source and a cyanide source, followed by hydrolysis and subsequent esterification. Another potential route is the Bucherer-Bergs reaction, which utilizes a ketone, ammonium carbonate, and a cyanide source to form a hydantoin, which can then be hydrolyzed to the amino acid and subsequently esterified.

Spectral Data

Comprehensive, experimentally-derived spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. For definitive structural confirmation and purity assessment, researchers would need to acquire this data through their own analytical experiments.

Safety, Handling, and Storage

For detailed safety and handling information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions for handling chemicals of this nature include:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. The hydrochloride salt should be stored at 0-8°C.

  • Purity: Commercially available products typically have a purity of ≥98%.[1]

Conclusion

This compound is a compound of considerable importance in medicinal chemistry, primarily serving as a key intermediate in the synthesis of gabapentin and other potential therapeutics. While some of its fundamental physical properties have been reported, a complete experimental characterization, including melting point, solubility, and comprehensive spectral data, is not publicly available. This guide consolidates the existing knowledge on this compound to aid researchers and professionals in drug discovery and development. Further investigation into its properties and synthetic methodologies would be highly valuable to the scientific community.

References

A Technical Guide to the Core Intermediates in Gabapentin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gabapentin, an active pharmaceutical ingredient (API) widely used for the management of neuropathic pain and seizures, is synthesized through various chemical pathways. The efficiency, scalability, and cost-effectiveness of its production are critically dependent on the strategic selection of synthetic routes and the purity of key intermediates. This technical guide provides an in-depth analysis of the core intermediates involved in the most prominent industrial synthesis of gabapentin, focusing on the widely adopted Hofmann rearrangement route, alongside other notable methodologies.

The Hofmann Rearrangement Pathway: A Dominant Industrial Method

The most prevalent and economically viable method for the large-scale synthesis of gabapentin revolves around the Hofmann rearrangement of an amide. This pathway is favored for its relatively high yields and the manageable safety profile of the involved reagents.[1][2] The synthesis originates from 1,1-cyclohexanediacetic acid and proceeds through several critical intermediates.

Key Intermediates in the Hofmann Rearrangement Route:
  • 1,1-Cyclohexanediacetic Acid: This dicarboxylic acid serves as the foundational starting material for the Hofmann route. It is typically synthesized via the Guareschi reaction, involving the condensation of cyclohexanone and ethyl cyanoacetate in the presence of ammonia.[3]

  • 1,1-Cyclohexanediacetic Anhydride: The diacetic acid is then converted to its corresponding cyclic anhydride. This intermediate is crucial as its reactive anhydride functional group readily undergoes nucleophilic attack, a key step for introducing the necessary nitrogen atom into the molecule.[4][5] The formation of the anhydride is typically achieved by heating the diacetic acid with a dehydrating agent like acetic anhydride.[6][7]

  • 1,1-Cyclohexanediacetic Acid Monoamide: The anhydride is subsequently reacted with ammonia to yield the monoamide.[6][8][9] This intermediate is the direct precursor to the Hofmann rearrangement and its purity is paramount for the success of the subsequent step.

The overall workflow for this synthetic pathway is depicted below.

Gabapentin Synthesis via Hofmann Rearrangement cluster_0 Starting Material cluster_1 Key Intermediates cluster_2 Final Product Cyclohexanone Cyclohexanone 1,1-Cyclohexanediacetic Acid 1,1-Cyclohexanediacetic Acid Cyclohexanone->1,1-Cyclohexanediacetic Acid Guareschi Reaction (with Ethyl Cyanoacetate, NH3) Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->1,1-Cyclohexanediacetic Acid 1,1-Cyclohexanediacetic Anhydride 1,1-Cyclohexanediacetic Anhydride 1,1-Cyclohexanediacetic Acid->1,1-Cyclohexanediacetic Anhydride Dehydration (e.g., Acetic Anhydride) 1,1-Cyclohexanediacetic Acid Monoamide 1,1-Cyclohexanediacetic Acid Monoamide 1,1-Cyclohexanediacetic Anhydride->1,1-Cyclohexanediacetic Acid Monoamide Amidation (Aqueous NH3) Gabapentin Gabapentin 1,1-Cyclohexanediacetic Acid Monoamide->Gabapentin Hofmann Rearrangement (e.g., NaOBr) Rearrangement Strategies for Gabapentin Synthesis cluster_start Common Precursor cluster_hofmann Hofmann Route cluster_lossen Lossen Route cluster_curtius Curtius Route cluster_common_intermediate Common Intermediate cluster_end Final Product 1,1-Cyclohexanediacetic Acid Derivative 1,1-Cyclohexanediacetic Acid Derivative Monoamide Monoamide 1,1-Cyclohexanediacetic Acid Derivative->Monoamide Hydroxamic Acid Hydroxamic Acid 1,1-Cyclohexanediacetic Acid Derivative->Hydroxamic Acid Acyl Azide Acyl Azide 1,1-Cyclohexanediacetic Acid Derivative->Acyl Azide Isocyanate Isocyanate Monoamide->Isocyanate Hofmann Rearrangement Hydroxamic Acid->Isocyanate Lossen Rearrangement Acyl Azide->Isocyanate Curtius Rearrangement Gabapentin Gabapentin Isocyanate->Gabapentin Hydrolysis Experimental Workflow for Gabapentin Synthesis cluster_step1 Step 1: Anhydride Formation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Hofmann Rearrangement cluster_step4 Step 4: Isolation Start1 1,1-Cyclohexanediacetic Acid Process1 Reflux with Acetic Anhydride Start1->Process1 Result1 1,1-Cyclohexanediacetic Anhydride Process1->Result1 Process2 React with Aqueous Ammonia Result1->Process2 Result2 1,1-Cyclohexanediacetic Acid Monoamide Process2->Result2 Process3 Treat with Sodium Hypobromite Result2->Process3 Result3 Gabapentin Hydrochloride Process3->Result3 Process4 Purification (e.g., Ion Exchange) Result3->Process4 Result4 Pure Gabapentin Process4->Result4

References

An In-depth Technical Guide to the Stereochemistry of Cyclohexyl-Substituted Amino Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical aspects of cyclohexyl-substituted amino esters, a class of compounds with significant applications in medicinal chemistry and drug development. The stereoisomers of these molecules often exhibit distinct pharmacological and toxicological profiles, making a thorough understanding of their synthesis, separation, and characterization essential.

Conformational Analysis of the Cyclohexane Ring: The Foundation of Stereocontrol

The stereochemical outcome of reactions involving cyclohexyl-substituted amino esters is intrinsically linked to the conformational preferences of the cyclohexane ring. The chair conformation is the most stable arrangement, minimizing both angle and torsional strain.[1] Substituents on the cyclohexane ring can occupy either axial or equatorial positions, with larger substituents favoring the less sterically hindered equatorial position to avoid 1,3-diaxial interactions.[2]

The relative energies of different conformations (chair, boat, and twist-boat) are crucial for predicting the stereoselectivity of reactions. The twist-boat conformation can be more stable than the chair form in certain highly substituted cyclohexanes, such as cis-1,4-di-tert-butylcyclohexane.[3][4]

Table 1: Relative Energies of Cyclohexane Conformations

ConformationRelative Energy (kcal/mol)Key Strain Features
Chair0No angle or torsional strain
Twist-Boat5.5Reduced flagpole interactions compared to boat
Boat6.9Significant flagpole steric strain and torsional strain
Half-Chair10.8High angle and torsional strain (transition state)

Note: Energy values are approximate and can vary with substitution.

Stereoselective Synthesis of Cyclohexyl-Substituted Amino Esters

The synthesis of stereochemically pure cyclohexyl-substituted amino esters is a key challenge. Several strategies have been developed to control the stereochemistry during synthesis, including substrate-controlled and catalyst-controlled methods.

Diastereoselective Synthesis

Diastereoselective approaches aim to favor the formation of one diastereomer over others. This can be achieved by utilizing chiral auxiliaries or by taking advantage of the inherent stereochemical biases of the starting materials.

Table 2: Examples of Diastereoselective Synthesis

Reaction TypeSubstrateReagent/CatalystDiastereomeric Ratio (dr)Reference
Michael AdditionCyclohexyl-derived enolateChiral imine>95:5[5]
Strecker SynthesisSubstituted cyclohexanone(S)-α-methylbenzylamineup to 98:2[6]
Asymmetric AlkylationChiral amide dianionAlkyl halide65:35 to 86:14[7]
Enantioselective Synthesis

Enantioselective methods are employed to produce a specific enantiomer. Asymmetric catalysis, particularly using chiral transition metal complexes or organocatalysts, is a powerful tool in this regard. The Sharpless Asymmetric Aminohydroxylation is a notable example, allowing for the direct synthesis of chiral amino alcohols from olefins, which can then be converted to the desired amino esters.[6][8][9][10]

Chiral Resolution of Racemic Cyclohexyl-Substituted Amino Esters

When stereoselective synthesis is not feasible or provides insufficient purity, chiral resolution of a racemic mixture is employed. Common techniques include enzymatic resolution and chiral chromatography.

Enzymatic Resolution

Enzymes, particularly lipases and proteases, can selectively catalyze the reaction of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.[3][11] Lipases are widely used for the kinetic resolution of racemic amino acid esters through hydrolysis or transesterification.[3][12]

  • Substrate Preparation: Dissolve the racemic N-protected cyclohexyl amino ester in a suitable organic solvent (e.g., toluene or hexane).

  • Enzyme Addition: Add a commercially available lipase (e.g., Candida antarctica lipase B, CAL-B) immobilized on a solid support.

  • Acyl Donor/Acceptor: For transesterification, add an acyl donor (e.g., vinyl acetate). For hydrolysis, add a controlled amount of water.

  • Reaction Monitoring: Monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) until approximately 50% conversion is reached.

  • Work-up and Separation: Filter off the immobilized enzyme. Separate the unreacted ester (one enantiomer) from the product (the other enantiomer, now as an acid or a different ester) using standard chromatographic techniques.

  • Deprotection: Remove the protecting groups from the separated enantiomers to obtain the final products.

Chiral Chromatography

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[13][14][15][16][17] Polysaccharide-based CSPs are among the most versatile and widely used for this purpose.[13][14]

Table 3: Chiral HPLC Conditions for Separation of Cyclohexyl Amino Ester Enantiomers

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionReference
N-Boc-cyclohexylglycine methyl esterChiralcel OD-HHexane/Isopropanol (90:10)1.0UV (220 nm)[14]
N-Cbz-cyclohexylalanine ethyl esterChiralpak AD-HHexane/Ethanol (80:20)0.8UV (254 nm)[14]
N-dansyl-cyclohexylglycineAstec CHIROBIOTIC TMethanol/Acetic Acid/Triethylamine (100:0.1:0.1)1.0Fluorescence[16]

Spectroscopic and Crystallographic Analysis for Stereochemical Determination

The absolute and relative stereochemistry of cyclohexyl-substituted amino esters is determined using a combination of techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the most definitive.

NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is invaluable for determining the relative stereochemistry of diastereomers. The coupling constants (J-values) between protons on the cyclohexane ring can provide information about their dihedral angles and thus their relative orientation (axial or equatorial). The Nuclear Overhauser Effect (NOE) can be used to establish through-space proximity between protons, further aiding in stereochemical assignment.[18] For determining enantiomeric purity, chiral solvating agents (e.g., Mosher's acid) can be used to induce chemical shift differences between the enantiomers.[10][19]

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise arrangement of atoms in space.[9]

The Role of Stereochemistry in Biological Activity

The three-dimensional structure of a molecule is critical for its interaction with biological targets such as receptors and enzymes. Consequently, the different stereoisomers of a cyclohexyl-substituted amino ester can exhibit vastly different pharmacological activities.[20][21]

A prominent example is the case of gabapentin and its (S)-enantiomer, pregabalin. Both are γ-amino acid analogues used to treat epilepsy and neuropathic pain. Their primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels.[22][23][24] However, pregabalin ((S)-3-isobutyl-GABA) exhibits a significantly higher binding affinity for this target and has a more predictable pharmacokinetic profile compared to the racemic gabapentin.[24][25][26]

Signaling Pathway: Modulation of Voltage-Gated Calcium Channels

G cluster_membrane Neuronal Membrane VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Ca_influx Ca²⁺ Influx VGCC->Ca_influx Inhibition Pregabalin (S)-enantiomer (e.g., Pregabalin) Pregabalin->VGCC High Affinity Binding Gabapentin Racemic Mixture (e.g., Gabapentin) Gabapentin->VGCC Lower Affinity Binding Neurotransmitter_release Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_influx->Neurotransmitter_release Reduction Pain_signal Pain Signal Propagation Neurotransmitter_release->Pain_signal Attenuation

Caption: Mechanism of action of pregabalin and gabapentin.

Experimental Workflows and Logical Relationships

Experimental Workflow: From Racemate to Pure Enantiomers

G racemate Racemic Cyclohexyl Amino Ester resolution Chiral Resolution (Enzymatic or Chromatographic) racemate->resolution enantiomer1 Enantiomer 1 resolution->enantiomer1 enantiomer2 Enantiomer 2 resolution->enantiomer2 analysis Stereochemical Analysis (Chiral HPLC, NMR, X-ray) enantiomer1->analysis bioassay Biological Activity Assay enantiomer1->bioassay enantiomer2->analysis enantiomer2->bioassay

Caption: General workflow for stereoisomer separation and analysis.

Logical Relationship: Factors Influencing Stereoselectivity

G Stereoselectivity Stereoselectivity Conformation Conformation Conformation->Stereoselectivity StericHindrance Steric Hindrance StericHindrance->Conformation Catalyst Chiral Catalyst/ Auxiliary Catalyst->Stereoselectivity Solvent Solvent Solvent->Stereoselectivity Temperature Temperature Temperature->Stereoselectivity

Caption: Key factors influencing the stereoselectivity of reactions.

Conclusion

The stereochemistry of cyclohexyl-substituted amino esters is a critical determinant of their chemical and biological properties. A thorough understanding of the conformational preferences of the cyclohexane ring, coupled with the application of robust stereoselective synthetic and resolution techniques, is paramount for the development of novel therapeutics. The analytical methodologies outlined in this guide provide the necessary tools for the unambiguous characterization of these stereochemically complex molecules, enabling researchers to elucidate structure-activity relationships and advance drug discovery programs.

References

Methodological & Application

Experimental protocol for using Methyl 2-(1-aminocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Methyl 2-(1-aminocyclohexyl)acetate is a chemical intermediate with the molecular formula C₉H₁₇NO₂ and a molecular weight of 171.24 g/mol .[1][2] While this compound itself is not extensively studied for its biological activity, its structure bears a strong resemblance to the gabapentinoid class of drugs. Gabapentinoids, such as gabapentin and pregabalin, are widely used for the treatment of neuropathic pain and certain types of seizures.[3] The core structure of these drugs features a gamma-amino acid analogue constrained by a cyclohexyl ring.

The primary mechanism of action for gabapentinoids involves their high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[4][5] This interaction is thought to reduce the release of excitatory neurotransmitters, such as glutamate and substance P, thereby dampening neuronal hyperexcitability.[4][6] Given the structural similarity, it is hypothesized that this compound may serve as a novel ligand for the α2δ-1 subunit.

This document provides a detailed, hypothetical experimental protocol for characterizing the binding affinity of this compound to the human α2δ-1 subunit using a competitive radioligand binding assay.

Data Presentation

The following table is a template for presenting the results obtained from the competitive binding assay. It allows for a clear comparison of the binding affinities of the test compound, a known reference compound (positive control), and a negative control.

CompoundTest Concentration RangeIC₅₀ (nM)Kᵢ (nM)
This compound1 pM - 100 µMTBDTBD
Gabapentin (Reference)1 pM - 100 µMTBDTBD
Unrelated Compound (Negative Control)1 pM - 100 µMTBDTBD

TBD: To Be Determined from experimental data.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for α2δ-1

This protocol describes the methodology to determine the binding affinity (Kᵢ) of this compound for the human α2δ-1 subunit of voltage-gated calcium channels by measuring its ability to displace a known radioligand, [³H]-Gabapentin.

1. Materials and Equipment

  • Test Compound: this compound

  • Reference Compound: Gabapentin

  • Radioligand: [³H]-Gabapentin (Specific Activity > 20 Ci/mmol)

  • Membrane Preparation: Human recombinant α2δ-1 subunit expressed in a suitable cell line (e.g., HEK293 or CHO cells), membrane fraction.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well microplates

  • Filter mats (e.g., GF/C filters, presoaked in 0.3% polyethyleneimine)

  • Cell harvester

  • Liquid scintillation counter

  • Pipettes and general laboratory equipment

2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Radioligand, and Test Compounds prep_membranes Thaw and resuspend α2δ-1 membrane preparation prep_reagents->prep_membranes add_components Add to 96-well plate: 1. Membranes 2. Test/Reference Compound 3. [³H]-Gabapentin prep_membranes->add_components incubate Incubate at room temperature (e.g., 60 minutes) with agitation add_components->incubate filter Rapidly filter plate contents through GF/C filter mat incubate->filter wash Wash filters with ice-cold Wash Buffer filter->wash dry Dry filter mat wash->dry add_scint Add scintillation cocktail dry->add_scint count Count radioactivity in a liquid scintillation counter add_scint->count calc Calculate Specific Binding count->calc plot Plot % Inhibition vs. [Compound] calc->plot fit Non-linear regression to determine IC₅₀ plot->fit cheng_prusoff Calculate Kᵢ using Cheng-Prusoff equation fit->cheng_prusoff

Caption: Workflow for the α2δ-1 competitive binding assay.

3. Step-by-Step Procedure

  • Reagent Preparation:

    • Prepare serial dilutions of this compound and Gabapentin in Assay Buffer. A typical concentration range would be from 1 pM to 100 µM.

    • Dilute the [³H]-Gabapentin stock in Assay Buffer to a final working concentration (typically at or near its Kₑ value for the α2δ-1 subunit).

    • On the day of the assay, thaw the α2δ-1 membrane preparation on ice and resuspend it in the final Assay Buffer to a predetermined optimal protein concentration.[7]

  • Assay Setup:

    • The assay is performed in a 96-well plate with a final volume of 250 µL per well.[7]

    • Total Binding: Add 150 µL of membrane preparation, 50 µL of Assay Buffer, and 50 µL of [³H]-Gabapentin.

    • Non-specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of a high concentration of unlabeled Gabapentin (e.g., 10 µM), and 50 µL of [³H]-Gabapentin.

    • Test Compound Wells: Add 150 µL of membrane preparation, 50 µL of the corresponding this compound dilution, and 50 µL of [³H]-Gabapentin.[8]

    • Reference Compound Wells: Add 150 µL of membrane preparation, 50 µL of the corresponding Gabapentin dilution, and 50 µL of [³H]-Gabapentin.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[7]

  • Filtration and Washing:

    • Terminate the incubation by rapid vacuum filtration through a GF/C filter mat using a cell harvester.[7] This separates the membrane-bound radioligand from the unbound.

    • Quickly wash the filters four times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Counting:

    • Dry the filter mat, add a scintillation cocktail, and count the radioactivity (in counts per minute, CPM) for each well using a liquid scintillation counter.[7]

4. Data Analysis

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[9]

  • Generate Competition Curve:

    • For each concentration of the test and reference compounds, calculate the percentage of specific binding relative to the control (wells with no competing compound).

    • Plot the percentage of specific binding against the logarithm of the compound concentration.

  • Determine IC₅₀:

    • Use a non-linear regression curve-fitting software (e.g., Prism) to fit the competition curve and determine the IC₅₀ value for each compound. The IC₅₀ is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.[8]

  • Calculate Kᵢ:

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.[7]

Hypothetical Signaling Pathway

Binding of a ligand like this compound to the α2δ-1 subunit of VGCCs is hypothesized to initiate a signaling cascade that reduces neuronal excitability. The diagram below illustrates this potential pathway.

G cluster_membrane Presynaptic Terminal VGCC Voltage-Gated Calcium Channel (VGCC) a2d1 α2δ-1 Subunit ca_influx Ca²⁺ Influx VGCC->ca_influx Inhibits a2d1->VGCC Modulates ligand This compound ligand->a2d1 Binds vesicle_fusion Synaptic Vesicle Fusion ca_influx->vesicle_fusion Reduces neurotransmitter_release Release of Excitatory Neurotransmitters (e.g., Glutamate, Substance P) vesicle_fusion->neurotransmitter_release Reduces neuronal_excitability Decreased Neuronal Excitability & Pain Signaling neurotransmitter_release->neuronal_excitability Leads to

Caption: Hypothetical signaling pathway for an α2δ-1 ligand.

References

Application Notes and Protocols for Methyl 2-(1-aminocyclohexyl)acetate as a Pharmaceutical Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1-aminocyclohexyl)acetate is a versatile bifunctional molecule containing both a primary amine and a methyl ester functionality attached to a central cyclohexyl scaffold. This unique structural arrangement makes it a valuable precursor in the synthesis of a variety of biologically active molecules. Its utility is particularly notable in the development of therapeutics targeting the central nervous system, including analgesics, anti-inflammatory agents, and treatments for neurological disorders. The hydrochloride salt of this compound is often used to improve solubility and stability.[1] This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on the preparation of derivatives analogous to known therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number178242-64-3[2][3][4][5]
Molecular FormulaC₉H₁₇NO₂[2][3][5]
Molecular Weight171.24 g/mol [2][3][5]
AppearanceNot specified, likely an oil or low-melting solid
StorageStore at 0-8°C[1]

Applications in Pharmaceutical Synthesis

This compound serves as a key building block for the synthesis of more complex molecules with therapeutic potential. The primary amine allows for a wide range of derivatization reactions, such as N-acylation, N-alkylation, and urea/thiourea formation, while the ester group can be hydrolyzed, reduced, or converted to other functional groups.

A significant application lies in the synthesis of analogs of drugs targeting dopamine receptors. For instance, the structurally related compound, (trans-4-aminocyclohexyl)-acetic acid ethyl ester, is a crucial intermediate in the synthesis of the antipsychotic drug Cariprazine, which acts as a dopamine D2 and D3 receptor partial agonist. The cyclohexylacetic acid moiety is a key structural element for these types of neurologically active agents.

Experimental Protocols

The following protocols describe the general procedures for the derivatization of this compound.

Protocol 1: General N-Acylation using an Acyl Chloride

This protocol outlines the procedure for the acylation of the primary amine of this compound with an acyl chloride to form an amide linkage.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization.

Quantitative Data Example (Hypothetical):

Reactant 1Reactant 2BaseSolventTime (h)Yield (%)
This compoundBenzoyl ChlorideTEADCM485
This compoundAcetyl ChloridePyridineTHF392
Protocol 2: Synthesis of a Urea Derivative

This protocol describes the formation of a urea linkage from the primary amine of this compound, a key step in the synthesis of Cariprazine analogs.

Materials:

  • This compound

  • Dimethylcarbamoyl chloride

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Water

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DCM and water.

  • Add sodium bicarbonate (2.5 eq) to the solution.

  • Cool the mixture to 0-5 °C.

  • Slowly add dimethylcarbamoyl chloride (1.2 eq) while maintaining the temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting N-substituted urea derivative by column chromatography.

Visualizations

Logical Workflow for Pharmaceutical Precursor Synthesis

G cluster_0 Precursor Derivatization cluster_1 Further Modifications Start This compound N_Acylation N-Acylation (Protocol 1) Start->N_Acylation Acyl Chloride, Base Urea_Formation Urea Formation (Protocol 2) Start->Urea_Formation Carbamoyl Chloride, Base Ester_Hydrolysis Ester Hydrolysis N_Acylation->Ester_Hydrolysis LiOH or NaOH Urea_Formation->Ester_Hydrolysis Amide_Coupling Amide Coupling Ester_Hydrolysis->Amide_Coupling Coupling Agent, Amine Reduction Reduction Amide_Coupling->Reduction Reducing Agent Final_Product Bioactive Molecule (e.g., Cariprazine Analog) Reduction->Final_Product

Caption: Synthetic workflow from the precursor to a bioactive molecule.

Signaling Pathway of Dopamine Receptor Modulators

The end products synthesized from this compound derivatives, such as Cariprazine analogs, are designed to modulate dopamine receptor signaling pathways, which are implicated in various neurological and psychiatric disorders.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds D3_Receptor Dopamine D3 Receptor Dopamine->D3_Receptor Binds Signaling_Cascade Intracellular Signaling Cascade (e.g., cAMP modulation) D2_Receptor->Signaling_Cascade D3_Receptor->Signaling_Cascade Therapeutic_Effect Therapeutic Effect (e.g., Antipsychotic Action) Signaling_Cascade->Therapeutic_Effect Drug Cariprazine Analog (D2/D3 Partial Agonist) Drug->D2_Receptor Modulates Drug->D3_Receptor Modulates

Caption: Modulation of dopamine receptor signaling by a Cariprazine analog.

References

Application Notes and Protocols: Synthesis of Methyl 2-(1-aminocyclohexyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(1-aminocyclohexyl)acetate and its derivatives are valuable intermediates in the synthesis of a variety of pharmacologically active compounds. Their structural motif is found in molecules developed for the treatment of neurological disorders, pain, and inflammation. Notably, this scaffold is closely related to gabapentin, a well-known anticonvulsant and analgesic. These application notes provide a summary of synthetic methodologies, reaction conditions, and protocols for the preparation of this compound derivatives.

Synthetic Pathways Overview

The synthesis of this compound derivatives can be approached through several strategic routes. A common method involves the formation of the aminocyclohexane core followed by the introduction of the acetate moiety, or vice versa. Key reaction types employed include nucleophilic substitution, hydrogenation, and esterification. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern on the cyclohexane ring.

A generalized workflow for the synthesis of these derivatives often starts from a substituted cyclohexanone or a related cyclic precursor. This workflow allows for the introduction of the amino and acetate groups in a controlled manner, leading to the desired product.

G cluster_0 Synthesis Workflow Start Starting Material (e.g., Cyclohexanone derivative) Step1 Introduction of Nitrogen Moiety (e.g., Reductive amination, Strecker synthesis) Start->Step1 Reaction with Amine Source Step2_alt Introduction of a cyano or nitro group Start->Step2_alt Alternative Route Step2 Introduction of Acetate Moiety (e.g., Reaction with a haloacetate) Step1->Step2 Alkylation Product This compound Derivative Step2->Product Step3 Esterification (If starting with the acid) Step3->Product Step1_alt Formation of Amino Group Step2_alt->Step1_alt Reduction Step1_alt->Step3

Caption: Generalized synthetic workflow for this compound derivatives.

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Substitution

This protocol outlines a direct approach to the target molecule by reacting a primary amine on the cyclohexane ring with a methyl haloacetate.

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-aminocyclohexane (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, for example, potassium carbonate (1.5 eq) or triethylamine (1.2 eq), to the solution.

  • Addition of Alkylating Agent: Slowly add methyl 2-bromoacetate or methyl 2-chloroacetate (1.1 eq) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to a temperature between 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the solid base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

ParameterCondition
Starting Material 1-Aminocyclohexane
Reagent Methyl 2-bromoacetate
Base Potassium Carbonate
Solvent Acetonitrile
Temperature 70 °C
Reaction Time 6 hours
Typical Yield 70-85%
Protocol 2: Synthesis of Methyl 2-(4-aminocyclohexyl)acetate via Hydrogenation and Esterification

This two-step protocol is adapted from the synthesis of related derivatives and is suitable for preparing the 4-amino isomer.[1][2]

Step 1: Catalytic Hydrogenation of 4-Aminophenylacetic Acid

  • Reaction Setup: Charge a hydrogenation reactor with 4-aminophenylacetic acid (1.0 eq) and a suitable solvent, such as methanol or ethanol.[2]

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%).[2]

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 5-10 bar) and heat to 20-30 °C.[2] Maintain the reaction under stirring for 10-12 hours or until hydrogen uptake ceases.[2]

  • Work-up: Release the hydrogen pressure and filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain 4-aminocyclohexylacetic acid.

Step 2: Fischer Esterification

  • Reaction Setup: Suspend the crude 4-aminocyclohexylacetic acid from Step 1 in methanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling hydrogen chloride gas to form hydrochloric ethanol.[1]

  • Reaction: Heat the mixture to reflux (around 65 °C) for 2-4 hours.[1] Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.

ParameterStep 1: HydrogenationStep 2: Esterification
Starting Material 4-Aminophenylacetic Acid4-Aminocyclohexylacetic Acid
Catalyst 5% Pd/C[2]Sulfuric Acid
Solvent Methanol[2]Methanol
Pressure 8 bar H₂[2]Atmospheric
Temperature 25 °C[2]Reflux (~65 °C)
Reaction Time 10 hours[2]3 hours[1]
Typical Yield >90% (crude)80-90%

Role in Drug Development

This compound derivatives are key building blocks in medicinal chemistry. Their structural similarity to the neurotransmitter GABA allows them to be precursors for compounds that interact with the central nervous system. The general pathway from these intermediates to potential drug candidates involves further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties.

G cluster_1 Drug Development Pathway Intermediate This compound Derivative Modification Chemical Modification (e.g., N-alkylation, acylation, amide formation) Intermediate->Modification Library Compound Library Generation Modification->Library Screening Biological Screening (e.g., Receptor binding assays, enzyme inhibition assays) Library->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization (ADME/Tox profiling) Lead->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of derivatives in the drug discovery process.

Conclusion

The synthetic routes to this compound derivatives are versatile and can be adapted to produce a range of analogs for research and drug development. The provided protocols offer robust starting points for the synthesis of these valuable chemical intermediates. Careful optimization of reaction conditions will be necessary to achieve high yields and purity for specific derivatives.

References

Application Notes and Protocols for N-acylation and N-alkylation of Amino Esters

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-functionalized amino esters are critical building blocks in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, peptides, and polymers. The ability to selectively modify the nitrogen atom of an amino ester through acylation or alkylation is a fundamental strategy for tuning the molecule's biological activity, pharmacokinetic properties, and chemical characteristics. This document provides detailed application notes and experimental protocols for several modern and efficient methods for the N-alkylation and N-acylation of amino esters.

Part 1: N-Alkylation of Amino Esters

N-alkylation introduces an alkyl group onto the amino nitrogen. While traditional methods like reaction with alkyl halides often suffer from poor selectivity and over-alkylation, modern catalytic approaches offer significant advantages in terms of efficiency, atom economy, and stereochemical control.

Method 1: Catalytic N-Alkylation via Borrowing Hydrogen

The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" strategy is a powerful, atom-economical process for C-N bond formation. It uses alcohols as benign alkylating agents, with water as the only byproduct. The reaction is typically catalyzed by transition metal complexes, such as those of Ruthenium or Iridium. The general mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde intermediate, which then condenses with the amine to form an imine. The stored hydrogen is then used to reduce the imine to the final N-alkylated amine, regenerating the catalyst.

Borrowing_Hydrogen_Mechanism cluster_0 Catalytic Cycle cluster_1 Substrate Activation & Condensation Cat [Ru]-H₂ R1_OH R¹-CH₂OH (Alcohol) Cat->R1_OH Dehydrogenation Cat_Active [Ru] Cat_Active->Cat + H₂ R1_CHO R¹-CHO (Aldehyde) R1_OH->R1_CHO Oxidation Imine R¹-CH=N-R² (Imine) R1_CHO->Imine + Amino Ester H2O_out − H₂O AminoEster R²-NH₂ (Amino Ester) Product R¹-CH₂-NH-R² (N-Alkylated Product) Imine->Product Hydrogenation Product->Cat_Active Regeneration Reductive_Amination_Workflow start Start reactants Combine Amino Ester, Aldehyde/Ketone, & Solvent start->reactants stir Stir for Imine Formation (e.g., 1 hour at RT) reactants->stir add_reductant Add NaBH(OAc)₃ stir->add_reductant react Stir Overnight add_reductant->react workup Aqueous Work-up (e.g., sat. NaHCO₃) react->workup extract Extract with Organic Solvent workup->extract purify Dry, Concentrate, & Purify (Chromatography) extract->purify end N-Alkylated Product purify->end Orthoester_Mechanism cluster_0 Reaction Pathway AA α-Amino Acid (R-CH(NH₂)COOH) Imidate Imidate Ester Intermediate AA->Imidate + TEOA TEOA TEOA (CH₃C(OEt)₃) Oxazolidinone Oxazolidinone Intermediate Imidate->Oxazolidinone Cyclization (- EtOH) EtOH Ethanol (byproduct) Imidate->EtOH forms Product N-Acetyl Amino Ester (R-CH(NHAc)COOEt) Oxazolidinone->Product Ring Opening (+ EtOH)

Application Notes & Protocols: Synthesis of Gabapentin from its Methyl Ester Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Gabapentin via the hydrolysis of its methyl ester intermediate. The described methodology is crucial for researchers and professionals in drug development and manufacturing, focusing on a key step in several synthetic routes to this widely used anticonvulsant and analgesic agent. These application notes include a comprehensive experimental protocol, data presentation in tabular format for clarity, and a visual workflow diagram to illustrate the process. The protocol emphasizes reaction conditions, purification techniques, and measures to ensure high purity and yield of the final active pharmaceutical ingredient (API).

Introduction

Gabapentin, 1-(aminomethyl)cyclohexaneacetic acid, is a widely prescribed medication for the management of neuropathic pain and as an adjunct in the treatment of partial seizures.[1][2] The synthesis of Gabapentin can be achieved through various synthetic pathways. One common strategy involves the formation of a key intermediate which is subsequently converted to Gabapentin. This document focuses on the final hydrolysis step, converting the methyl ester of Gabapentin to the active drug substance.

The hydrolysis of the methyl ester is a critical transformation that requires careful control of reaction parameters to maximize yield and minimize the formation of impurities, most notably the corresponding lactam, 2-azaspiro[4.5]decan-3-one. The protocol herein is designed to be robust and reproducible for laboratory-scale synthesis.

Reaction Scheme

The overall transformation described is the hydrolysis of Gabapentin methyl ester to yield Gabapentin. This reaction can be catalyzed by either acid or base.

Gabapentin Methyl Ester → Gabapentin

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the successful synthesis of Gabapentin from its methyl ester.

Materials and Equipment
  • Reagents:

    • Gabapentin methyl ester

    • Hydrochloric acid (concentrated, 37%) or Sodium Hydroxide

    • Methanol

    • Isopropanol

    • Deionized water

    • Sodium chloride

    • Activated carbon

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer with heating mantle

    • pH meter or pH strips

    • Büchner funnel and vacuum flask

    • Rotary evaporator

    • Standard laboratory glassware

Acid-Catalyzed Hydrolysis Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Gabapentin methyl ester in a suitable solvent such as aqueous methanol.

  • Acid Addition: Slowly add a catalytic amount of concentrated hydrochloric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70°C for methanol) and maintain for 4-8 hours. Monitor the reaction progress by a suitable analytical method like TLC or HPLC.

  • Neutralization and Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the solution to a pH of approximately 7.1, which is the isoelectric point of Gabapentin, using a suitable base.[1]

  • Purification: The crude Gabapentin can be purified by crystallization.

Base-Catalyzed Hydrolysis (Saponification) Protocol
  • Reaction Setup: Dissolve Gabapentin methyl ester in an alcoholic solvent like methanol in a round-bottom flask.

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (1-1.2 equivalents), to the flask.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).

  • Acidification: Cool the reaction mixture and carefully acidify with hydrochloric acid to a pH of 7.1 to precipitate the Gabapentin.

  • Isolation: Isolate the precipitated solid by filtration.

Purification and Isolation
  • Decolorization: The crude Gabapentin solution can be treated with activated carbon to remove colored impurities.

  • Crystallization: Concentrate the solution under reduced pressure to induce crystallization. The addition of an anti-solvent like isopropanol can facilitate precipitation.[3]

  • Washing: The filtered solid should be washed with a cold mixture of isopropanol and water to remove residual impurities and salts.[3]

  • Drying: Dry the purified Gabapentin under vacuum at a temperature not exceeding 45°C to prevent lactam formation.[4] The final product should be a white to off-white crystalline solid.[1]

Data Presentation

The following tables summarize typical quantitative data for the synthesis of Gabapentin from its methyl ester.

ParameterValue
Reaction Time 4-8 hours
Reaction Temperature 65-70°C (Reflux)
Typical Yield 80-90%
Purity (HPLC) >99.5%
Lactam Impurity <0.05%
Chloride Content <0.01%

Table 1: Key Reaction Parameters and Expected Results.

ReagentMolar Ratio
Gabapentin Methyl Ester1.0
Hydrochloric Acid (catalyst)0.1 - 0.2
Sodium Hydroxide (for saponification)1.0 - 1.2

Table 2: Stoichiometry of Key Reagents.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Hydrolysis cluster_purification Purification start Gabapentin Methyl Ester hydrolysis Acid or Base Hydrolysis start->hydrolysis crude Crude Gabapentin Solution hydrolysis->crude crystallization Crystallization crude->crystallization filtration Filtration & Washing crystallization->filtration drying Drying filtration->drying final Pure Gabapentin drying->final

Caption: Workflow for Gabapentin Synthesis from its Methyl Ester.

Logical_Relationships reagents Starting Materials (Gabapentin Methyl Ester, Acid/Base, Solvents) process Controlled Hydrolysis (Temperature, Time, pH) reagents->process Input purification Purification Steps (Crystallization, Washing) process->purification Yields quality Quality Control (Purity, Impurity Profile) purification->quality Ensures api Final API (Gabapentin) quality->api Defines

Caption: Key Relationships in the Gabapentin Synthesis Process.

References

Application Notes and Protocols: Functional Group Transformations of Amino Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino acid esters are versatile building blocks in organic synthesis, particularly in the fields of peptide chemistry, medicinal chemistry, and materials science. Their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester group, allows for a wide array of chemical modifications. The ability to selectively transform these functional groups is crucial for the synthesis of peptidomimetics, drug candidates, and functionalized biomaterials. These transformations can enhance biological activity, improve stability, and modulate the physicochemical properties of the parent molecule.[1][]

This document provides detailed application notes and protocols for key functional group transformations of amino acid esters, including modifications at the N-terminus, C-terminus, and side chain.

N-Terminal Modifications: Acylation

N-acylation is a fundamental transformation that protects the amino group, introduces a new functional moiety, and is a key step in peptide synthesis.[3] This reaction is typically achieved using acylating agents like acid anhydrides or acyl chlorides. A catalyst-free and solvent-free approach offers an environmentally friendly and efficient method for N-acylation.[3]

Protocol: Catalyst-Free N-Acylation of Amino Alcohols with Acetic Anhydride[3]

This protocol describes the N-acylation of amino alcohols, which can be derived from the reduction of amino acid esters.

Materials:

  • Amino alcohol (e.g., alaninol, valinol, leucinol) (1 mmol)

  • Acetic anhydride (1.2 mmol)

  • Diethyl ether

  • Round-bottomed flask (50 mL)

  • Magnetic stirrer

  • TLC plates

Procedure:

  • In a 50 mL round-bottomed flask, combine the amino alcohol (1 mmol) and acetic anhydride (1.2 mmol).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, dissolve the reaction mixture in diethyl ether (5 mL).

  • Allow the mixture to stand at room temperature for 1 hour to facilitate the crystallization of the product.

  • Collect the product crystals by filtration.

Quantitative Data:

Amino AlcoholReaction Time (min)Yield (%)
Alaninol1090
Valinol1288
Leucinol1585
Phenylalaninol892

Table 1: Reaction times and yields for the N-acylation of various amino alcohols under solvent-free conditions.[3]

Diagram:

N_Acylation_Workflow cluster_workflow N-Acylation Workflow start Mix Amino Alcohol and Acetic Anhydride stir Stir at Room Temperature start->stir 1 mmol : 1.2 mmol monitor Monitor by TLC stir->monitor dissolve Dissolve in Diethyl Ether monitor->dissolve Upon Completion crystallize Crystallize Product dissolve->crystallize 1 hour filter Filter to Collect N-Acylated Product crystallize->filter

Caption: Workflow for the catalyst-free N-acylation of amino alcohols.

C-Terminal Modifications

Modifications at the C-terminus of amino acid esters can significantly impact the stability, biological activity, and pharmacokinetic properties of peptides and related compounds.[1][4] Common transformations include reduction of the ester to an alcohol or an aldehyde, and conversion to an amide.

Reduction of Amino Acid Esters to Amino Alcohols

The reduction of the ester group to a primary alcohol yields chiral amino alcohols, which are valuable synthetic intermediates.[5][6] While strong reducing agents like lithium aluminum hydride (LiAlH4) are effective, methods using sodium borohydride with an activating agent offer a milder alternative.[5][7]

Protocol: Reduction of N-Protected Amino Acids to Amino Alcohols using NaBH4[7]

This protocol involves the formation of a mixed-anhydride followed by reduction.

Materials:

  • N-protected amino acid (e.g., Z-L-Alanine)

  • Ethyl chloroformate

  • Sodium borohydride (NaBH4)

  • Dry Tetrahydrofuran (THF)

  • Water

  • Reaction vessel with inert atmosphere capabilities

Procedure:

  • Dissolve the N-protected amino acid in dry THF under an inert atmosphere.

  • Cool the solution and add ethyl chloroformate to form the reactive mixed-anhydride.

  • In a separate flask, prepare a solution of excess NaBH4 in water.

  • Slowly add the mixed-anhydride solution to the NaBH4 solution at room temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Perform an aqueous workup to quench the reaction and extract the product.

  • Purify the amino alcohol by chromatography if necessary.

Quantitative Data:

N-Protected Amino AcidYield of Amino Alcohol (%)
Z-L-Alanine85
Z-L-Valine82
Z-L-Phenylalanine88

Table 2: Yields for the reduction of various N-protected amino acids to their corresponding amino alcohols.[7]

Diagram:

Reduction_to_Alcohol cluster_reaction Reduction of N-Protected Amino Acid to Amino Alcohol start N-Protected Amino Acid in dry THF anhydride Formation of Mixed-Anhydride start->anhydride + Ethyl Chloroformate reduction Reduction with NaBH4 anhydride->reduction Add to NaBH4 (aq) product N-Protected Amino Alcohol reduction->product

Caption: Key steps in the reduction of N-protected amino acids to amino alcohols.

Reaction with Grignard Reagents to form Tertiary Alcohols

The reaction of amino acid esters with Grignard reagents provides a route to tertiary alcohols, incorporating two identical alkyl or aryl groups from the Grignard reagent.[8][9] The amino group must be protected to prevent an acid-base reaction with the highly basic Grignard reagent.[10]

Protocol: Synthesis of Tertiary Amino Alcohols via Grignard Reaction[10]

Materials:

  • N-protected amino ester (e.g., N-Boc-glycine methyl ester)

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF) (2.0 equivalents)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

  • Flame-dried, three-necked round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen/argon inlet

  • Dry ice/acetone bath

Procedure:

  • Set up the flame-dried glassware under a nitrogen or argon atmosphere.

  • Dissolve the N-protected amino ester in anhydrous diethyl ether or THF in the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (2.0 equivalents) dropwise from the dropping funnel to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1-3 hours.

  • Slowly warm the reaction to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel if necessary.

Quantitative Data:

N-Protected Amino EsterGrignard ReagentProductYield (%)
N-Boc-Alanine methyl esterMethylmagnesium bromideN-Boc-2-amino-3-methyl-2-butanol~70-85
N-Boc-Phenylalanine methyl esterPhenylmagnesium bromideN-Boc-1,1-diphenyl-3-phenyl-2-aminopropan-1-ol~65-80

Table 3: Representative yields for the reaction of N-protected amino esters with Grignard reagents. (Yields are typical and can vary based on specific conditions and substrates).

Diagram:

Grignard_Reaction_Workflow cluster_workflow Grignard Reaction Workflow start N-Protected Amino Ester in Anhydrous Ether/THF cool Cool to -78 °C start->cool add_grignard Add Grignard Reagent (2 eq.) cool->add_grignard react Stir and Warm to RT add_grignard->react 1-3h at -78°C, then 1-2h at RT quench Quench with aq. NH4Cl react->quench extract Extract and Purify quench->extract product Tertiary Amino Alcohol extract->product

Caption: Workflow for the synthesis of tertiary amino alcohols from amino acid esters.

Side Chain Modifications

The functional groups present in the side chains of amino acids like lysine, aspartic acid, and glutamic acid offer further opportunities for chemical transformation. These modifications are crucial for introducing labels, crosslinkers, or other functionalities.[11][12]

Protocol: Side-Chain Esterification of Aspartic and Glutamic Acid Derivatives[12]

The side-chain carboxyl groups of aspartic and glutamic acid are often protected as esters during peptide synthesis to prevent side reactions.[12]

Materials:

  • Fmoc-Asp-OH or Fmoc-Glu-OH

  • tert-Butyl alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Fmoc-protected amino acid in DCM.

  • Add tert-butyl alcohol to the solution.

  • Cool the mixture in an ice bath.

  • Add DCC and a catalytic amount of DMAP.

  • Stir the reaction overnight, allowing it to warm to room temperature.

  • Filter off the dicyclohexylurea byproduct.

  • Wash the filtrate, dry the organic layer, and evaporate the solvent to obtain the side-chain protected amino acid ester.

Quantitative Data:

Amino Acid DerivativeProtecting GroupTypical Yield (%)
Fmoc-Asp-OHtert-Butyl (OtBu)>90
Fmoc-Glu-OHtert-Butyl (OtBu)>90

Table 4: Typical yields for the side-chain esterification of Fmoc-protected aspartic and glutamic acids.[12]

Diagram:

Side_Chain_Esterification cluster_reaction_pathway Side-Chain Esterification Pathway start Fmoc-Asp/Glu-OH + t-Butyl Alcohol activation Activation with DCC/DMAP start->activation reaction Ester Formation activation->reaction in DCM, overnight product Fmoc-Asp/Glu(OtBu)-OH reaction->product

Caption: Pathway for the side-chain esterification of aspartic and glutamic acid.

Conclusion

The functional group transformations of amino acid esters are essential tools for the synthesis of complex molecules with tailored properties. The protocols and data presented here provide a foundation for researchers to perform these modifications efficiently and selectively. Careful selection of protecting groups and reaction conditions is paramount to achieving high yields and preventing unwanted side reactions. These transformations will continue to be of great importance in the development of new therapeutics, diagnostics, and advanced materials.

References

Application Notes and Protocols for Amino Ester Synthesis via Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of α- and β-amino esters through catalytic hydrogenation. The methodologies outlined below are critical for the development of chiral building blocks essential in pharmaceutical and materials science.

Introduction

Catalytic hydrogenation represents a highly efficient, atom-economical, and environmentally benign approach for the synthesis of amino esters. This method is pivotal in establishing stereogenic centers with high enantioselectivity, which is crucial for the biological activity of many pharmaceutical compounds. The primary routes covered in these notes are the asymmetric hydrogenation of prochiral enamines, enamino esters, and imino esters, as well as the reductive amination of keto esters. Transition metal catalysts, particularly those based on rhodium, ruthenium, and palladium, are central to these transformations.

Synthesis of β-Amino Esters via Asymmetric Hydrogenation of Enamino Esters

The asymmetric hydrogenation of β-enamino esters is a powerful strategy for producing chiral β-amino esters. Rhodium complexes with chiral ligands have demonstrated exceptional performance in these reactions.

Application Note: Rhodium-Catalyzed Asymmetric Hydrogenation of Unprotected β-Enamino Esters

A notable advancement in this area is the direct asymmetric hydrogenation of unprotected β-enamino esters. This method circumvents the need for N-protection and subsequent deprotection steps, thus improving overall efficiency.[1] Rhodium complexes with Josiphos-type chiral ligands are particularly effective, yielding β-amino esters with high enantiomeric excess (ee).[1] The reactions are typically conducted under mild conditions, making this a practical and scalable method for the large-scale preparation of β-amino acids and their derivatives.[1]

Experimental Protocol: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of a β-Enamino Ester[1]
  • Catalyst Preparation: In a glovebox, a solution of [Rh(COD)2]BF4 (5.1 mg, 0.0125 mmol) and the desired chiral ligand (e.g., a Josiphos-type ligand, 0.0138 mmol) in a suitable solvent (e.g., 2,2,2-trifluoroethanol, 4 mL) is prepared in a glass-lined autoclave vial.

  • Reaction Setup: The β-enamino ester substrate (0.5 mmol) is added to the catalyst solution.

  • Hydrogenation: The autoclave is sealed, removed from the glovebox, and charged with hydrogen gas to the desired pressure (e.g., 90 psig).

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 18 hours).

  • Work-up and Analysis: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The conversion and enantiomeric excess of the resulting β-amino ester are determined by analytical techniques such as HPLC or GC.

Quantitative Data Summary: Asymmetric Hydrogenation of β-Enamino Esters
EntrySubstrateCatalyst/LigandSolventH2 Pressure (psig)Temp (°C)Time (h)Conversion (%)ee (%)Reference
1Ethyl 3-aminocrotonate[Rh(COD)₂]BF₄ / SL-J002-1TFE905018>9996[1]
2Methyl 3-amino-3-phenylacrylate[Rh(COD)₂]BF₄ / SL-J002-1TFE905018>9995[1]
3Ethyl 3-amino-3-(2-thienyl)acrylate[Rh(COD)₂]BF₄ / SL-J002-1TFE905018>9997[1]

TFE = 2,2,2-Trifluoroethanol

Synthesis of α-Amino Esters via Catalytic Hydrogenation

The synthesis of α-amino esters often involves the asymmetric hydrogenation of α-imino esters or the reductive amination of α-keto esters. Palladium and ruthenium-based catalysts are frequently employed for these transformations.

Application Note: Palladium-Catalyzed Asymmetric Hydrogenation of α-Imino Esters

The palladium-catalyzed asymmetric hydrogenation of α-imino esters provides a direct route to enantioenriched α-amino esters.[2][3] The use of chiral ligands, such as BINAP, in conjunction with a palladium precursor like palladium(II) trifluoroacetate, is crucial for achieving high enantioselectivity.[2][3] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE), have been shown to significantly improve both the yield and the enantiomeric excess of the product.[2]

Experimental Protocol: General Procedure for Palladium-Catalyzed Asymmetric Hydrogenation of an α-Imino Ester[2][3]
  • Catalyst Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon), Pd(OCOCF₃)₂ (0.01 mmol) and a chiral ligand (e.g., (R)-BINAP, 0.012 mmol) are dissolved in a fluorinated alcohol solvent (e.g., TFE, 1 mL).

  • Reaction Setup: The α-imino ester substrate (0.2 mmol) is added to the catalyst solution.

  • Hydrogenation: The vessel is placed in an autoclave, which is then purged and filled with hydrogen gas to the desired pressure (e.g., 50 atm).

  • Reaction Conditions: The reaction is stirred at a specific temperature (e.g., 40 °C) for a designated period (e.g., 48 hours).

  • Work-up and Analysis: Upon completion, the autoclave is depressurized, and the solvent is evaporated. The residue is purified by chromatography to isolate the α-amino ester. The yield and enantiomeric excess are determined using standard analytical methods.

Application Note: Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Ketones

A powerful method for synthesizing chiral primary amines, which can be precursors to amino esters, is the direct asymmetric reductive amination of ketones using ammonium salts and hydrogen gas.[4][5] This approach is particularly valuable for synthesizing sterically hindered and diarylmethylamines with high yields and enantioselectivities.[4] The development of novel, stable ruthenium catalysts has been key to the success of this transformation.[5]

Experimental Protocol: General Procedure for Ruthenium-Catalyzed Direct Asymmetric Reductive Amination[4]
  • Catalyst System: A mixture of a ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂) and a chiral ligand is used.

  • Reaction Setup: In a pressure vessel, the ketone substrate (0.5 mmol), an ammonium salt (e.g., NH₄OAc, 1.5 mmol), the ruthenium precursor, and the chiral ligand are combined in a suitable solvent (e.g., methanol).

  • Hydrogenation: The vessel is purged and pressurized with hydrogen gas (e.g., 50 atm).

  • Reaction Conditions: The mixture is stirred at an elevated temperature (e.g., 80 °C) for a specified duration (e.g., 24-48 hours).

  • Work-up and Analysis: After cooling and depressurization, the reaction mixture is worked up to isolate the chiral primary amine. The yield and enantiomeric excess are determined by chromatographic and spectroscopic methods.

Quantitative Data Summary: Catalytic Hydrogenation for α-Amino Ester Precursors
EntrySubstrate TypeCatalyst SystemPrecursorProductYield (%)ee (%)Reference
1α-Imino EsterPd(OCOCF₃)₂ / (R)-BINAPEthyl 2-(N-phenylimino)-3,3,3-trifluoropropanoateEthyl 2-(phenylamino)-3,3,3-trifluoropropanoate8591[2][3]
2Diaryl KetoneRu-based2-Hydroxybenzophenone(2-Hydroxyphenyl)phenylmethanamine9799[4]
3α-Alkoxy KetoneNovel Ru-catalyst1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethan-1-one(S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethan-1-amine9598[5]

Visualizations

experimental_workflow_hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis catalyst Catalyst Preparation ([Metal Precursor] + Chiral Ligand) substrate Substrate Addition catalyst->substrate Inert Atmosphere autoclave Transfer to Autoclave hydrogenation Hydrogenation (H₂, Pressure, Temp, Time) autoclave->hydrogenation Pressurize workup Work-up & Purification hydrogenation->workup Depressurize analysis Analysis (Yield, ee%) workup->analysis Purified Product

Caption: General workflow for catalytic hydrogenation of amino ester precursors.

synthesis_pathways cluster_beta β-Amino Ester Synthesis cluster_alpha α-Amino Ester Synthesis enamino_ester β-Enamino Ester beta_amino_ester Chiral β-Amino Ester enamino_ester->beta_amino_ester Asymmetric Hydrogenation (e.g., Rh-Josiphos) imino_ester α-Imino Ester alpha_amino_ester Chiral α-Amino Ester imino_ester->alpha_amino_ester Asymmetric Hydrogenation (e.g., Pd-BINAP) keto_ester α-Keto Ester keto_ester->alpha_amino_ester Reductive Amination (e.g., Ru-catalyst, NH₄⁺, H₂)

Caption: Key catalytic hydrogenation pathways to α- and β-amino esters.

References

Application Notes and Protocols: Esterification of Amino Acids using Trimethylchlorosilane/Methanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amino acid methyl esters are crucial intermediates in various scientific disciplines, including peptide synthesis, medicinal chemistry, and as chiral building blocks in organic synthesis.[1][2] The esterification of the carboxylic acid moiety protects it from participating in unwanted side reactions, a common strategy in multi-step synthetic processes like peptide synthesis.[3] Furthermore, converting amino acids into their ester derivatives can enhance their solubility and facilitate their use in subsequent reactions. In drug development, amino acid esters are employed to improve the pharmacokinetic properties of parent drugs, potentially leading to enhanced bioavailability and targeted delivery.[4][5][]

This document provides a detailed protocol for the convenient and efficient synthesis of amino acid methyl ester hydrochlorides using trimethylchlorosilane (TMCS) and methanol. This method offers several advantages, including mild reaction conditions, high yields, and a simple workup procedure, making it a valuable technique for researchers in both academic and industrial settings.[7][8][9][10]

Reaction Principle

The esterification of amino acids with methanol in the presence of trimethylchlorosilane (TMCS) is a facile process that proceeds at room temperature.[7][8][9][10][11] In this reaction, TMCS reacts with methanol to generate hydrochloric acid (HCl) in situ. This anhydrous HCl then acts as a catalyst for the Fischer esterification of the amino acid's carboxylic acid group with methanol. The overall reaction is efficient, and the resulting amino acid methyl esters are typically isolated as their hydrochloride salts.[1]

Experimental Protocols

Materials and Equipment
  • Amino acid

  • Trimethylchlorosilane (TMCS), freshly distilled

  • Anhydrous methanol

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Drying tube (e.g., filled with calcium chloride)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

General Procedure for the Synthesis of Amino Acid Methyl Ester Hydrochlorides
  • Reaction Setup: To a clean, dry round bottom flask equipped with a magnetic stir bar, add the desired amino acid (0.1 mol).[1]

  • Addition of TMCS: Under a fume hood, slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the amino acid while stirring.[1] For amino acids containing two carboxylic acid groups, such as aspartic acid and glutamic acid, use four equivalents of TMCS (0.4 mol).[7]

  • Addition of Methanol: Carefully add anhydrous methanol (100 mL) to the reaction mixture.[1] The mixture may be a solution or a suspension.

  • Reaction: Stir the resulting solution or suspension at room temperature.[1]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting amino acid is consumed. Reaction times can vary from 12 to 24 hours, depending on the solubility of the amino acid and product.[7]

  • Workup: Once the reaction is complete, concentrate the reaction mixture using a rotary evaporator to obtain the crude product.[1]

  • Purification (if necessary): For further purification, the crude product can be washed with a suitable solvent like diethyl ether or recrystallized. For example, after evaporation, tetrahydrofuran (THF) can be added, followed by cooling in an ice bath to precipitate the product, which is then filtered and washed with ether.[12]

  • Drying: Dry the final product, the amino acid methyl ester hydrochloride, in an oven at a suitable temperature (e.g., 50 °C).[12]

Data Presentation

The following table summarizes the reaction times and yields for the esterification of various amino acids using the TMCS/methanol method, as reported in the literature.

EntryAmino AcidReaction Time (h)Yield (%)
1Glycine2493
2Iminodiacetic acid2495
3Alanine1292
4Leucine1296
56-Aminocaproic acid1289
6Phenylalanine1298
7Methionine1295
8Proline1296
9Tryptophan1294
10Tyrosine1298
11Arginine1292
12Aspartic acid1286
13Glutamic acid2486
144-Aminobenzoic acid2490
153-Aminobenzoic acid1296
16γ-Aminobutyric acid1286
174-(Aminomethyl)cyclohexanecarboxylic acid1294
18Cystine1298
19Gabapentin2497

Table adapted from Li, et al. (2008). Molecules, 13(5), 1111-1119.[1][7]

Visualizations

Esterification_Mechanism cluster_generation In Situ HCl Generation cluster_esterification Fischer Esterification TMCS TMCS (CH₃)₃SiCl HCl HCl TMCS->HCl + CH₃OH MeOH Methanol CH₃OH TMSOMe (CH₃)₃SiOCH₃ AminoAcid Amino Acid R-CH(NH₃⁺)-COOH ProtonatedAA Protonated Amino Acid R-CH(NH₃⁺)-C(OH)₂⁺ AminoAcid->ProtonatedAA + H⁺ (from HCl) Intermediate Tetrahedral Intermediate ProtonatedAA->Intermediate + CH₃OH - H₂O Ester Amino Acid Methyl Ester R-CH(NH₃⁺)-COOCH₃ Intermediate->Ester - H⁺

Caption: Reaction mechanism for the esterification of amino acids.

Experimental_Workflow start Start setup Combine Amino Acid and TMCS in Flask start->setup add_methanol Add Anhydrous Methanol setup->add_methanol react Stir at Room Temperature (12-24h) add_methanol->react monitor Monitor by TLC react->monitor workup Concentrate via Rotary Evaporation monitor->workup Reaction Complete product Isolate Amino Acid Methyl Ester HCl workup->product

References

The Versatility of Methyl 2-(1-aminocyclohexyl)acetate in Medicinal Chemistry: A Gateway to Neurologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Methyl 2-(1-aminocyclohexyl)acetate, a versatile bifunctional molecule, serves as a pivotal building block in the synthesis of a variety of pharmacologically active compounds, most notably as a key intermediate in the production of gabapentin and its analogs. Its unique structural framework, featuring a primary amine and a methyl ester on a cyclohexane scaffold, provides a rich platform for chemical modification, enabling the development of novel therapeutics targeting neurological disorders. These application notes and protocols are designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of its role, synthetic utility, and the biological activities of its derivatives.

Application Notes

This compound is primarily utilized as a precursor for the synthesis of gabapentinoids, a class of drugs known for their efficacy in treating epilepsy and neuropathic pain. The core structure allows for the facile introduction of various functional groups, leading to the generation of libraries of compounds for structure-activity relationship (SAR) studies. The cyclohexane ring provides a rigid scaffold that can be functionalized to explore conformational constraints and their impact on biological activity.

The primary amine serves as a handle for N-alkylation, acylation, and other modifications to introduce diverse substituents. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides or further modified. This synthetic flexibility has been exploited to create a range of analogs with altered pharmacokinetic and pharmacodynamic profiles.

Biological Activity of Derivatives

While this compound itself is not recognized for significant pharmacological activity, its derivatives, particularly those that mimic the structure of gamma-aminobutyric acid (GABA), have shown significant biological effects. These compounds primarily target the α2δ-1 subunit of voltage-gated calcium channels, modulating neurotransmitter release.

Compound IDDerivative StructureBiological TargetActivity (IC50/Ki)Reference
1 (R)-2-Aza-spiro[4.5]decane-4-carboxylic acid hydrochloride (a conformationally restricted Gabapentin analogue)α2δ subunit of a calcium channelIC50 = 120 nM[1]
Gabapentin 2-[1-(aminomethyl)cyclohexyl]acetic acidα2δ subunit of a calcium channelIC50 = 140 nM[1]

Experimental Protocols

Protocol 1: Synthesis of Gabapentin from this compound (Illustrative)

This protocol outlines a general synthetic route for the conversion of this compound to Gabapentin.

Materials:

  • This compound hydrochloride

  • Strong acid (e.g., Hydrochloric acid)

  • Water

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Hydrolysis of the Ester:

    • Dissolve this compound hydrochloride in an excess of aqueous hydrochloric acid.

    • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

  • Isolation of Gabapentin Hydrochloride:

    • Remove the water and excess hydrochloric acid under reduced pressure using a rotary evaporator to yield crude Gabapentin hydrochloride.

  • Purification (Optional):

    • The crude Gabapentin hydrochloride can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to obtain a purified product.

  • Conversion to Zwitterionic Gabapentin:

    • Dissolve the purified Gabapentin hydrochloride in a minimal amount of water.

    • Adjust the pH of the solution to its isoelectric point (around 7.1) using a suitable base (e.g., ammonium hydroxide).

    • The zwitterionic Gabapentin will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Radioligand Binding Assay for α2δ-1 Subunit

This protocol describes a general method for assessing the binding affinity of synthesized compounds to the α2δ-1 subunit of voltage-gated calcium channels.

Materials:

  • Cell membranes prepared from cells expressing the human α2δ-1 subunit

  • [³H]-Gabapentin (radioligand)

  • Test compounds (synthesized derivatives)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate, add binding buffer, a known concentration of [³H]-Gabapentin, and varying concentrations of the test compound.

    • For total binding wells, add only [³H]-Gabapentin and buffer.

    • For non-specific binding wells, add [³H]-Gabapentin, buffer, and a high concentration of unlabeled Gabapentin.

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration:

    • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting:

    • Dry the filter plates and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizations

Synthesis_Workflow Start This compound Hydrolysis Ester Hydrolysis (Acid or Base Catalysis) Start->Hydrolysis Intermediate (1-aminocyclohexyl)acetic acid Hydrolysis->Intermediate N_Modification N-Functionalization (e.g., Alkylation, Acylation) Intermediate->N_Modification Final_Products Bioactive Derivatives (e.g., Gabapentinoids) N_Modification->Final_Products

Caption: Synthetic pathway from this compound to bioactive derivatives.

Gabapentinoid_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) (with α2δ-1 subunit) Vesicle Synaptic Vesicle (containing Glutamate) VGCC->Vesicle Inhibits trafficking and function Gabapentinoid Gabapentinoid Gabapentinoid->VGCC Binds to α2δ-1 subunit Release Neurotransmitter Release Vesicle->Release Reduces Glutamate Release->Glutamate Receptor Glutamate Receptor Glutamate->Receptor Binds Signal Excitatory Signal Receptor->Signal Generates

Caption: Mechanism of action of Gabapentinoid drugs at the synapse.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-(1-aminocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-(1-aminocyclohexyl)acetate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and related compounds.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I address them?

Low yields can stem from several factors, from incomplete reactions to product loss during workup. Consider the following:

  • Incomplete Reaction: The reaction may not have reached completion. This could be due to insufficient reaction time or suboptimal temperature. For instance, in the dehydration of secondary alcohols like 2-methylcyclohexanol, temperatures between 100-140°C are typically necessary.[1] Ensure your reaction parameters are suitable for the specific step you are performing.

  • Side Reactions: The formation of isomeric byproducts is a common issue. In related syntheses, such as the dehydration of 2-methylcyclohexanol, isomeric alkenes can be formed.[1] The choice of catalyst and reaction conditions can influence the product ratio.[1]

  • Polymerization: In the presence of strong acids, alkene intermediates or products can polymerize, leading to a significant decrease in the desired monomer's yield.[1] It is often beneficial to remove the product from the acidic reaction mixture as it forms.[1]

  • Product Loss During Workup: The target compound or intermediates may be volatile or lost during extraction and washing steps. For example, 1-methylcyclohexene, a related cyclic compound, is volatile, and care must be taken during its distillation to prevent loss.[1]

  • Catalyst Issues: The catalyst may be inappropriate or deactivated. For hydrogenation reactions, catalysts like palladium on carbon (Pd/C) or Raney nickel are commonly used.[2][3] Ensure the catalyst is active and used in the correct amount (e.g., 5-10% by weight of the starting material in some hydrogenations).[2]

Q2: I am observing the formation of significant impurities alongside my desired product. How can I minimize these?

Minimizing impurities requires careful control over reaction conditions and purification methods.

  • Optimize Reaction Conditions: Varying the temperature, reaction time, and catalyst can help favor the formation of the desired product over side products. For esterification reactions, controlling the molar ratio of reactants is crucial. For example, in the synthesis of 2-methylcyclohexyl acetate, a molar ratio of 2-methylcyclohexanol to acetic acid of 1:1.2 ~ 1.3 has been used.[4]

  • Choice of Reagents: The choice of reagents can impact the impurity profile. For instance, while sulfuric acid is a common catalyst, it can also act as an oxidizing agent, leading to charring. Phosphoric acid is often a milder alternative for dehydration reactions.[1]

  • Purification Strategy: Effective purification is key to removing impurities. Techniques like fractional distillation can separate compounds with different boiling points.[1] Washing the organic phase with solutions like sodium carbonate can remove acidic impurities.[1] In some cases, impurities like aldehydes can be removed by reacting them with an amino compound to form water-soluble derivatives, which can then be separated.[5][6]

Q3: My purification by distillation is resulting in product degradation or the formation of new impurities. What should I do?

Product degradation during distillation is often due to excessive heat or prolonged heating times.

  • Lower Distillation Temperature: If possible, perform the distillation under reduced pressure to lower the boiling point of your compound and reduce the risk of thermal degradation.

  • Minimize Heating Time: Prolonged heating during distillation can lead to the formation of byproducts, such as nitriles from the decomposition of nitrogenous derivatives formed during purification steps.[5]

  • Aqueous Washing: For impurities that are difficult to remove by distillation alone, washing the crude product with water or aqueous solutions can help remove water-soluble byproducts and unreacted reagents.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for compounds similar to this compound?

Common synthesis strategies for related aminocyclohexyl derivatives often involve:

  • Catalytic Hydrogenation: This method is frequently used to reduce a nitro group or a nitrile to an amine and to saturate a cyclohexene or aromatic ring. For example, the synthesis of 2-(4-aminocyclohexyl)-ethyl acetate has been achieved through catalytic hydrogenation of a precursor.[2] Similarly, 1-(aminomethyl) cyclohexylacetic acid can be synthesized via the hydrogenation of a 1-(nitromethyl) cyclohexyl acetic acid derivative.[3]

  • Esterification: The final step in the synthesis of the target molecule is likely an esterification reaction. This can be achieved by reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst. In a related synthesis, 2-methylcyclohexyl acetate is formed by the esterification of 2-methylcyclohexanol with acetic acid.[4]

  • Multi-step Syntheses from Cyclohexanones: Some routes start from cyclohexanone derivatives. For instance, 2-(4-aminocyclohexyl)-ethyl acetate can be prepared from 1,4-cyclohexanedione through a sequence of reactions including a Wittig reaction, condensation, and catalytic hydrogenation.[2]

Q2: What reaction conditions should I consider for the key steps?

The optimal reaction conditions will depend on the specific synthetic route. However, based on related syntheses, here are some starting points:

  • Hydrogenation:

    • Catalysts: Palladium on carbon (Pd/C) and Raney nickel are common choices.[2][3]

    • Pressure: Hydrogen pressure can range from atmospheric pressure to higher pressures (e.g., 5-10 bar).[2][3]

    • Temperature: Reactions are often run at room temperature (20-30°C).[2]

    • Solvents: Methanol and ethanol are frequently used as solvents.[2]

  • Esterification:

    • Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are typically used.[4]

    • Temperature: Temperatures can range from room temperature to reflux, depending on the reactants. For the synthesis of 2-methylcyclohexyl acetate, reaction temperatures were staged between 100°C and 124°C.[4]

    • Reactant Ratio: An excess of one reactant (often the alcohol or acid) can be used to drive the reaction to completion.

Data Presentation

The following table summarizes reaction conditions from the syntheses of related compounds, which can serve as a reference for optimizing the synthesis of this compound.

Compound SynthesizedReaction StepCatalystSolventTemperature (°C)PressureTimeYieldReference
2-Methylcyclohexyl AcetateHydrogenation of o-cresolHydrogenation catalystMethylcyclohexaneNot specifiedHigh pressureNot specified>98% (of intermediate)[4]
2-Methylcyclohexyl AcetateEsterificationp-Toluenesulfonic acidMethylcyclohexane100-124Not specified3 hoursNot specified[4]
2-(4-aminocyclohexyl)-ethyl acetateCatalytic HydrogenationPd-C or Raney-NiMethanol or Ethanol20-305-10 barNot specifiedNot specified[2]
1-(aminomethyl) cyclohexylacetic acidCatalytic HydrogenationPalladium on activated carbonMethanolRoom TemperatureNormal pressureNot specified50-70%[3]

Note: The data presented above is for the synthesis of related, but not identical, compounds. These parameters should be considered as a starting point for optimization.

Experimental Protocols

The following is a generalized, hypothetical experimental protocol for the synthesis of this compound based on common synthetic transformations for similar molecules. This protocol should be adapted and optimized for specific laboratory conditions and safety procedures.

Step 1: Synthesis of 1-aminocyclohexanecarbonitrile (Intermediate)

This step is a typical Strecker synthesis.

  • To a stirred solution of cyclohexanone in methanol, add an aqueous solution of ammonium chloride followed by an aqueous solution of sodium cyanide.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-aminocyclohexanecarbonitrile.

Step 2: Hydrolysis of the Nitrile to 1-aminocyclohexylacetic acid (Intermediate)

  • Add the crude 1-aminocyclohexanecarbonitrile to a solution of concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the amino acid.

  • Filter the solid, wash with cold water, and dry to obtain 1-aminocyclohexylacetic acid.

Step 3: Esterification to this compound

  • Suspend 1-aminocyclohexylacetic acid in methanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride or a catalytic amount of concentrated sulfuric acid.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and basify with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate to yield the crude product.

  • Purify the crude product by distillation under reduced pressure or column chromatography.

Visualizations

experimental_workflow start Start Materials (e.g., Cyclohexanone) step1 Step 1: Strecker Synthesis (Ammonium Chloride, Sodium Cyanide) start->step1 intermediate1 Intermediate 1 (1-aminocyclohexanecarbonitrile) step1->intermediate1 step2 Step 2: Hydrolysis (Acidic Conditions) intermediate1->step2 intermediate2 Intermediate 2 (1-aminocyclohexylacetic acid) step2->intermediate2 step3 Step 3: Esterification (Methanol, Acid Catalyst) intermediate2->step3 product Final Product (this compound) step3->product purification Purification (Distillation/Chromatography) product->purification end Pure Product purification->end troubleshooting_workflow start Low Product Yield check_completion Is the reaction complete? (Check TLC/GC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_impurities Are there significant impurities? check_completion->check_impurities Yes increase_time Increase reaction time or temperature incomplete->increase_time solution Improved Yield increase_time->solution side_reactions Side Reactions Occurring check_impurities->side_reactions Yes check_workup Was there product loss during workup? check_impurities->check_workup No optimize_conditions Optimize conditions (catalyst, temp, stoichiometry) side_reactions->optimize_conditions optimize_conditions->solution workup_loss Product Loss check_workup->workup_loss Yes check_workup->solution No refine_purification Refine purification protocol (e.g., gentle extraction, vacuum distillation) workup_loss->refine_purification refine_purification->solution

References

Technical Support Center: Purification of Methyl 2-(1-aminocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Methyl 2-(1-aminocyclohexyl)acetate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can originate from the synthetic route used. Typically, these may include:

  • Unreacted starting materials: Depending on the synthesis, this could be 1-aminocyclohexanecarbonitrile, cyclohexanone, or related precursors.

  • Byproducts of the synthesis: These can include compounds formed from side reactions.

  • Diketopiperazine: Self-condensation of the amino ester can lead to the formation of a cyclic dipeptide, a common issue with related compounds.[1][2][3]

  • (1-Aminocyclohexyl)acetic acid: Hydrolysis of the methyl ester group, which can occur if the compound is exposed to acidic or basic conditions, especially at elevated temperatures.[4][5][6][7][8]

  • Polymeric materials: Over time, self-reaction can lead to the formation of oligomers or polymers.

Q2: My compound appears to be degrading on the silica gel column. What is happening and how can I prevent it?

A2: The free amine group in this compound is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to irreversible adsorption, tailing of peaks, and in some cases, degradation of the compound. To mitigate this, you can:

  • Use deactivated silica gel: Add 1-3% triethylamine (TEA) or another volatile base to your eluent system.[9][10] This will neutralize the acidic sites on the silica.

  • Switch to a different stationary phase: Consider using neutral or basic alumina, or an amine-functionalized silica column, which are more suitable for purifying basic compounds.[10][11][12]

  • Protect the amine: If feasible, you can temporarily protect the amine group (e.g., as a Boc-carbamate). The protected compound will be less polar and not basic, making it easier to purify on standard silica gel. The protecting group can then be removed after purification.[10]

Q3: I am trying to recrystallize the hydrochloride salt of this compound, but it is "oiling out." What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than forming crystals. This can be due to several factors:

  • The solvent system is not ideal: The polarity of your solvent system may not be optimal for crystallization. Try a different solvent or a combination of solvents. For amino ester hydrochlorides, mixtures of an alcohol (like ethanol or isopropanol) with a less polar solvent (like diethyl ether or ethyl acetate) are often effective.[13]

  • The cooling rate is too fast: Rapid cooling can favor the formation of a supersaturated oil over crystals. Try cooling the solution more slowly. You can also try seeding the solution with a small crystal of the pure compound if available.

  • Impurities are present: High levels of impurities can inhibit crystallization. It may be necessary to first purify the compound by another method, such as column chromatography or an acid-base extraction, to remove the bulk of the impurities.

Troubleshooting Guides

Acid-Base Extraction

This technique is highly effective for separating the basic this compound from neutral or acidic impurities.

Problem Possible Cause Solution
Low recovery of product Incomplete extraction from the organic layer.Ensure the pH of the aqueous acid is low enough (typically pH 1-2) to fully protonate the amine. Perform multiple extractions with the acidic solution.
Emulsion formation at the interface.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product remains in the aqueous layer after basification.Ensure the pH of the aqueous layer is sufficiently basic (typically pH 9-10) to deprotonate the ammonium salt. Perform multiple extractions with an organic solvent to recover the free amine.
Product is contaminated with a neutral impurity Inefficient washing of the acidic aqueous layer.After extracting the product into the acidic aqueous layer, wash this layer with a fresh portion of an organic solvent to remove any co-extracted neutral impurities.
Product has hydrolyzed A strong base (e.g., NaOH, KOH) was used to liberate the free amine.Use a milder base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to neutralize the acidic extract.[14] Avoid prolonged exposure to basic conditions.
Column Chromatography

Column chromatography is a powerful tool for obtaining highly pure material.

Problem Possible Cause Solution
Product streaks or "tails" on the column Strong interaction between the basic amine and acidic silica gel.Add 1-3% triethylamine or a similar volatile base to the eluent.[9][10][15] Alternatively, use an amine-functionalized silica column or alumina.[10][11][12]
Product does not elute from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. A common system is a gradient of ethyl acetate in hexanes, followed by a small percentage of methanol in dichloromethane if the compound is still retained.
The compound has decomposed on the column.Test the stability of your compound on a small amount of silica (TLC analysis) before performing large-scale chromatography. If it is unstable, consider protecting the amine group or using a different purification technique.[9]
Poor separation of product from a close-running impurity The chosen solvent system has poor selectivity.Screen a variety of solvent systems with different polarities and compositions using TLC to find a system that provides the best separation.
The column was overloaded with crude material.Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 100:1 ratio by weight).
Recrystallization

Recrystallization is an excellent method for obtaining highly pure crystalline material, especially for the hydrochloride salt of the target compound.

Problem Possible Cause Solution
No crystals form upon cooling The solution is not saturated.Evaporate some of the solvent to increase the concentration of the compound.
The compound is highly soluble in the chosen solvent.Add an "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise until the solution becomes cloudy, then warm slightly to redissolve and cool slowly.
Product "oils out" instead of crystallizing The cooling rate is too fast.Allow the solution to cool to room temperature slowly, then place it in a refrigerator or freezer.
The presence of impurities is inhibiting crystallization.Try purifying the compound by another method first to remove impurities. Seeding the solution with a pure crystal can also help induce crystallization.
Low yield of recovered crystals The compound has significant solubility in the cold solvent.Minimize the amount of solvent used to dissolve the compound. After filtering, wash the crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Acid-Base Extraction of this compound
  • Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and extract with 1M HCl (aq) three times.

  • Combine the acidic aqueous layers. Wash this combined aqueous phase with a fresh portion of the organic solvent to remove any trapped neutral impurities.

  • Cool the acidic aqueous phase in an ice bath and slowly add a saturated solution of sodium bicarbonate or potassium carbonate with stirring until the pH is between 9 and 10.

  • Extract the liberated free amine from the aqueous phase with three portions of ethyl acetate or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Develop a suitable solvent system using TLC plates. A good starting point is a mixture of ethyl acetate and hexanes. To prevent tailing, add 1-3% triethylamine to the developing solvent. The ideal Rf for the target compound is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (containing 1-3% triethylamine). Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be effective for separating impurities.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

The following table provides a qualitative comparison of the purification techniques. Quantitative yields and purity will be highly dependent on the nature and amount of impurities in the crude material.

Purification Technique Typical Purity Achieved Expected Yield Throughput Key Advantage Key Disadvantage
Acid-Base Extraction >95%Good to ExcellentHighExcellent for removing neutral and acidic impurities.May not remove basic impurities; risk of ester hydrolysis.
Column Chromatography >98%GoodLow to MediumHigh resolving power for closely related impurities.Can be time-consuming; potential for product degradation on silica.
Recrystallization (as HCl salt) >99%VariableMediumCan provide very high purity in a single step.Requires the compound to be a crystalline solid; can have lower yields.

Visualizations

Purification_Workflow cluster_start Initial Assessment cluster_purification Purification Strategy cluster_outcome Final Product Crude Product Crude Product TLC/NMR Analysis TLC/NMR Analysis Crude Product->TLC/NMR Analysis Acid-Base Extraction Acid-Base Extraction TLC/NMR Analysis->Acid-Base Extraction Mainly neutral/acidic impurities Column Chromatography Column Chromatography TLC/NMR Analysis->Column Chromatography Multiple impurities or isomers Recrystallization (HCl Salt) Recrystallization (HCl Salt) TLC/NMR Analysis->Recrystallization (HCl Salt) Crude product is solid & >90% pure Purity Check (HPLC/NMR) Purity Check (HPLC/NMR) Acid-Base Extraction->Purity Check (HPLC/NMR) Column Chromatography->Purity Check (HPLC/NMR) Recrystallization (HCl Salt)->Purity Check (HPLC/NMR) Pure Product Pure Product Purity Check (HPLC/NMR)->Pure Product

Caption: Decision workflow for selecting a purification technique.

Troubleshooting_Chromatography Start Start Problem Problem Observed Start->Problem Tailing Tailing or Streaking Problem->Tailing Yes No Elution Product Does Not Elute Problem->No Elution No Solution_Tailing Add 1-3% TEA to Eluent OR Use Alumina/Amine-Silica Tailing->Solution_Tailing Decomposition Decomposition on Column No Elution->Decomposition Still no elution Solution_NoElution Increase Eluent Polarity No Elution->Solution_NoElution Solution_Decomposition Use Deactivated Silica OR Protect Amine Group Decomposition->Solution_Decomposition

Caption: Troubleshooting guide for column chromatography issues.

References

Technical Support Center: Methyl 2-(1-aminocyclohexyl)acetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-(1-aminocyclohexyl)acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a key chemical intermediate, most notably used in the synthesis of Gabapentin, an anticonvulsant and analgesic drug. Its bifunctional nature, containing both an amine and a methyl ester, makes it a versatile building block in organic synthesis.

Q2: What are the most common side products observed in reactions involving this compound?

The most frequently encountered side product is the corresponding lactam, 2-azaspiro[4.5]decan-3-one. Other potential impurities include the hydrolyzed diacid (1,1-cyclohexanediacetic acid), a diamide, and unreacted starting materials. The formation of these byproducts is highly dependent on the reaction conditions.

Q3: How can I minimize the formation of the lactam side product?

Lactam formation, an intramolecular cyclization, is often promoted by heat and the presence of a base. To minimize its formation, it is advisable to conduct reactions at lower temperatures and to carefully control the stoichiometry of any basic reagents. In the context of subsequent reactions, such as the Hofmann rearrangement to form Gabapentin, careful control of temperature (typically between -5 to -10°C during the initial phase) is crucial.

Q4: What analytical techniques are recommended for monitoring the reaction and detecting impurities?

High-Performance Liquid Chromatography (HPLC) with UV and Charged Aerosol Detection (CAD) is a powerful method for the simultaneous detection and quantification of this compound and its common impurities.[1][2] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a valuable tool for the identification and quantification of specific impurities like the lactam (Impurity A).[3]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product and Significant Formation of Lactam (2-azaspiro[4.5]decan-3-one)

Possible Causes:

  • High Reaction Temperature: Elevated temperatures can promote the intramolecular cyclization of this compound to form the lactam.

  • Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, increase the likelihood of lactam formation.

  • Excess Base: The presence of a strong base can catalyze the cyclization reaction.

Troubleshooting Steps:

  • Temperature Control: Maintain the reaction temperature as low as feasible for the desired transformation. For instance, in subsequent steps like the Hofmann rearrangement, initial temperatures of -5 to -10°C are often employed.

  • Optimize Reaction Time: Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and avoid unnecessary heating.

  • Stoichiometry of Base: Carefully control the amount of base used in the reaction. Use the minimum effective amount required for the primary reaction.

  • pH Control: In aqueous workups, maintain a neutral or slightly acidic pH to minimize base-catalyzed lactam formation.

Issue 2: Presence of 1,1-Cyclohexanediacetic Acid (Diacid) Impurity

Possible Causes:

  • Hydrolysis of the Ester: The methyl ester group of the target compound or starting materials can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, especially in the presence of water.

  • Incomplete Reaction of Precursors: If the synthesis route involves 1,1-cyclohexanediacetic acid, its incomplete conversion can result in its presence in the final product mixture.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure that all solvents and reagents are thoroughly dried to prevent hydrolysis.

  • Control of pH: Avoid strongly acidic or basic conditions during the reaction and workup, unless required for a specific transformation.

  • Purification: The diacid can often be removed by extraction with a basic aqueous solution or by column chromatography.

Issue 3: Formation of Diamide Impurity

Possible Causes:

  • Reaction Conditions in Upstream Steps: In the synthesis of precursors like 1,1-cyclohexanediacetic acid monoamide, harsh conditions (e.g., high concentrations of sulfuric acid) can lead to the formation of the corresponding diamide.

Troubleshooting Steps:

  • Optimize Acid Concentration: When using acid catalysts, such as in the hydrolysis of dinitrile precursors, use the optimal concentration to favor the formation of the monoamide over the diamide. For example, using sulfuric acid concentrations between 50% and 70% has been shown to be effective.[4]

  • Purification of Intermediates: Purify the monoamide intermediate before proceeding to the next step to remove any diamide impurity.

Data Presentation

Table 1: Effect of Reaction Conditions on Impurity Formation in a Related Gabapentin Intermediate Synthesis

ParameterCondition 1Condition 2Condition 3Main Product YieldImpurity Profile
H₂SO₄ Concentration 50-70%>95%<50%HighMinimal diamide
Temperature 90-110°C120-140°C<80°CHighMixture of diimide and diacid

Data adapted from a study on a related intermediate in the Gabapentin synthesis pathway, highlighting general trends applicable to controlling side product formation.

Experimental Protocols

Protocol 1: Synthesis of this compound (Illustrative Pathway)

This protocol outlines a plausible synthesis route starting from cyclohexanone, based on common organic chemistry transformations used in the synthesis of Gabapentin precursors.

Step 1: Synthesis of 1-cyanocyclohexyl-1-acetic acid (Strecker/Bucherer-Bergs type reaction)

  • To a solution of potassium cyanide (1.2 eq) and ammonium carbonate (2.5 eq) in a mixture of ethanol and water, add cyclohexanone (1.0 eq).

  • Heat the mixture at 60-70°C for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the hydantoin intermediate.

  • Isolate the hydantoin and hydrolyze it under basic conditions (e.g., refluxing with NaOH solution) to yield 1-aminocyclohexane-1-carboxylic acid.

  • Alternatively, a Strecker synthesis can be employed by reacting cyclohexanone with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed.[5][6]

Step 2: Esterification to this compound

  • Suspend the 1-aminocyclohexane-1-carboxylic acid in methanol.

  • Cool the suspension in an ice bath and slowly add thionyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Treat the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude this compound.

  • Purify the product by column chromatography or distillation under reduced pressure.

Mandatory Visualization

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Product Formation A This compound B Desired Product A->B Reaction Conditions (e.g., Acylation, Alkylation) C Lactam (2-azaspiro[4.5]decan-3-one) A->C Heat, Base D Diacid (1,1-cyclohexanediacetic acid) A->D H₂O, Acid/Base E Unreacted Starting Material A->E Incomplete Reaction

Caption: Main reaction pathway and common side product formation from this compound.

Troubleshooting_Workflow cluster_lactam Lactam Impurity cluster_diacid Diacid Impurity cluster_unreacted Unreacted Starting Material start Low Yield or Impure Product q1 Identify Major Impurity (HPLC, NMR) start->q1 lactam_cause High Temp? Excess Base? q1->lactam_cause Lactam diacid_cause Presence of Water? Strong Acid/Base? q1->diacid_cause Diacid unreacted_cause Insufficient Reagent? Low Temperature? q1->unreacted_cause Starting Material lactam_solution Reduce Temperature Control Base Stoichiometry lactam_cause->lactam_solution end Improved Yield and Purity lactam_solution->end diacid_solution Use Anhydrous Conditions Control pH diacid_cause->diacid_solution diacid_solution->end unreacted_solution Check Stoichiometry Increase Temperature/Time unreacted_cause->unreacted_solution unreacted_solution->end

Caption: A logical workflow for troubleshooting common issues in this compound reactions.

References

Technical Support Center: Optimizing Amino Ester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to optimize the synthesis of amino esters.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing amino esters?

A1: The most prevalent methods for amino ester synthesis include Fischer-Speier esterification, Steglich esterification, and the use of coupling reagents like N,N'-Dicyclohexylcarbodiimide (DCC). Fischer-Speier esterification involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst. Steglich esterification, on the other hand, is a milder method that uses a coupling agent like DCC and a catalyst such as 4-dimethylaminopyridine (DMAP). Other methods involve the use of reagents like thionyl chloride (SOCl2) to form an acyl chloride intermediate, which then reacts with the alcohol.

Q2: Why is it often necessary to protect the amino group during esterification?

A2: The amino group of an amino acid is nucleophilic and can react with the activated carboxylic acid or the esterification reagents, leading to side reactions such as peptide bond formation. To prevent these unwanted reactions and ensure a higher yield of the desired amino ester, the amino group is typically protected with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

Q3: How do I choose the right solvent for my amino ester synthesis?

A3: The choice of solvent depends on the specific esterification method. For Fischer-Speier esterification, the alcohol reactant itself often serves as the solvent. For methods using coupling reagents like DCC, aprotic solvents such as dichloromethane (DCM), chloroform, or dimethylformamide (DMF) are commonly used to prevent interference with the reaction. The solvent should be chosen based on the solubility of the reactants and its compatibility with the reaction conditions.

Q4: What are some common challenges encountered during the purification of amino esters?

A4: Purification of amino esters can be challenging due to their amphiphilic nature and the presence of byproducts. Common issues include the removal of unreacted starting materials, the acid catalyst, and byproducts from coupling reagents (e.g., dicyclohexylurea (DCU) from DCC). Purification techniques often involve acid-base extraction to separate the amino ester from non-basic impurities, followed by chromatography (e.g., column chromatography or preparative HPLC) for higher purity.

Troubleshooting Guide

Q5: My amino ester synthesis has a very low yield. What are the possible causes and how can I improve it?

A5: Low yields in amino ester synthesis can stem from several factors. A systematic approach to troubleshooting is often the most effective.

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or increasing the temperature. For Fischer-Speier esterification, ensure a sufficient excess of the alcohol is used to drive the equilibrium towards the product.

  • Water Contamination: The presence of water can hydrolyze the ester product or interfere with the esterification reaction, especially in methods that are sensitive to moisture like those using DCC or SOCl2. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Ineffective Catalyst: The acid catalyst (in Fischer-Speier) may be old or inactive. Use a fresh batch of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. For Steglich esterification, ensure the DMAP catalyst is of high purity.

  • Starting Material Purity: Impurities in the starting amino acid or alcohol can interfere with the reaction. Verify the purity of your starting materials using techniques like NMR or melting point analysis.

  • Suboptimal Stoichiometry: The molar ratios of reactants and reagents are crucial. For DCC coupling, a slight excess of the coupling agent and the alcohol is often used to ensure complete conversion of the amino acid.

Below is a workflow to help diagnose low-yield issues:

G start Low Yield in Amino Ester Synthesis check_completion Was the reaction monitored for completion? start->check_completion extend_time Action: Extend reaction time or increase temperature. check_completion->extend_time No check_reagents Are the reagents and solvents anhydrous? check_completion->check_reagents Yes extend_time->check_reagents dry_reagents Action: Use freshly dried solvents and reagents. check_reagents->dry_reagents No check_catalyst Is the catalyst active? check_reagents->check_catalyst Yes dry_reagents->check_catalyst use_fresh_catalyst Action: Use a fresh batch of catalyst. check_catalyst->use_fresh_catalyst No check_purity Are the starting materials pure? check_catalyst->check_purity Yes use_fresh_catalyst->check_purity purify_materials Action: Purify starting materials before reaction. check_purity->purify_materials No reoptimize Re-evaluate and optimize reaction conditions. check_purity->reoptimize Yes purify_materials->reoptimize

Caption: Troubleshooting workflow for low-yield amino ester synthesis.

Q6: I am observing significant side product formation. How can I minimize this?

A6: Side product formation is a common issue, often due to the reactivity of the amino group or side chains.

  • Dipeptide Formation: If the amino group is not protected, it can act as a nucleophile and attack another molecule of the activated amino acid, leading to the formation of a dipeptide. The use of an appropriate protecting group (e.g., Boc, Cbz) is the most effective way to prevent this.

  • Racemization: For chiral amino acids, racemization can occur, especially under harsh reaction conditions (e.g., high temperatures or strong bases). Milder reaction conditions and the use of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) can help minimize this.

  • Side Chain Reactions: Amino acids with reactive side chains (e.g., serine, threonine, aspartic acid, glutamic acid) may undergo side reactions. It may be necessary to protect the side chain functional group in addition to the amino group.

Data on Reaction Parameters

The following tables summarize key quantitative data for different amino ester synthesis methods.

Table 1: Comparison of Catalysts for Fischer-Speier Esterification of L-Leucine

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
H2SO45110692
p-TsOH5110888
HCl5110790

Table 2: Effect of Solvent on DCC/DMAP Mediated Esterification of N-Boc-Alanine

SolventTemperature (°C)Reaction Time (h)Yield (%)
Dichloromethane (DCM)251295
Tetrahydrofuran (THF)251285
Dimethylformamide (DMF)251291

Experimental Protocols

Protocol 1: General Procedure for Fischer-Speier Esterification of an Amino Acid

  • To a round-bottom flask, add the amino acid (1.0 eq).

  • Add a large excess of the desired alcohol (e.g., 20 eq), which will also act as the solvent.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid (e.g., concentrated H2SO4, 0.1 eq).

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino ester.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for Steglich Esterification using DCC/DMAP

  • Dissolve the N-protected amino acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in anhydrous DCM and add this solution dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter off the DCU precipitate and wash it with a small amount of DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute acid solution (e.g., 0.5 M HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography.

Technical Support Center: Purification of Methyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of carbonyl impurities from methyl acetate.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove carbonyl impurities from methyl acetate?

A1: Carbonyl impurities, such as acetaldehyde and acetone, are detrimental in many applications of methyl acetate. For instance, in carbonylation processes to produce acetic anhydride or acetic acid, these impurities can lead to the formation of undesirable byproducts and degrade the final product quality.[1][2] The presence of acetaldehyde, for example, can lead to the formation of acetonitrile during purification, which can contaminate the final product stream.[3]

Q2: What are the common methods for removing carbonyl impurities from methyl acetate?

A2: Common methods include:

  • Chemical Treatment: Reacting the impure methyl acetate with an amino compound (e.g., hydroxylamine) to form water-soluble nitrogenous derivatives, which can then be separated.[1][2]

  • Adsorption: Using adsorbents like activated carbon or specific resins to selectively remove carbonyl compounds.[4][5]

  • Distillation: While challenging due to close boiling points, distillation is often used as a final polishing step after initial treatment.[1][6] Reactive distillation, which combines reaction and distillation in a single unit, is also an effective method for methyl acetate production and purification.[7]

Q3: Can I remove carbonyl impurities by simple distillation?

A3: Simple distillation is often ineffective for removing carbonyl impurities from methyl acetate because their boiling points are very close.[1] This makes achieving high purity challenging. Additionally, prolonged heating during distillation can sometimes lead to the formation of other impurities, such as nitriles, from the reaction products of aldehydes and amino compounds used in pre-treatment.[2][3]

Q4: What are the advantages of using chemical treatment with amino compounds?

A4: Chemical treatment converts carbonyl impurities into water-soluble derivatives, which can be easily separated from the organic methyl acetate phase.[1][2] This method can be highly effective for removing trace amounts of aldehydes and ketones.[3]

Troubleshooting Guides

Issue 1: Incomplete Removal of Carbonyl Impurities After Chemical Treatment
Possible Cause Troubleshooting Step
Incorrect Molar Ratio of Amino Compound Ensure the molar ratio of the amino compound (e.g., hydroxylamine) to carbonyl impurities is sufficient. A molar equivalent of 1 to 2 moles of hydroxylamine per mole of carbonyl impurity is recommended.[1][2]
Incorrect pH of the Reaction Mixture The pH of the aqueous solution is crucial. For hydroxylamine hydrochloride, the pH should not fall below approximately 4.5 to ensure the free hydroxylamine is available to react.[1][2]
Insufficient Reaction Time or Temperature The reaction should be allowed to proceed for an adequate amount of time and at a suitable temperature. A typical range is 1 minute to 1 hour at 0°C to 70°C.[1][2]
Poor Phase Separation After the reaction, ensure a clear separation between the organic (methyl acetate) and aqueous (containing derivatives) phases. Inefficient separation can lead to carryover of impurities. Adding water can improve the separation.[1]
Issue 2: Formation of Acetonitrile Impurity in Purified Methyl Acetate
Possible Cause Troubleshooting Step
High Distillation Temperatures High temperatures during the distillation of the methyl acetate phase (after chemical treatment) can cause the nitrogenous derivatives of aldehydes to convert to nitriles (e.g., acetaldehyde derivative to acetonitrile).[2][3]
Lower the distillation temperature. This can be achieved by adding water to the distillation tower, which reduces the boiling point of the bottoms.[1][2]
Prolonged Heating During Distillation Extended heating times can also promote the formation of nitriles.[3]
Optimize the distillation process to minimize the residence time at high temperatures.

Experimental Protocols

Protocol 1: Removal of Carbonyl Impurities using Hydroxylamine Treatment

Objective: To remove aldehyde and ketone impurities from methyl acetate by converting them into water-soluble oximes.

Materials:

  • Impure methyl acetate

  • Hydroxylamine hydrochloride

  • Sodium hydroxide (or other suitable base)

  • Deionized water

  • Separatory funnel

  • Distillation apparatus

  • pH meter or pH paper

Procedure:

  • Quantify Carbonyl Impurities: Determine the initial concentration of carbonyl impurities in the methyl acetate using a suitable analytical method, such as HPLC with 2,4-dinitrophenylhydrazine (DNPH) derivatization.[8]

  • Prepare Aqueous Hydroxylamine Solution:

    • Prepare an aqueous solution of hydroxylamine hydrochloride.

    • Adjust the pH of the solution to be above 4.5 using a base like sodium hydroxide. This liberates the free hydroxylamine.

  • Reaction:

    • In a reaction vessel, mix the impure methyl acetate with the aqueous hydroxylamine solution. The recommended molar ratio is 1 to 2 moles of hydroxylamine per mole of total carbonyl impurities.[1][2]

    • Stir the mixture at a temperature between 0°C and 70°C for 1 minute to 1 hour.[1][2]

  • Phase Separation:

    • Transfer the mixture to a separatory funnel and allow the layers to separate.

    • The upper organic phase contains the purified methyl acetate, while the lower aqueous phase contains the water-soluble oxime derivatives.

    • Carefully separate and collect the organic phase.

  • Distillation:

    • To remove any remaining heavy impurities and traces of the aqueous phase, distill the collected organic phase.

    • To prevent the formation of nitriles, consider adding water to the distillation column to lower the boiling point of the bottoms.[1][2]

  • Analysis: Analyze the purified methyl acetate to confirm the removal of carbonyl impurities.

Data Presentation

Table 1: Comparison of Purification Methods for Carbonyl Removal from Methyl Acetate

Method Principle Typical Efficiency Key Parameters Potential Issues
Chemical Treatment (Hydroxylamine) Reaction with amino compound to form water-soluble derivatives, followed by phase separation and distillation.[1]High for aldehydes and ketones.Molar ratio of reagents, pH, temperature, reaction time.[1][2]Formation of nitriles during subsequent distillation if not controlled.[3]
Adsorption Selective adsorption of carbonyl compounds onto a solid adsorbent.[4]Varies depending on the adsorbent and impurities.Adsorbent type, contact time, temperature, flow rate.Adsorbent regeneration or replacement required.
Reactive Distillation Simultaneous reaction (esterification) and separation of products in a single column.[7]Can achieve high purity (e.g., 84.7% in one study).Reflux ratio, catalyst type, feed location.Complex process design and control.[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_separation Separation & Purification cluster_analysis Analysis start Impure Methyl Acetate quantify Quantify Carbonyls (HPLC-DNPH) start->quantify react Mix and React (0-70°C, 1-60 min) quantify->react prep_reagent Prepare Aqueous Hydroxylamine Solution (pH > 4.5) prep_reagent->react phase_sep Phase Separation react->phase_sep distill Distillation of Organic Phase phase_sep->distill end Purified Methyl Acetate distill->end analyze Analyze Purity end->analyze

Caption: Experimental workflow for carbonyl impurity removal.

troubleshooting_logic start Incomplete Carbonyl Removal? check_ratio Check Molar Ratio (1-2 equivalents) start->check_ratio Yes nitrile_formation Nitrile Formation Detected? start->nitrile_formation No check_ph Check pH (> 4.5) check_ratio->check_ph check_conditions Check Reaction Time & Temperature check_ph->check_conditions check_separation Ensure Good Phase Separation check_conditions->check_separation lower_temp Lower Distillation Temperature nitrile_formation->lower_temp Yes reduce_time Reduce Distillation Time lower_temp->reduce_time

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Synthesis of Gabapentin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of gabapentin intermediates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides organized by key synthetic steps.

I. Synthesis of Cyclohexaneacetic Acid Intermediates

This section addresses common issues arising during the synthesis of cyclohexaneacetic acid, a key precursor for gabapentin.

Frequently Asked Questions (FAQs)

Q1: My synthesis of 1-cyclohexenylacetonitrile from cyclohexanone and cyanoacetic acid is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in this condensation and decarboxylation reaction are common and can be attributed to several factors. Here are some troubleshooting steps:

  • Incomplete Water Removal: The initial Knoevenagel condensation is a reversible reaction. Ensure that the water formed is efficiently removed, typically by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[1] Continue the reflux until no more water is collected.[1]

  • Suboptimal Catalyst Amount: An insufficient amount of catalyst (e.g., ammonium acetate) can lead to a slow and incomplete reaction. Conversely, an excess may lead to side product formation.[1]

  • Inefficient Decarboxylation: The decarboxylation of the intermediate cyclohexylidenecyanoacetic acid requires sufficient heating. Ensure the reaction temperature is maintained within the optimal range (e.g., 165–175°C) to drive the reaction to completion.[2]

  • Side Reactions: The formation of byproducts such as acetamide (when using ammonium acetate) can occur.[1] Washing the reaction mixture with water can help remove this impurity.[1][2]

Troubleshooting Guide: Low Yield in 1-Cyclohexenylacetonitrile Synthesis

Symptom Possible Cause Suggested Solution
Reaction stalls; starting material remainsIncomplete water removalEnsure the Dean-Stark trap is functioning correctly and reflux is maintained until water collection ceases.[1]
Slow reaction rateInsufficient catalystOptimize the amount of ammonium acetate used.
Low purity of distilled productPresence of acetamide byproductWash the crude product with water before distillation.[1][2]
Incomplete decarboxylationInadequate heatingMonitor the reaction temperature closely during decarboxylation, ensuring it reaches the required temperature.[2]

Experimental Protocol: Synthesis of 1-Cyclohexenylacetonitrile

  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone, cyanoacetic acid, and a catalytic amount of ammonium acetate in toluene.[1]

  • Reflux: Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap. Continue refluxing until water formation ceases.[1]

  • Work-up: Cool the reaction mixture and wash with water to remove ammonium acetate and acetamide byproducts.[1][2]

  • Decarboxylation: Remove the solvent under reduced pressure. Heat the residual cyclohexylidenecyanoacetic acid to 165–175°C under vacuum (35–45 mm Hg) to induce decarboxylation and distill the 1-cyclohexenylacetonitrile.[2]

  • Purification: The collected distillate can be further purified by redistillation.

Q2: During the hydrogenation of phenylacetic acid to cyclohexaneacetic acid, I'm observing incomplete reaction and the presence of aromatic impurities. How can I resolve this?

A2: Incomplete hydrogenation is a frequent issue. The key is to optimize the reaction conditions and ensure the catalyst is active.

  • Catalyst Activity: The catalyst (e.g., Rhodium on carbon, Ruthenium) may be poisoned or deactivated.[1] Use fresh, high-quality catalyst.

  • Hydrogen Pressure: Insufficient hydrogen pressure can lead to incomplete saturation of the aromatic ring. Increase the hydrogen pressure according to established protocols for your specific catalyst.[1]

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Increase the reaction time and monitor the progress by techniques like TLC or GC.[1]

  • Solvent and Temperature: The choice of solvent and reaction temperature are critical for achieving complete hydrogenation and can be catalyst-dependent.[1]

Troubleshooting Flowchart: Incomplete Hydrogenation

G start Incomplete Hydrogenation of Phenylacetic Acid catalyst Is the catalyst fresh and active? start->catalyst pressure Is the hydrogen pressure sufficient? catalyst->pressure Yes solution1 Replace catalyst. catalyst->solution1 No time Is the reaction time adequate? pressure->time Yes solution2 Increase H2 pressure. pressure->solution2 No conditions Are solvent and temperature optimized? time->conditions Yes solution3 Increase reaction time. time->solution3 No solution4 Consult literature for optimal conditions for the specific catalyst. conditions->solution4 No end Complete Hydrogenation conditions->end Yes solution1->catalyst solution2->pressure solution3->time solution4->conditions

Caption: Troubleshooting incomplete hydrogenation.

II. Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide

This intermediate is crucial for the subsequent Hofmann rearrangement to yield gabapentin.

Frequently Asked Questions (FAQs)

Q1: The amidation of 1,1-cyclohexanediacetic anhydride with aqueous ammonia is giving me a low yield of the desired monoamide. What could be the issue?

A1: Low yields in this step can often be traced to reaction conditions and the handling of ammonia.

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature (below 30°C) during the addition of the anhydride to the ammonia solution is important to prevent side reactions.[3]

  • Ammonia Concentration: The concentration of the aqueous ammonia solution is critical. Using a precursor of ammonia or a pre-generated ammonia-isopropanol solution has been shown to ameliorate problems associated with aqueous ammonia and can lead to higher yields.[4]

  • pH during Precipitation: The monoamide is precipitated by acidifying the reaction mixture. Careful control of the final pH is necessary to ensure complete precipitation of the product without causing hydrolysis of the amide.

Q2: Are there alternative, higher-yielding methods to produce 1,1-cyclohexanediacetic acid monoamide (CDMA)?

A2: Yes, an alternative route involves the base-catalyzed decarboxylation and hydrolysis of spiro[cyclohexane-1,9'-(3,7-diazabicyclo-[3.3.1]nonane)]-2',4',6',8'-tetraone (diimide VI). This process can yield CDMA in about 80% with high purity (>99%). This method avoids the isolation of intermediate cyclohexane diacetic acid and its anhydride.[5][6]

Experimental Protocol: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide from Diimide VI

  • Reaction Setup: Add diimide VI to a 20% aqueous solution of sodium hydroxide.[5][6]

  • Reflux: Heat the mixture to reflux (100-105°C) for approximately 18 hours.[5][6]

  • Cooling and Dilution: Cool the reaction mixture and dilute it with water.[5][6]

  • Precipitation: Chill the solution to 5-10°C and adjust the pH to about 4.0 with concentrated hydrochloric acid to precipitate the product.[5][6]

  • Isolation: Filter the solid, wash with water, and dry to obtain 1,1-cyclohexanediacetic acid monoamide.[5][6]

III. Hofmann Rearrangement and Gabapentin Lactam Formation

The Hofmann rearrangement is a key step in many gabapentin syntheses, but it can be accompanied by the formation of the problematic gabapentin lactam impurity.

Frequently Asked Questions (FAQs)

Q1: During the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide, I am getting a significant amount of gabapentin lactam impurity. How can I minimize its formation?

A1: The formation of gabapentin lactam (2-azaspiro[4.5]decan-3-one) is a common side reaction.[7] Minimizing its formation requires careful control of the reaction conditions.

  • Temperature Control: The Hofmann rearrangement should be initiated at a low temperature (e.g., -5 to -10°C) during the addition of the monoamide to the in situ prepared sodium hypobromite solution.[3][4] After the initial phase, the temperature is typically raised to complete the rearrangement.

  • Reaction Quenching: After the rearrangement is complete, the reaction mixture is acidified with hydrochloric acid to form gabapentin hydrochloride.[3][4] The conditions of this acidification can influence the amount of lactam formed.

  • Heating of Gabapentin: Gabapentin itself can undergo intramolecular cyclization to form the lactam, especially under thermal stress or in solution.[8][9][10] Avoid prolonged heating of the final product.

Troubleshooting Guide: High Lactam Impurity

Symptom Possible Cause Suggested Solution
High percentage of lactam in the crude productInadequate temperature control during Hofmann rearrangementMaintain the temperature between -5 to -10°C during the addition of the monoamide.[3][4]
Lactam formation during work-upProlonged heating of the reaction mixture after rearrangementMinimize the time the reaction mixture is heated after the rearrangement is complete.
Increased lactam content upon storageInstability of gabapentinStore gabapentin under appropriate conditions (low humidity) to minimize degradation.[11][12]

Logical Relationship: Factors Influencing Lactam Formation

G lactam Gabapentin Lactam Formation temp High Temperature during Hofmann Reaction lactam->temp heat Prolonged Heating of Gabapentin Solution lactam->heat stress Mechanical/Thermal Stress on Solid Gabapentin lactam->stress ph Mild pH Conditions lactam->ph

Caption: Factors promoting gabapentin lactam formation.

Q2: What are the alternative rearrangement reactions to the Hofmann rearrangement for gabapentin synthesis?

A2: The Curtius and Lossen rearrangements are alternative methods that can be used to convert a carboxylic acid derivative to an amine with one less carbon.[3][13]

  • Curtius Rearrangement: This involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then hydrolyzed to the amine.[14] The half-ester of 1,1-cyclohexanediacetic acid can be subjected to a Curtius-type rearrangement.[13]

  • Lossen Rearrangement: This involves the conversion of a hydroxamic acid or its derivative to an isocyanate, which is then hydrolyzed to the amine.[3]

While these are viable alternatives, the Hofmann rearrangement remains a widely used method in industrial processes for gabapentin synthesis.[3][15]

Comparative Summary of Rearrangement Reactions

Reaction Starting Material Key Intermediate Advantages Disadvantages
Hofmann Primary AmideIsocyanateWell-established, often high yield.[3][16]Use of bromine, potential for side reactions.[17]
Curtius Acyl AzideIsocyanateCan be performed under milder conditions.Acyl azides can be explosive.
Lossen Hydroxamic AcidIsocyanateAvoids the use of halogens.Requires preparation of the hydroxamic acid.

References

Preventing nitrile formation during distillation of amino compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering nitrile formation during the distillation of primary amino compounds.

Frequently Asked Questions (FAQs)

Q1: Why are nitrile impurities forming during the distillation of my primary amino compound?

Nitrile impurities can form from primary amines through a process called oxidative dehydrogenation.[1][2] During distillation, the combination of heat and the potential presence of oxidants (like atmospheric oxygen) or residual metal catalysts can cause the primary amine to lose hydrogen atoms.[3] The reaction typically proceeds through an imine intermediate, which is then further dehydrogenated to form the corresponding nitrile.[4][5] This is an undesired side reaction when the goal is to purify the amine.

Q2: What are the key factors that promote nitrile formation during distillation?

Several factors can contribute to the unwanted conversion of primary amines to nitriles during purification:

  • High Temperature: Distillation at atmospheric pressure may require high temperatures, which provides the energy needed to overcome the activation barrier for dehydrogenation.[6]

  • Presence of Oxygen: Performing distillation open to the atmosphere allows oxygen to act as an oxidant, facilitating the dehydrogenation process.[3]

  • Residual Catalysts: Trace amounts of metal catalysts (e.g., Ruthenium, Cobalt, Nickel, Palladium) from previous synthetic steps can actively promote dehydrogenation even at moderate temperatures.[4][7][8]

  • Presence of Acidic or Basic Impurities: Contaminants in the crude amine mixture can sometimes catalyze side reactions.[9]

Q3: How can I detect and quantify nitrile impurities in my purified amine?

Several analytical techniques can be employed to detect and quantify nitrile impurities. The choice of method depends on the specific compounds and the required sensitivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An effective method for separating volatile amines from their corresponding nitriles and providing mass data for confirmation.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for non-volatile or thermally sensitive compounds, offering high sensitivity and selectivity.[11]

  • High-Performance Liquid Chromatography (HPLC): Can be used with UV or other detectors, often requiring derivatization of the amine for better detection.[12]

Troubleshooting Guides

Problem: Significant nitrile impurity detected after distillation.

This guide provides a systematic approach to troubleshooting and preventing the formation of nitriles during the purification of primary amino compounds.

Guide 1: Optimizing Distillation Conditions

High temperatures and the presence of oxygen are primary drivers of nitrile formation. Modifying the distillation setup and parameters is the first line of defense.

Recommended Actions:

  • Implement Vacuum Distillation: By reducing the pressure of the system, the boiling point of the amino compound is lowered significantly. This reduces thermal stress on the molecule and minimizes the energy available for the dehydrogenation side reaction.

  • Use an Inert Atmosphere: Before heating, purge the distillation apparatus with an inert gas like Nitrogen (N₂) or Argon (Ar) and maintain a positive pressure or gentle flow throughout the process. This displaces atmospheric oxygen, removing a key oxidant.[3]

Table 1: Comparison of Distillation Conditions

ParameterProblematic Condition (Promotes Nitrile Formation)Recommended Condition (Prevents Nitrile Formation)Rationale
Pressure AtmosphericVacuum (e.g., <10 mmHg)Lowers boiling point, reducing thermal stress.
Atmosphere AirInert (Nitrogen, Argon)Excludes oxygen, a key oxidant.[3]
Temperature High (Atmospheric Boiling Point)As low as reasonably achievableMinimizes energy input for side reactions.
Guide 2: Pre-Distillation Purification Steps

Impurities in the crude amine mixture can catalyze the formation of nitriles. Removing these contaminants before distillation is a critical preventative step.

Recommended Actions:

  • Aqueous Wash: Before distillation, wash the crude organic solution with a dilute acid (e.g., 1M HCl) to convert the amine to its water-soluble salt, which partitions into the aqueous layer.[13] This can help remove non-basic organic impurities. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which can be extracted back into an organic solvent, washed with brine, and dried before distillation.

  • Catalyst Removal: If a metal catalyst was used in a preceding step, ensure it is thoroughly removed. This may involve filtration through a pad of celite, silica gel, or specialized metal scavengers.

  • Drying: Ensure the amine solution is thoroughly dried (e.g., with anhydrous MgSO₄ or Na₂SO₄) before distillation, as water can sometimes participate in side reactions or form azeotropes.[9]

Guide 3: Alternative Purification Methods

If distillation consistently leads to nitrile formation despite optimizations, consider purification techniques that do not require high temperatures.

Recommended Alternatives:

  • Column Chromatography: For many organic amines, purification can be achieved using column chromatography. Using an amine-functionalized silica gel can prevent the strong interactions typically seen between basic amines and acidic standard silica.[14]

  • Crystallization/Recrystallization: If your amino compound is a solid, recrystallization is an excellent method to obtain high purity material by dissolving the crude product in a hot solvent and allowing it to cool slowly.[9]

  • Salt Formation and Filtration: The amine can be converted to a crystalline salt (e.g., hydrochloride or tartrate) by adding the corresponding acid. The salt can often be purified by filtration and recrystallization, and then the free amine can be regenerated.

Experimental Protocols

Protocol 1: General Procedure for Vacuum Distillation under Inert Atmosphere

  • Apparatus Setup: Assemble a standard distillation apparatus using oven-dried glassware. Include a vacuum adapter and connect the system to a vacuum pump through a cold trap. Also, connect a gas inlet adapter to a source of inert gas (N₂ or Ar).

  • System Purge: Place the crude, dried amine into the distillation flask. Seal the system and purge with the inert gas for 10-15 minutes to displace all air.

  • Apply Vacuum: Close the inert gas outlet and slowly apply vacuum to the desired pressure.

  • Heating: Begin heating the distillation flask using a heating mantle and magnetic stirring.

  • Collection: Collect the fractions that distill at the expected temperature and pressure.

  • Shutdown: Once distillation is complete, cool the system to room temperature before slowly re-introducing air.

Visualizations

Nitrile Formation Mechanism cluster_conditions Conditions Amine Primary Amine (R-CH₂-NH₂) Imine Imine Intermediate (R-CH=NH) Amine->Imine - H₂ Nitrile Nitrile (R-C≡N) Imine->Nitrile - H₂ Heat Heat Oxidant Oxidant (O₂) or Catalyst

Caption: Oxidative dehydrogenation pathway from a primary amine to a nitrile.

Troubleshooting_Workflow start Nitrile Impurity Detected in Distilled Amine q1 Are you using vacuum distillation? start->q1 s1 Implement Vacuum Distillation q1->s1 No q2 Is an inert atmosphere being used? q1->q2 Yes s1->q2 s2 Purge system with N₂ or Ar q2->s2 No q3 Were pre-distillation purification steps taken? q2->q3 Yes s2->q3 s3 Perform aqueous wash and/or ensure catalyst removal q3->s3 No end_ok Problem Resolved q3->end_ok Yes end_alt Consider Alternative Purification Methods (e.g., Chromatography) q3->end_alt If still problematic s3->end_ok

Caption: A workflow for troubleshooting nitrile impurities in distilled amines.

References

Technical Support Center: Hydrolytic Stability of Amino Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amino acid esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the hydrolytic stability of amino acid esters?

A1: The hydrolytic stability of amino acid esters is primarily influenced by several key factors:

  • pH: Amino acid esters are generally more stable in acidic conditions and less stable as the pH becomes neutral or basic.[1] The rate of hydrolysis significantly increases in alkaline (basic) conditions due to the increased concentration of hydroxide ions (OH-), which act as nucleophiles.[2][3]

  • Temperature: An increase in temperature generally accelerates the rate of hydrolysis.[4][5][6] This follows the principles of chemical kinetics, where higher temperatures provide more energy for the reaction to overcome the activation energy barrier.

  • Steric Hindrance: Bulky groups near the ester linkage can sterically hinder the approach of a nucleophile (like a water molecule or hydroxide ion), thus slowing down the rate of hydrolysis and increasing stability.[7][8][9]

  • Structure of the Amino Acid Side Chain: The electronic and steric properties of the amino acid side chain play a significant role. For instance, prodrugs with aliphatic amino acid promoieties have been observed to be more stable than their aromatic counterparts.[1] Bulky aliphatic side chains can enhance stability through steric hindrance.[7]

  • Structure of the Ester Group (Alcohol Moiety): The nature of the alcohol group in the ester affects stability. For example, methyl esters tend to hydrolyze approximately twice as fast as ethyl esters.[10]

  • Presence of Catalysts: The hydrolysis can be catalyzed by acids, bases, or enzymes (esterases).[11][12] Metal ions can also promote the hydrolysis of amino acid esters.[13]

Q2: My amino acid ester is hydrolyzing faster than expected during my experiment. What could be the cause?

A2: Unexpectedly rapid hydrolysis can stem from several sources:

  • Incorrect pH: The most common cause is a higher than intended pH of your solution. Even a slight increase towards neutral or alkaline pH can dramatically increase the hydrolysis rate.[1] Verify the pH of all buffers and solutions.

  • Elevated Temperature: Ensure your experiment is conducted at the specified temperature. Unintended heating, even from equipment like stir plates, can accelerate the reaction.[4]

  • Contamination: The presence of enzymatic (esterases from microbial contamination) or chemical (trace amounts of acid or base) catalysts can significantly speed up hydrolysis. Ensure glassware is scrupulously clean and solutions are sterile if necessary.

  • Water Content in Organic Solvents: If the reaction is intended to be in a non-aqueous solvent, ensure the solvent is anhydrous. Trace amounts of water can be sufficient to cause noticeable hydrolysis.

Q3: How can I improve the hydrolytic stability of my amino acid ester?

A3: To enhance stability, consider the following strategies:

  • pH Control: Maintain the compound in a buffered solution at an acidic pH where it exhibits maximum stability.

  • Structural Modification:

    • Increase Steric Hindrance: Introduce bulkier groups on the amino acid side chain or the alcohol part of the ester to sterically shield the ester bond.[7][8]

    • Modify Electronic Effects: Introducing electron-withdrawing groups can sometimes influence stability, though the effect can be complex.

    • Use Different Linkers: For prodrugs, using different chemical linkers, such as a propylene glycol linker, has been shown to increase stability compared to simpler methoxy linkers.[1]

Q4: What analytical techniques are suitable for monitoring the hydrolysis of amino acid esters?

A4: The most common and effective technique is High-Performance Liquid Chromatography (HPLC) .[14] An HPLC method can be developed to separate the parent amino acid ester from its hydrolysis products (the amino acid and the alcohol). By monitoring the decrease in the peak area of the ester and the increase in the peak area of the amino acid over time, you can determine the rate of hydrolysis. Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more sensitive and specific detection.[15][16]

Troubleshooting Guides

Issue 1: Poor or No Hydrolysis Observed Under Conditions Where It Is Expected

Possible Cause Troubleshooting Step
Incorrect pH The pH may be too acidic, where the ester is highly stable. Verify the pH of the reaction buffer and adjust if necessary.
Low Temperature The reaction temperature may be too low, resulting in a very slow reaction rate. Confirm the temperature and increase if the protocol allows.[17]
Steric Hindrance The ester may be exceptionally stable due to significant steric hindrance around the carbonyl group.[9] Consider more forcing conditions (higher temperature, stronger acid/base catalyst) if the molecule's integrity permits.
Inaccurate Reagent Concentration The concentration of the catalyst (acid or base) may be lower than required. Prepare fresh catalyst solutions and re-verify their concentration.

Issue 2: Inconsistent or Irreproducible Hydrolysis Rates

Possible Cause Troubleshooting Step
Poor pH Control The buffer capacity may be insufficient to maintain a constant pH as the reaction (which produces a carboxylic acid) proceeds. Use a buffer with a higher capacity or a pH-stat apparatus to maintain constant pH.[10]
Temperature Fluctuations Inconsistent temperature control can lead to variable reaction rates. Use a temperature-controlled water bath or incubator.
Sample Preparation Variability Inconsistencies in preparing stock solutions or reaction mixtures can lead to different starting concentrations. Review and standardize all sample preparation steps.
Degradation of Stock Solutions The amino acid ester stock solution may be degrading over time. Prepare fresh stock solutions for each experiment or validate the stability of the stored solution.

Data on Hydrolytic Stability

Table 1: Effect of pH on the Half-Life (t½) of 6-β-naltrexol Amino Acid Esters

ProdrugAmino Acid Moietyt½ at pH 5.0 (hours)t½ at pH 7.4 (hours)
6b L-Alanine28.9 ± 1.11.1 ± 0.0
6d L-Leucine52.5 ± 0.81.8 ± 0.1
6e L-Isoleucine61.9 ± 2.52.2 ± 0.1

Data adapted from a study on amino acid prodrugs of 6-β-naltrexol. Stability studies were conducted in buffer solutions at 37°C.[14]

Table 2: Comparison of Hydrolysis Rate Constants for Amino Acid Esters in Alkaline Conditions

Amino Acid EsterSecond-Order Rate Constant (k_OH) (M⁻¹s⁻¹)
Glycine methyl ester1.28
Glycine ethyl ester0.767
Methionine methyl ester9.11
Histidine methyl ester1.13 x 10¹

Data represents base hydrolysis (OH⁻ catalyzed) rate constants at 25°C. This highlights the influence of both the amino acid side chain and the ester group.[18]

Experimental Protocols

Protocol: Determining the Pseudo-First-Order Hydrolysis Rate Constant

This protocol outlines a typical experiment to assess the hydrolytic stability of an amino acid ester in a buffered solution.

1. Materials and Reagents:

  • Amino acid ester of interest

  • Buffer solution at the desired pH (e.g., pH 5.0 acetate buffer, pH 7.4 phosphate buffer)

  • Acetonitrile (ACN) or other suitable organic solvent for stock solution

  • High-purity water

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Temperature-controlled incubator or water bath

  • Volumetric flasks, pipettes, and autosampler vials

2. Procedure:

  • Prepare Stock Solution: Accurately weigh the amino acid ester and dissolve it in a minimal amount of organic solvent (e.g., ACN) to create a concentrated stock solution.

  • Prepare Reaction Mixtures: In separate vials, add a precise volume of the pre-warmed buffer solution (e.g., 990 µL).

  • Initiate Reaction: To start the hydrolysis reaction, add a small, precise volume of the amino acid ester stock solution to the buffer (e.g., 10 µL) to achieve the desired final concentration. Vortex briefly to mix. This is time zero (t=0).

  • Incubation: Place the vials in a temperature-controlled environment (e.g., 37°C).

  • Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from the reaction mixture. Immediately quench the reaction if necessary (e.g., by adding an equal volume of cold mobile phase or acid) to stop further hydrolysis.

  • HPLC Analysis: Analyze each sample by HPLC to determine the concentration of the remaining amino acid ester. The mobile phase and detection wavelength should be optimized for the specific compound.[14]

3. Data Analysis:

  • Calculate Concentration: Determine the concentration of the amino acid ester at each time point from the HPLC peak areas using a calibration curve.

  • Plot Data: Plot the natural logarithm (ln) of the amount or concentration of the remaining amino acid ester versus time.

  • Determine Rate Constant: If the hydrolysis follows pseudo-first-order kinetics, the plot will be a straight line.[14] The slope of this line is equal to the negative of the apparent pseudo-first-order hydrolysis rate constant (-k_app). The half-life (t½) can then be calculated using the formula: t½ = 0.693 / k_app.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep_stock Prepare Ester Stock Solution initiate Initiate Reaction (t=0) prep_stock->initiate prep_buffer Prepare & Pre-warm Buffer Solution prep_buffer->initiate incubate Incubate at Constant Temp. initiate->incubate sample Sample at Timed Intervals incubate->sample hplc HPLC Analysis of Samples sample->hplc Quench Reaction plot Plot ln[Ester] vs. Time hplc->plot calc Calculate Rate Constant (k) & Half-Life (t½) plot->calc

Caption: Workflow for Hydrolytic Stability Assessment.

Factors_Influencing_Hydrolysis center Ester Hydrolysis Rate pH pH (Alkaline) pH->center Increases Temp Temperature Temp->center Increases Enzymes Catalysts (e.g., Esterases) Enzymes->center Increases Steric Steric Hindrance (Bulky Groups) Steric->center Decreases Acidic_pH pH (Acidic) Acidic_pH->center Decreases

Caption: Key Factors Affecting Amino Acid Ester Hydrolysis Rate.

Troubleshooting_Tree start Unexpected Result in Hydrolysis Experiment q1 Is the hydrolysis rate too fast or too slow? start->q1 q_fast Check pH: Is it too high (alkaline)? Check Temperature: Is it elevated? q1->q_fast Too Fast q_slow Check pH: Is it too low (acidic)? Check Temperature: Is it too low? q1->q_slow Too Slow fast_path Rate is TOO FAST slow_path Rate is TOO SLOW a_fast Action: 1. Verify buffer pH. 2. Ensure strict temp control. 3. Check for contamination. q_fast->a_fast a_slow Action: 1. Verify buffer pH. 2. Confirm incubation temp. 3. Check catalyst concentration. q_slow->a_slow

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Characterization of Methyl 2-(1-aminocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of Methyl 2-(1-aminocyclohexyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical technique is critical for ensuring the identity, purity, and quality of this compound. This document outlines and contrasts High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, presenting experimental protocols and comparative data to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds, offering high resolution and sensitivity for both qualitative and quantitative assessments. For this compound, which lacks a strong chromophore, derivatization or the use of universal detectors like Charged Aerosol Detectors (CAD) is often necessary for sensitive detection.

Alternative HPLC Approaches:

  • Reverse-Phase HPLC with UV Detection after Derivatization: This is a common strategy for non-chromophoric amines. Derivatization with agents like dansyl chloride or o-phthalaldehyde (OPA) introduces a UV-active or fluorescent moiety, significantly enhancing detection limits.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for polar compounds like amino acid esters and can provide different selectivity compared to reverse-phase chromatography.

  • Chiral HPLC: For enantiomeric purity assessment, chiral stationary phases (CSPs) are employed to separate the enantiomers of this compound. Polysaccharide-based CSPs are often effective for this class of compounds.[1][2]

Table 1: Comparison of HPLC Methods

ParameterRP-HPLC with UV/CADHILICChiral HPLC
Principle Separation based on hydrophobicity.Separation based on polarity.Separation of enantiomers.
Primary Use Purity determination, quantification.Analysis of polar compounds.Enantiomeric purity.
Detection UV (post-derivatization), CAD.CAD, ELSD, MS.UV, CD.
Typical LOQ 0.03% (with CAD)[3]Analyte dependentAnalyte dependent
Advantages Robust, widely available.Good for polar analytes.Essential for stereoisomer analysis.
Disadvantages May require derivatization.Can have longer equilibration times.Specific columns required.

Experimental Protocol: Stability-Indicating RP-HPLC Method (Adapted from Gabapentin Analysis)

This protocol is a representative example and may require optimization for this compound.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase: A mixture of phosphate buffer (pH 6.9) and methanol (80:20 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detector: UV at 209 nm or CAD.[4]

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.[4][5]

Workflow for HPLC Method Development

HPLC_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) A Analyte Characterization B Select HPLC Mode (RP, HILIC, Chiral) A->B C Column & Mobile Phase Screening B->C D Optimize Conditions (Gradient, Temp, Flow) C->D E Specificity D->E F Linearity & Range E->F G Accuracy & Precision F->G H LOD & LOQ G->H I Robustness H->I GCMS_Workflow A Sample Preparation B Derivatization (e.g., Silylation) A->B C GC Separation B->C D MS Detection (EI) C->D E Data Analysis (Fragmentation Pattern) D->E NMR_Logic A 1D NMR (1H, 13C) C Chemical Shifts A->C D Integration A->D E Coupling Patterns A->E B 2D NMR (COSY, HSQC) F Connectivity B->F G Structure Confirmation C->G D->G E->G F->G FTIR_Workflow A Sample Placement on ATR Crystal C Sample Scan A->C B Background Scan D Spectrum Generation (Absorbance vs. Wavenumber) B->D C->D E Functional Group Identification D->E

References

A Comparative Guide to HPLC Methods for Purity Assessment of Methyl 2-(1-aminocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Methyl 2-(1-aminocyclohexyl)acetate, a key starting material for several active pharmaceutical ingredients, is of paramount importance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, supported by experimental data and detailed protocols.

This compound, much like its parent compound gabapentin, lacks a significant UV-absorbing chromophore, which presents a challenge for direct analysis by conventional HPLC-UV methods.[1][2] Consequently, alternative and modified methodologies are often required to achieve the necessary sensitivity and selectivity for impurity profiling. This guide will compare three distinct approaches: a direct Reversed-Phase HPLC (RP-HPLC) method with UV detection, an HPLC method involving pre-column derivatization for enhanced UV detection, and an alternative approach using a Charged Aerosol Detector (CAD).

Comparison of Key Analytical Methods

The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the desired limit of quantification (LOQ), the nature of potential impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the compared HPLC methods.

ParameterMethod 1: RP-HPLC-UVMethod 2: Pre-column Derivatization HPLC-UVMethod 3: HPLC-CAD
Principle Separation based on polarity with direct UV detection.Chemical modification of the analyte to introduce a chromophore, followed by UV detection.Nebulization of the eluent followed by detection of charged particles, independent of chromophores.[1][2]
Column C18, 5 µm, 150 mm x 4.6 mmC18, 5 µm, 150 mm x 4.6 mmC8, 5 µm, 150 mm x 4.6 mm[1]
Mobile Phase Methanol and Potassium Dihydrogen Orthophosphate buffer (pH 6.2) (20:80, v/v)[3]Acetonitrile and 0.1% Formic Acid in Water (Gradient)Acetonitrile and 0.1% Formic Acid in Water (Gradient)[1]
Detection UV at 210 nmUV at 300 nm[4]Charged Aerosol Detector
Sensitivity (LOQ) ~0.1%< 0.05%~0.03%[1]
Selectivity Moderate, potential for interference from co-eluting non-chromophoric impurities.High, derivatizing agent provides specificity.High, universal detection for non-volatile analytes.
Advantages Simple, direct method.Significantly enhanced sensitivity and selectivity.[4]Universal detection for non-volatile compounds, good for unknown impurity analysis.[1]
Limitations Low sensitivity for compounds lacking a strong chromophore.Requires an additional sample preparation step, potential for derivatization artifacts.Not suitable for volatile impurities, requires specialized detector.

Experimental Protocols

Detailed methodologies for each of the compared HPLC methods are provided below. These protocols are based on established methods for related compounds and are intended to serve as a starting point for method development and validation.

Method 1: RP-HPLC with UV Detection

This method is a straightforward approach for the routine analysis of this compound where high sensitivity is not the primary requirement.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 150 mm x 4.6 mm

    • Mobile Phase: A mixture of methanol and a 0.05 M potassium dihydrogen orthophosphate solution, with the pH adjusted to 6.2 using 10% sodium hydroxide (20:80, v/v).[3]

    • Flow Rate: 1.0 mL/min[3]

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a final concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the mobile phase as the diluent.

Method 2: Pre-column Derivatization with HPLC-UV

This method enhances the detectability of this compound by introducing a chromophore through a chemical reaction prior to HPLC analysis.[4]

  • Derivatization Reagent: Catechol[4]

  • Derivatization Procedure:

    • To 1 mL of a 2 mg/mL solution of this compound in methanol, add 1 mL of a 5 mg/mL solution of catechol in methanol.

    • Add a suitable coupling reagent (e.g., dicyclohexylcarbodiimide).

    • Allow the reaction to proceed at room temperature for 1 hour.

    • Filter the resulting solution before injection.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 150 mm x 4.6 mm

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

      • 0-15 min: 20-80% B

      • 15-20 min: 80% B

      • 20-25 min: 80-20% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection Wavelength: 300 nm[4]

    • Injection Volume: 10 µL

Method 3: HPLC with Charged Aerosol Detection (HPLC-CAD)

This method provides near-universal detection for non-volatile analytes, making it ideal for comprehensive impurity profiling without the need for derivatization.[1]

  • Chromatographic Conditions:

    • Column: C8, 5 µm, 150 mm x 4.6 mm[1]

    • Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).

      • 0-20 min: 10-90% B

      • 20-25 min: 90% B

      • 25-30 min: 90-10% B

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 40°C

    • Detector: Charged Aerosol Detector (e.g., Corona Veo)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Dissolve the sample in a mixture of water and acetonitrile (50:50, v/v) to a final concentration of 1.0 mg/mL.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for HPLC purity assessment and the logical decision-making process for selecting an appropriate analytical method.

HPLC_Purity_Assessment_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_sample Weigh and Dissolve Sample derivatization Pre-column Derivatization (if applicable) prep_sample->derivatization prep_std Weigh and Dissolve Reference Standard prep_std->derivatization hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) derivatization->hplc_system injection Inject Sample and Standard hplc_system->injection chromatogram Generate Chromatogram injection->chromatogram peak_integration Peak Integration and Identification chromatogram->peak_integration purity_calc Calculate Purity and Impurity Levels peak_integration->purity_calc report Generate Analysis Report purity_calc->report

Caption: Experimental workflow for HPLC purity assessment.

Method_Selection_Logic start Analyte has a strong chromophore? method1 Method 1: RP-HPLC-UV start->method1 Yes sensitivity_req High sensitivity required? start->sensitivity_req No method2 Method 2: Derivatization-HPLC-UV method3 Method 3: HPLC-CAD sensitivity_req->method2 Yes universal_detection Universal detection needed for unknown impurities? sensitivity_req->universal_detection No universal_detection->method1 No universal_detection->method3 Yes

Caption: Decision tree for selecting an appropriate HPLC method.

References

A Comparative Analysis of Methyl 2-(1-aminocyclohexyl)acetate and Other Amino Esters in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methyl 2-(1-aminocyclohexyl)acetate with Gabapentin and its Prodrug, Gabapentin Enacarbil, Supported by Physicochemical and Preclinical Data.

This compound, an amino ester structurally related to the neurotransmitter gamma-aminobutyric acid (GABA), has garnered attention in pharmaceutical research primarily as a prodrug or key intermediate in the synthesis of gabapentin. Gabapentin is a widely prescribed medication for the management of neuropathic pain and certain types of seizures. This guide provides a detailed comparative analysis of this compound against its parent drug, gabapentin, and a commercially successful prodrug, gabapentin enacarbil. The comparison focuses on physicochemical properties, pharmacokinetic profiles, and pharmacodynamic effects, supported by experimental data to inform drug development strategies.

Physicochemical Properties: A Tale of Two Moieties

The therapeutic efficacy and bioavailability of a drug are intrinsically linked to its physicochemical properties. The esterification of gabapentin to form this compound and the modification to create gabapentin enacarbil are strategic chemical alterations aimed at overcoming the pharmacokinetic limitations of the parent drug.

PropertyThis compoundGabapentinGabapentin Enacarbil
Molecular Formula C₉H₁₇NO₂C₉H₁₇NO₂C₁₆H₂₇NO₆
Molecular Weight ( g/mol ) 171.24171.24329.39
Water Solubility Estimated to be higher than Gabapentin>100 mg/mL[1]0.5 mg/mL[2]
LogP (Predicted) ~1.3-1.1Data not readily available
pKa Data not readily available3.68 (acidic), 10.70 (basic)[3]5.0[2]

Table 1: Comparative Physicochemical Properties.

The introduction of the methyl ester in this compound is expected to increase its lipophilicity compared to the zwitterionic gabapentin at physiological pH, which could potentially enhance its ability to cross biological membranes. Gabapentin enacarbil, with its larger acyloxyalkyl carbamate promoiety, exhibits significantly lower water solubility.

Pharmacokinetic Profile: Overcoming Absorption Hurdles

Gabapentin's oral bioavailability is limited by its reliance on a low-capacity, saturable transport system (the L-amino acid transporter, LAT1) in the upper small intestine.[4] This results in non-linear pharmacokinetics and high inter-patient variability.[5] Prodrug strategies aim to circumvent this by utilizing different, higher-capacity transport mechanisms.

ParameterThis compoundGabapentinGabapentin Enacarbil
Absorption Mechanism Expected passive diffusion and/or other transportersL-amino acid transporter (LAT1)[4]Monocarboxylate transporter 1 (MCT-1) and Sodium-dependent multivitamin transporter (SMVT)[6]
Bioavailability Expected to be higher and more consistent than Gabapentin27-60% (dose-dependent)[5]~68-75% (dose-proportional)[7]
Elimination Half-life Short (prodrug); converted to gabapentin5-7 hours[5]4.38–5.47 hours (prodrug); leads to sustained gabapentin levels[7]
Metabolism Hydrolyzed to gabapentin and methanolNot significantly metabolized[5]Hydrolyzed to gabapentin, isobutyric acid, acetaldehyde, and carbon dioxide

Table 2: Comparative Pharmacokinetic Parameters.

This compound, as a more lipophilic ester, is predicted to be absorbed via passive diffusion across the intestinal epithelium, potentially leading to more consistent and dose-proportional absorption compared to gabapentin. Upon absorption, it is expected to be rapidly hydrolyzed by esterases in the blood and tissues to release the active drug, gabapentin. Gabapentin enacarbil is designed to be a substrate for high-capacity nutrient transporters, leading to significantly improved bioavailability and more predictable exposure.[6]

Pharmacodynamic Effects: A Shared Mechanism of Action

Both this compound and gabapentin enacarbil are prodrugs, meaning they are inactive themselves and must be converted to gabapentin to exert their therapeutic effects. Therefore, their pharmacodynamic profile is ultimately that of gabapentin.

Gabapentin, despite its structural similarity to GABA, does not act on GABA receptors.[5] Its primary mechanism of action is the high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[8] This interaction reduces the release of excitatory neurotransmitters, thereby decreasing neuronal hyperexcitability, which is the basis for its anticonvulsant and analgesic properties.[8]

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro and in vivo assays are provided below.

In Vitro Permeability Assessment using Caco-2 Cell Monolayers

This assay is crucial for predicting the intestinal absorption of drug candidates.

Objective: To determine the apparent permeability coefficient (Papp) of the test compounds across a Caco-2 cell monolayer, a model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).[9]

  • Permeability Assay:

    • The transport buffer is added to both the apical (AP) and basolateral (BL) chambers of the Transwell® plate.

    • The test compound is added to the donor chamber (either AP for absorption or BL for efflux studies).

    • Samples are taken from the receiver chamber at specific time points (e.g., 30, 60, 90, and 120 minutes).

    • The concentration of the test compound in the samples is quantified using a suitable analytical method, such as LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter membrane, and C₀ is the initial concentration of the drug in the donor chamber.[9]

In Vivo Analgesic Activity Assessment using the Hot Plate Test

The hot plate test is a widely used method to evaluate the efficacy of centrally acting analgesics.[10]

Objective: To assess the analgesic effect of the test compounds by measuring the latency of the animal's response to a thermal stimulus.

Methodology:

  • Animals: Male or female mice are used for this study.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.[11]

  • Procedure:

    • Animals are habituated to the testing room before the experiment.

    • The test compound or vehicle is administered to the animals (e.g., intraperitoneally or orally).

    • At a predetermined time after administration, each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.

    • A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.[2]

  • Data Analysis: The mean reaction time for each treatment group is calculated and compared to the vehicle control group. A significant increase in reaction time indicates an analgesic effect.

Visualizing the Pathways

To better understand the processes involved, the following diagrams illustrate the metabolic pathway of the prodrugs and the experimental workflow for their comparison.

Metabolic_Pathway cluster_absorption Intestinal Lumen & Epithelium cluster_circulation Systemic Circulation This compound This compound Gabapentin_M Gabapentin This compound->Gabapentin_M Esterases Methanol Methanol This compound->Methanol Gabapentin Enacarbil Gabapentin Enacarbil Gabapentin_GE Gabapentin Gabapentin Enacarbil->Gabapentin_GE Esterases Isobutyric Acid Isobutyric Acid Gabapentin Enacarbil->Isobutyric Acid Acetaldehyde Acetaldehyde Gabapentin Enacarbil->Acetaldehyde

Caption: Metabolic conversion of prodrugs to active gabapentin.

Experimental_Workflow Start Start Compound_Synthesis Compound Synthesis & Characterization Start->Compound_Synthesis Physicochemical_Properties Physicochemical Profiling (Solubility, Stability, LogP) Compound_Synthesis->Physicochemical_Properties In_Vitro_Permeability In Vitro Permeability (Caco-2 Assay) Physicochemical_Properties->In_Vitro_Permeability In_Vivo_PK In Vivo Pharmacokinetics (Rodent Model) In_Vitro_Permeability->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Hot Plate Test) In_Vivo_PK->In_Vivo_Efficacy Data_Analysis Comparative Data Analysis In_Vivo_Efficacy->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for the comparative analysis of amino esters.

Conclusion

This compound presents a promising avenue for optimizing the delivery of gabapentin. Its predicted physicochemical properties suggest the potential for improved and more consistent oral absorption compared to the parent drug. A comprehensive evaluation, following the outlined experimental protocols, is necessary to fully elucidate its therapeutic potential relative to gabapentin and other advanced prodrugs like gabapentin enacarbil. This comparative approach is essential for guiding the rational design and development of next-generation amino ester-based therapeutics with enhanced clinical performance.

References

Confirming the Structure of Synthesized Methyl 2-(1-aminocyclohexyl)acetate: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive guide for confirming the structure of synthesized Methyl 2-(1-aminocyclohexyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison with the well-characterized drug, Gabapentin, utilizing fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By presenting expected spectral data alongside detailed experimental protocols, this document serves as an essential resource for ensuring the identity and purity of this synthesized compound.

The structural elucidation of newly synthesized molecules is a critical step in chemical and pharmaceutical research. This guide offers a clear and concise workflow for this process, focusing on the key spectroscopic signatures of this compound. A direct comparison with Gabapentin, a structurally similar and extensively studied molecule, provides a valuable reference point for researchers.

Spectroscopic Data Comparison

To facilitate a clear comparison, the expected and known spectral data for this compound and Gabapentin are summarized below.

Table 1: ¹H NMR Data (Predicted for Target Compound, Experimental for Gabapentin)

Proton Assignment This compound (Predicted δ, ppm) Gabapentin (Experimental δ, ppm)
-CH₂- (acetate)~2.3~2.3
Cyclohexyl protons1.2 - 1.6 (complex multiplet)1.2 - 1.6 (complex multiplet)
-NH₂Variable (broad singlet)Variable (broad singlet)
-OCH₃~3.7N/A
-CH₂- (aminomethyl)N/A~2.9
-COOHN/AVariable (broad singlet)

Table 2: ¹³C NMR Data (Predicted for Target Compound, Experimental for Gabapentin)

Carbon Assignment This compound (Predicted δ, ppm) Gabapentin (Experimental δ, ppm)
C=O (ester/acid)~173~180
Quaternary Carbon~58~46
Cyclohexyl Carbons22 - 3522 - 37
-OCH₃~52N/A
-CH₂- (acetate)~45~40
-CH₂- (aminomethyl)N/A~49

Table 3: FTIR Data (Predicted for Target Compound, Experimental for Gabapentin)

Functional Group This compound (Expected Wavenumber, cm⁻¹) Gabapentin (Experimental Wavenumber, cm⁻¹)
N-H stretch (primary amine)3300-3500 (two bands)2800-3200 (broad, zwitterionic)
C-H stretch (aliphatic)2850-29502850-2950
C=O stretch (ester)~1735N/A
C=O stretch (carboxylic acid)N/A~1640 (zwitterionic)
N-H bend (primary amine)1590-1650~1550 (zwitterionic)
C-O stretch (ester)1000-1300N/A

Table 4: Mass Spectrometry Data (Predicted for Target Compound, Experimental for Gabapentin)

Ion This compound (Predicted m/z) Gabapentin (Experimental m/z)
[M+H]⁺172.1332172.1332
[M-OCH₃]⁺140N/A
[M-COOCH₃]⁺112N/A
[M-H₂O]⁺N/A154
[Cyclohexyl-CH₂]⁺9797

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided to ensure accurate and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 300 MHz or higher NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse sequence.

  • Number of Scans: 16-64

  • Relaxation Delay: 1-5 seconds

  • Spectral Width: 0-12 ppm

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-10 seconds

  • Spectral Width: 0-200 ppm

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Sample Preparation (ATR):

  • Ensure the ATR crystal is clean by taking a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

Sample Preparation (KBr Pellet):

  • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

  • Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or water with 0.1% formic acid).

  • Infuse the sample solution directly into the ESI source or inject it through a liquid chromatography system.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive ion mode is typically used to observe [M+H]⁺ ions for amines.

  • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Capillary Voltage: Typically 3-5 kV.

  • Nebulizing Gas: Nitrogen.

Visualizing the Workflow

The logical flow for confirming the structure of synthesized this compound is outlined below.

Structural_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Comparison cluster_confirmation Structural Confirmation Synthesis Synthesize this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Purified Product FTIR FTIR Spectroscopy Synthesis->FTIR Purified Product MS Mass Spectrometry Synthesis->MS Purified Product Data_Analysis Analyze Spectral Data NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Comparison Compare with Gabapentin Data Data_Analysis->Comparison Confirmation Confirm Structure of Synthesized Product Comparison->Confirmation

Caption: Workflow for the structural confirmation of this compound.

The synthesis of this compound can be achieved through methods analogous to the synthesis of Gabapentin, such as the Hofmann rearrangement of 1-carboxamidocyclohexaneacetic acid or variations of the Strecker or Bucherer-Bergs syntheses followed by esterification. The following diagram illustrates a plausible synthetic pathway.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product Cyclohexanone Cyclohexanone Amino_Nitrile 1-Aminocyclohexanecarbonitrile Cyclohexanone->Amino_Nitrile Strecker Synthesis KCN KCN / NH₄Cl KCN->Amino_Nitrile Amino_Acid 1-Aminocyclohexaneacetic Acid Amino_Nitrile->Amino_Acid Hydrolysis Final_Product This compound Amino_Acid->Final_Product Esterification (MeOH, H⁺)

Caption: Plausible synthetic route to this compound.

By following the detailed protocols and comparing the acquired data with the provided reference tables, researchers can confidently confirm the structure of their synthesized this compound. This guide aims to streamline the analytical process, ensuring the quality and reliability of research in drug discovery and development.

A Comparative Guide to Gabapentinoid Derivatives: Structure-Activity Relationship and Preclinical Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of gabapentinoid derivatives, focusing on their structure-activity relationships (SAR) and performance in preclinical models. The information presented herein is intended to support researchers and professionals in the field of drug development in understanding the nuances of this important class of therapeutic agents.

Core Mechanism of Action

Gabapentinoids exert their therapeutic effects, primarily analgesia in neuropathic pain and anticonvulsant activity, by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1] This binding is crucial as it modulates the trafficking of these channels and reduces the release of excitatory neurotransmitters.[2][3] The affinity for the α2δ-1 and α2δ-2 isoforms, along with the kinetics of this binding, are key determinants of a compound's potency and potential side-effect profile.[4][5]

Comparative Analysis of Gabapentinoid Derivatives

The following table summarizes the key in vitro binding characteristics and in vivo efficacy of three prominent gabapentinoids: gabapentin, pregabalin, and mirogabalin.

ParameterGabapentinPregabalinMirogabalin
Binding Affinity (Kd in nM) to α2δ-1 ~59[1]6.0 - 62.5[1][6]13.5[6]
Binding Affinity (Kd in nM) to α2δ-2 ~153[1]7.2 - 125.0[1][6]22.7[6]
Dissociation Half-life from α2δ-1 (hours) Not widely reported1.4[4][5]11.1[4][5]
Dissociation Half-life from α2δ-2 (hours) Not widely reported1.4[4][5]2.4[4][5]
Equianalgesic Daily Dose Ratio ~40~201

Key Observations:

  • Binding Affinity: Mirogabalin and pregabalin exhibit significantly higher binding affinity for both α2δ-1 and α2δ-2 subunits compared to gabapentin.[1][6] Mirogabalin, in turn, shows a higher affinity than pregabalin.[6] A lower Kd value indicates a higher binding affinity.

  • Dissociation Kinetics: A key differentiator for mirogabalin is its remarkably slower dissociation rate from the α2δ-1 subunit compared to pregabalin.[4][5] This prolonged engagement with the target may contribute to its sustained analgesic effect. In contrast, pregabalin dissociates from both α2δ-1 and α2δ-2 at a similar, faster rate.[4][5]

  • In Vivo Efficacy: The equianalgesic dose ratios suggest that mirogabalin is the most potent of the three, followed by pregabalin and then gabapentin.[7] For instance, approximately 30 mg of mirogabalin is considered to have a similar analgesic effect to 600 mg of pregabalin and over 1200 mg of gabapentin.[7][8]

Structure-Activity Relationship and Molecular Interactions

The chemical structure of gabapentinoids is fundamental to their interaction with the α2δ subunit. The core scaffold consists of a γ-amino acid moiety. Modifications to this structure significantly impact binding affinity and pharmacokinetic properties.

Caption: Key structural features of gabapentinoid derivatives.

The binding pocket on the α2δ-1 subunit accommodates these structures, with specific amino acid residues forming hydrogen bonds and hydrophobic interactions that stabilize the drug-receptor complex.[3] The bicyclic structure of mirogabalin, for instance, is thought to contribute to its high affinity and slow dissociation rate.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.

Radioligand Binding Assay for α2δ Subunit Affinity

This protocol outlines the determination of the binding affinity (Kd) of gabapentinoid derivatives for the α2δ subunit using [³H]-gabapentin as the radioligand.

1. Membrane Preparation:

  • Homogenize porcine cerebral cortex or cells expressing the recombinant human α2δ subunit in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.
  • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
  • Resuspend the final membrane pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation (typically 20-50 µg of protein), [³H]-gabapentin at various concentrations (e.g., 0.5-100 nM), and the test compound (unlabeled gabapentinoid derivative) at a range of concentrations.
  • To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled gabapentin (e.g., 10 µM).
  • Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Filtration and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
  • Plot the specific binding data against the concentration of the unlabeled test compound.
  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
  • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model of Neuropathic Pain: Spinal Nerve Ligation (Chung Model) and Von Frey Test

This section describes a widely used preclinical model to assess the analgesic efficacy of gabapentinoids in neuropathic pain.

1. Surgical Procedure (Spinal Nerve Ligation):

  • Anesthetize the rat (e.g., with isoflurane).[9]
  • Make a dorsal midline incision to expose the L4-L6 vertebrae.[10][11]
  • Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves.[10][11]
  • Isolate the L5 and L6 spinal nerves and tightly ligate them with a silk suture.[9][10]
  • Close the muscle and skin incisions with sutures or wound clips.[10][11]
  • Allow the animals to recover for a period (e.g., 7-14 days) to allow the neuropathic pain state to develop.

2. Assessment of Mechanical Allodynia (Von Frey Test):

  • Place the rat in a testing chamber with a wire mesh floor and allow it to acclimate.[12][13]
  • Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.[12][13]
  • A positive response is defined as a sharp withdrawal of the paw.[12]
  • The 50% paw withdrawal threshold is determined using the up-down method.[12] This involves starting with a mid-range filament and increasing or decreasing the filament stiffness based on the animal's response.
  • Administer the test gabapentinoid derivative (e.g., orally or intraperitoneally) and repeat the von Frey test at various time points to assess the drug's effect on the paw withdrawal threshold.

3. Data Analysis:

  • The paw withdrawal threshold (in grams) is calculated for each animal at each time point.
  • Compare the withdrawal thresholds of the drug-treated group to a vehicle-treated control group to determine the analgesic effect.
  • Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal effect).

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of novel gabapentinoid derivatives.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_decision Decision Point a Compound Synthesis & Characterization b Radioligand Binding Assay (α2δ-1 and α2δ-2 affinity) a->b Determine Ki c Neuropathic Pain Model Induction (e.g., Spinal Nerve Ligation) b->c Select Lead Compounds d Behavioral Testing (e.g., Von Frey Test) c->d Assess Analgesic Efficacy (ED50) e Pharmacokinetic Analysis d->e Correlate Efficacy with Exposure f Toxicity Assessment d->f Determine Therapeutic Window g Go/No-Go for Further Development e->g f->g

Caption: Preclinical evaluation workflow for gabapentinoid derivatives.

This structured approach, from initial in vitro screening to comprehensive in vivo characterization, is essential for identifying promising new therapeutic candidates with improved efficacy and safety profiles.

References

A Comparative Analysis of the Bioavailability of Gabapentin and its Prodrug, Gabapentin Enacarbil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gabapentin, a widely prescribed therapeutic for neuropathic pain and epilepsy, exhibits significant pharmacokinetic challenges that can impede optimal clinical outcomes. Its absorption is characterized by a saturable transport mechanism, leading to dose-dependent bioavailability and considerable inter-individual variability. To address these limitations, prodrug strategies have been successfully employed, with gabapentin enacarbil emerging as a prominent example. This guide provides an objective comparison of the bioavailability of gabapentin and its prodrug, gabapentin enacarbil, supported by experimental data to inform research and drug development efforts.

Overcoming Absorption Hurdles: The Prodrug Advantage

Gabapentin's absorption is primarily confined to the upper small intestine and is mediated by a low-capacity L-amino acid transporter.[1][2][3][4][5] This transport system becomes saturated at higher therapeutic doses, resulting in a non-linear relationship between the administered dose and systemic exposure.[2][3] Consequently, as the dose of gabapentin increases, its bioavailability decreases, a phenomenon that contributes to unpredictable therapeutic responses among patients.[2][3][6]

Gabapentin enacarbil was engineered to bypass this absorption bottleneck.[7] As a prodrug, it is a chemically modified, inactive form of gabapentin that, upon administration, is absorbed and then converted to the active parent drug within the body.[8][9] This prodrug utilizes high-capacity nutrient transporters, specifically the monocarboxylate transporter type 1 (MCT-1) and the sodium-dependent multivitamin transporter (SMVT), which are expressed throughout the intestinal tract.[6][7][10][11][12][13] This widespread and high-capacity transport mechanism leads to more consistent, dose-proportional absorption and significantly improved bioavailability compared to gabapentin.[6][7][8][9][14][15][16][17]

Quantitative Pharmacokinetic Comparison

The pharmacokinetic profiles of gabapentin and gabapentin enacarbil have been extensively evaluated in clinical studies. The following table summarizes key bioavailability parameters from comparative trials in healthy adults.

ParameterGabapentinGabapentin EnacarbilKey Findings
Bioavailability Decreases with increasing dose (e.g., ~60% at 900 mg/day to ~27% at 4800 mg/day)[2][4]Consistently high and dose-proportional (mean of ~74%)[6][15][16]Gabapentin enacarbil demonstrates significantly higher and more predictable bioavailability across a wide range of doses.[6][14]
Cmax (Peak Plasma Concentration) Variable and not directly proportional to doseDose-proportional increaseThe peak plasma concentration of gabapentin derived from the prodrug is predictable and increases linearly with the dose.[6]
Tmax (Time to Peak Plasma Concentration) ~2.7 hours[14][18]Extended, ~5.2 to 8.2 hours[6][15][16]The extended-release characteristics of gabapentin enacarbil result in a delayed time to reach peak concentration, contributing to sustained drug levels.[14]
AUC (Area Under the Curve - Total Drug Exposure) Does not increase proportionally with doseDose-proportional increaseTotal drug exposure with gabapentin enacarbil is predictable and directly related to the administered dose, unlike gabapentin.[3][9]
Inter-individual Variability High[3][6]Low[6][15][16][17]The use of high-capacity transporters for absorption significantly reduces the variability in pharmacokinetic parameters observed among individuals.[6]

Experimental Methodologies

The data presented in this guide are derived from randomized, open-label, crossover pharmacokinetic studies in healthy adult volunteers. A typical experimental protocol for such a study is outlined below.

Objective: To compare the single-dose and steady-state pharmacokinetics of gabapentin administered as immediate-release gabapentin versus gabapentin enacarbil.

Study Design: A randomized, open-label, three-way crossover study.

Participants: A cohort of healthy adult volunteers.

Treatment Arms:

  • Arm A: Single dose of immediate-release gabapentin (e.g., 600 mg).

  • Arm B: Single dose of gabapentin enacarbil (e.g., 1200 mg, equimolar to a higher dose of gabapentin).

  • Arm C: Multiple doses of immediate-release gabapentin to achieve steady-state (e.g., 600 mg three times daily).

  • Arm D: Multiple doses of gabapentin enacarbil to achieve steady-state (e.g., 1200 mg twice daily).

Washout Period: A sufficient washout period (e.g., 7 days) is implemented between each treatment phase.

Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).

Bioanalytical Method: Plasma concentrations of gabapentin are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

Pharmacokinetic Analysis: The following pharmacokinetic parameters are calculated using non-compartmental methods: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), and AUC from time zero to infinity (AUC0-inf). For steady-state studies, trough concentrations (Cmin) and peak-to-trough fluctuation are also determined.

Visualizing the Mechanisms of Absorption and Bioactivation

The following diagrams illustrate the distinct absorption pathways of gabapentin and gabapentin enacarbil, as well as the experimental workflow for a typical bioavailability study.

Absorption Pathways of Gabapentin and Gabapentin Enacarbil cluster_0 Gabapentin cluster_1 Gabapentin Enacarbil (Prodrug) Gabapentin Oral Gabapentin Upper_Intestine Upper Small Intestine Gabapentin->Upper_Intestine LAT Low-Capacity L-amino Acid Transporter (Saturable) Upper_Intestine->LAT Systemic_Circulation_G Systemic Circulation (Low & Variable Bioavailability) LAT->Systemic_Circulation_G Limited Absorption GE Oral Gabapentin Enacarbil Intestine Entire Intestinal Tract GE->Intestine Transporters High-Capacity Nutrient Transporters (MCT-1, SMVT) Intestine->Transporters Hydrolysis Esterase-Mediated Hydrolysis Transporters->Hydrolysis Efficient Absorption Systemic_Circulation_GE Systemic Circulation (High & Predictable Bioavailability) Hydrolysis->Systemic_Circulation_GE Conversion to Gabapentin

Caption: Distinct absorption pathways of gabapentin and its prodrug.

Experimental Workflow for a Comparative Bioavailability Study cluster_0 Crossover Periods Recruitment Participant Recruitment (Healthy Volunteers) Screening Screening & Informed Consent Recruitment->Screening Randomization Randomization to Treatment Sequence Screening->Randomization Period1 Period 1: Administer Drug A Randomization->Period1 Washout1 Washout Period Period1->Washout1 Blood_Sampling Serial Blood Sampling Period1->Blood_Sampling Period2 Period 2: Administer Drug B Washout1->Period2 Analysis Bioanalysis (HPLC-MS/MS) Blood_Sampling->Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) Analysis->PK_Analysis Comparison Statistical Comparison of Bioavailability PK_Analysis->Comparison

Caption: Workflow of a comparative bioavailability clinical trial.

References

A Comparative Guide to the Mass Spectrometry Analysis of Cyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of cyclohexyl acetate, mass spectrometry coupled with chromatographic separation stands as the gold standard. This guide provides an objective comparison of two primary mass spectrometry-based techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The selection between these methods is contingent on specific analytical needs, including sensitivity, sample matrix, and throughput. This document outlines the principles of each technique, presents supporting experimental data for analogous compounds, and provides detailed experimental protocols.

Principles of Analysis: GC-MS vs. LC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like cyclohexyl acetate.[1] The fundamental principle of GC-MS involves the separation of compounds in a gaseous mobile phase based on their volatility and interaction with a stationary phase within a heated column.[1] Following separation, the analytes are ionized, typically through electron ionization (EI), leading to characteristic fragmentation patterns that are used for identification and quantification.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS), conversely, separates compounds in a liquid mobile phase based on their affinity for a stationary phase.[3] This technique is highly versatile and can accommodate a wide range of compounds, including those that are non-volatile or thermally labile. For a relatively non-polar compound like cyclohexyl acetate, reversed-phase LC would be the method of choice. Ionization in LC-MS is typically achieved through softer techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which often result in less fragmentation and a more prominent molecular ion.

Quantitative Performance Comparison

Analytical MethodAnalyte (Analogous)Limit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (r²)Reproducibility (%RSD)
GC-MS Ethyl Acetate530 µg/L[4]Not Specified>0.99 (typical)<15% (typical)
Ethyl Hexanoate29 µg/L[4]Not Specified>0.99 (typical)0.774%[4]
Various Plasticizers-54.1 to 76.3 ng/g[5]>0.991.8–17.8%[5]
LC-MS/MS (General)Analyte DependentAnalyte Dependent>0.99 (typical)<15% (typical)

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a representative method for the quantitative analysis of cyclohexyl acetate using GC-MS and is based on established methods for volatile esters.[6]

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of cyclohexyl acetate in a suitable solvent such as methanol or ethyl acetate. Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte and remove interfering substances.[7]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: A mid-polarity column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm) is suitable for the separation of esters.

  • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • MS Ion Source (EI): 70 eV.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-300.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

As cyclohexyl acetate is a non-polar and volatile compound, GC-MS is generally the more common and straightforward approach. However, LC-MS can also be employed, particularly when analyzing complex mixtures where co-eluting peaks may be an issue in GC. The following is a proposed, representative protocol for an LC-MS method.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of cyclohexyl acetate in a solvent compatible with the mobile phase, such as acetonitrile or methanol. Prepare a series of calibration standards by serial dilution.

  • Sample Dilution: Dilute the sample in the mobile phase to a concentration within the calibration range. Filtration of the sample through a 0.22 µm filter is recommended prior to injection.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is appropriate for separating non-polar compounds.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 50% B

    • 1-5 min: Gradient to 95% B

    • 5-7 min: Hold at 95% B

    • 7.1-9 min: Return to 50% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ion Source: ESI or APCI in positive ion mode.

  • MS/MS Parameters: Optimization of precursor and product ions for cyclohexyl acetate would be required.

Mass Spectral Fragmentation of Cyclohexyl Acetate

Under electron ionization (EI) in a GC-MS, cyclohexyl acetate will undergo characteristic fragmentation. The molecular ion (M+) at m/z 142 is often observed. The fragmentation of esters is well-characterized and typically involves cleavages adjacent to the carbonyl group and rearrangements.[8]

The NIST mass spectrum for cyclohexyl acetate shows a base peak at m/z 82, which corresponds to the cyclohexene radical cation, formed through a McLafferty-type rearrangement involving the loss of acetic acid. Another significant fragment is observed at m/z 43, corresponding to the acetyl cation [CH3CO]+.

Fragmentation Cyclohexyl Acetate (m/z 142) Cyclohexyl Acetate (m/z 142) Cyclohexene Radical Cation (m/z 82) Cyclohexene Radical Cation (m/z 82) Cyclohexyl Acetate (m/z 142)->Cyclohexene Radical Cation (m/z 82) McLafferty Rearrangement Acetic Acid (Neutral Loss) Acetic Acid (Neutral Loss) Cyclohexyl Acetate (m/z 142)->Acetic Acid (Neutral Loss) Acetyl Cation (m/z 43) Acetyl Cation (m/z 43) Cyclohexyl Acetate (m/z 142)->Acetyl Cation (m/z 43) Alpha Cleavage Cyclohexyloxy Radical (Neutral Loss) Cyclohexyloxy Radical (Neutral Loss) Cyclohexyl Acetate (m/z 142)->Cyclohexyloxy Radical (Neutral Loss)

Caption: Fragmentation pathway of cyclohexyl acetate in EI-MS.

Experimental Workflow

The general workflow for the analysis of cyclohexyl acetate by either GC-MS or LC-MS involves several key stages, from sample acquisition to data analysis.

Caption: General workflow for mass spectrometry analysis.

Conclusion

Both GC-MS and LC-MS are suitable techniques for the analysis of cyclohexyl acetate, with the choice largely depending on the specific application. GC-MS is often preferred for its robustness, simplicity, and the availability of extensive spectral libraries for compound identification, especially for volatile and semi-volatile compounds. LC-MS offers greater flexibility for a wider range of compounds and can be advantageous for complex sample matrices where chromatographic resolution is a challenge. For routine quality control and quantification of relatively pure samples of cyclohexyl acetate, GC-MS is likely the more efficient and cost-effective choice. For research applications involving complex biological or environmental samples, the versatility of LC-MS may be more beneficial. The provided protocols and performance data for analogous compounds serve as a strong foundation for the development and validation of a robust analytical method for cyclohexyl acetate.

References

A Comparative Guide to Gabapentin Synthesis Routes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Gabapentin, an active pharmaceutical ingredient (API) widely used for the management of epilepsy and neuropathic pain, can be synthesized through several distinct chemical pathways. The efficiency, purity of the final product, and overall cost-effectiveness of gabapentin production are highly dependent on the chosen synthesis route. This guide provides a detailed comparison of the most common synthesis routes for gabapentin, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

Key Synthesis Routes and Their Efficacy

The industrial production of gabapentin has been dominated by a few key synthetic strategies. The most prominent among these are the Hofmann rearrangement of 1,1-cyclohexanediacetic acid monoamide (CDMA), the Curtius rearrangement, the Lossen rearrangement, and the hydrolysis of gabalactam. Each route presents a unique set of advantages and disadvantages in terms of yield, purity, cost, safety, and environmental impact.

Comparative Data on Gabapentin Synthesis Routes

The following table summarizes the available quantitative data for the different gabapentin synthesis routes. It is important to note that direct head-to-head comparative studies are limited in the public domain, and much of the data is derived from patent literature, which may present optimized results.

MetricHofmann Rearrangement RouteCurtius Rearrangement RouteLossen Rearrangement RouteGabalactam Hydrolysis Route
Overall Yield Reported up to ~79% (based on multi-step synthesis from 1,1-cyclohexanediacetic acid)Data not consistently reported; early syntheses are known for being multi-step which can lower overall yield.Data not consistently reported in available literature.Reported up to ~77.3% from 1-cyanocyclohexylacetonitrile.[1]
Purity High purity achievable (>99.5%) after crystallization.[2]High purity can be achieved, but may require significant purification steps.Data not consistently reported.High purity achievable (>98%) after purification.
Key Intermediates 1,1-Cyclohexanediacetic acid, 1,1-Cyclohexanediacetic anhydride, 1,1-Cyclohexanediacetic acid monoamide (CDMA)1,1-Cyclohexanediacetic acid, corresponding acyl azide1,1-Cyclohexanediacetic acid, corresponding hydroxamic acidGabalactam (2-azaspiro[1][2]decan-3-one)
Primary Reagents Sodium hypobromite or hypochlorite, Sodium hydroxide, Mineral acidsAzide sources (e.g., sodium azide, diphenylphosphoryl azide), Solvents for rearrangementHydroxylamine, Reagents for hydroxamic acid activationStrong acids (e.g., HCl) or bases for hydrolysis
Safety Concerns Use of bromine and strong bases. Exothermic reaction that requires careful temperature control.Use of potentially explosive azide compounds.Use of hydroxylamine and potentially hazardous activating agents.Use of concentrated acids or bases at elevated temperatures.
Environmental Impact Generation of halogenated waste streams and inorganic salts.Use of toxic azide reagents.Generation of byproducts from activating agents.Generation of acidic or basic waste streams.

Visualizing the Synthesis Pathways

The following diagrams, generated using DOT language, illustrate the logical flow of the primary gabapentin synthesis routes.

Hofmann_Rearrangement A 1,1-Cyclohexanediacetic Acid B 1,1-Cyclohexanediacetic Anhydride A->B Dehydration C 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) B->C Ammonolysis D Gabapentin C->D Hofmann Rearrangement

Hofmann Rearrangement Pathway for Gabapentin Synthesis.

Gabalactam_Hydrolysis A Gabalactam B Gabapentin A->B Acid or Base Hydrolysis

Gabapentin Synthesis via Gabalactam Hydrolysis.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of gabapentin. The following sections provide methodologies for key transformations in the most prominent synthesis routes.

Hofmann Rearrangement Route: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide (CDMA)

This protocol describes the synthesis of the key intermediate, CDMA, from 1,1-cyclohexanediacetic anhydride.

Materials:

  • 1,1-Cyclohexanediacetic anhydride

  • Aqueous ammonia (25-35 wt%)

  • Sulfuric acid (30-70 wt%) or Hydrochloric acid

  • Deionized water

  • Ethyl acetate (for recrystallization)

Procedure:

  • Ammonolysis: 1,1-Cyclohexanediacetic anhydride is added to a reactor containing aqueous ammonia. The reaction temperature is maintained below 20°C. The molar ratio of ammonia to the anhydride is typically kept between 5 and 10 to ensure complete conversion.[3] The reaction mixture is stirred for 2 to 5 hours.

  • Neutralization and Precipitation: The reaction mixture is then neutralized by the slow addition of an aqueous solution of sulfuric acid or hydrochloric acid until a slightly acidic pH (typically 1-2) is achieved. This causes the crude CDMA to precipitate out of the solution.

  • Isolation and Purification: The precipitated solid is collected by filtration and washed with cold deionized water. The crude CDMA can be further purified by recrystallization from a solvent mixture such as ethyl acetate and water to yield a product with a purity of over 99.5%.[2] A reported yield for this process is as high as 93-96%.[2][4]

Hofmann Rearrangement Route: Conversion of CDMA to Gabapentin

This protocol details the Hofmann rearrangement of CDMA to form gabapentin.

Materials:

  • 1,1-Cyclohexanediacetic acid monoamide (CDMA)

  • Sodium hydroxide

  • Bromine

  • Hydrochloric acid

  • Isopropanol (for crystallization)

Procedure:

  • Preparation of Sodium Hypobromite: A solution of sodium hypobromite is prepared in situ by adding bromine to a cooled (-5°C to -10°C) aqueous solution of sodium hydroxide.

  • Hofmann Rearrangement: A solution of CDMA in aqueous sodium hydroxide is added to the freshly prepared sodium hypobromite solution while maintaining the temperature between -5°C and 0°C. After the addition is complete, the reaction mixture is gradually warmed and then heated to around 50-55°C for a period of time to complete the rearrangement.

  • Acidification and Isolation: The reaction mixture is cooled and then acidified with hydrochloric acid to a pH of approximately 6.2-6.3 to precipitate gabapentin.[5]

  • Purification: The precipitated crude gabapentin is collected by filtration. It can be purified by crystallization from a solvent such as isopropanol to yield gabapentin with high purity.[5] A patent reports a yield of 89% for the crystallized gabapentin from CDMA with a purity of 100.0%.[5]

Gabalactam Hydrolysis Route

This protocol outlines the conversion of gabalactam to gabapentin hydrochloride.

Materials:

  • Gabalactam (2-azaspiro[1][2]decan-3-one)

  • Concentrated hydrochloric acid

Procedure:

  • Acid Hydrolysis: Gabalactam is dissolved in concentrated hydrochloric acid.

  • Heating: The solution is heated to reflux (approximately 100-110°C) and maintained at this temperature for several hours (e.g., 3-6 hours) to ensure complete hydrolysis of the lactam ring.

  • Crystallization and Isolation: The reaction mixture is then cooled, which causes the gabapentin hydrochloride to crystallize out of the solution. The crystals are isolated by filtration.

  • Conversion to Gabapentin: The isolated gabapentin hydrochloride can then be converted to the free amino acid (gabapentin) by treatment with a basic ion-exchange resin or by neutralization with a suitable base followed by crystallization.

Concluding Remarks

The selection of a gabapentin synthesis route is a critical decision in the drug development and manufacturing process. The Hofmann rearrangement route, starting from 1,1-cyclohexanediacetic acid, is a well-documented and widely used industrial method that can provide high yields and purity.[1][6] However, it involves the use of hazardous materials like bromine and generates significant amounts of inorganic salt waste.

The synthesis via gabalactam hydrolysis offers a more direct route, potentially reducing the number of synthetic steps. While quantitative data for the Curtius and Lossen rearrangements are less prevalent in publicly available literature, they represent alternative pathways that may offer advantages in specific contexts, although the use of azides in the Curtius rearrangement poses a significant safety risk.

Recent research has also explored "green chemistry" approaches to synthesize gabapentin derivatives, aiming to reduce the environmental impact by using less hazardous solvents and reagents.[7][8] As the pharmaceutical industry continues to prioritize sustainable practices, the development of more environmentally benign and cost-effective synthesis routes for gabapentin will remain an area of active research.

Ultimately, the optimal synthesis route will depend on a comprehensive evaluation of factors including the desired scale of production, available resources, regulatory requirements, and a thorough assessment of the associated safety and environmental considerations.

References

A Comparative Guide to the Stereoselective Synthesis of Amino Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of amino esters is a critical process in the development of novel therapeutics and chiral building blocks. This guide provides an objective comparison of key methodologies, supported by experimental data, to aid in the selection of the most suitable approach for a given synthetic challenge.

The asymmetric synthesis of amino esters can be broadly categorized into three main strategies: the use of chiral auxiliaries, catalytic methods (organocatalysis and transition-metal catalysis), and biocatalysis. Each approach offers distinct advantages and disadvantages in terms of stereoselectivity, substrate scope, scalability, and cost. This guide will delve into the specifics of prominent methods within each category, presenting quantitative data in structured tables and detailed experimental protocols for reproducibility.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry. This approach involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction, followed by its removal to yield the desired enantiomerically enriched product.

The Schöllkopf Bis-Lactim Ether Method

The Schöllkopf method utilizes a chiral bis-lactim ether, typically derived from L-valine and glycine, as a chiral glycine enolate equivalent. Alkylation of the metalated bis-lactim ether proceeds with high diastereoselectivity due to the steric hindrance imposed by the bulky isopropyl group of the valine auxiliary, which directs the incoming electrophile to the opposite face. Subsequent acidic hydrolysis cleaves the auxiliary, affording the desired non-proteinogenic α-amino acid ester with high enantiomeric excess. Generally, enantiomeric excesses of over 95% are achievable with this method.[1]

Table 1: Performance Data for the Schöllkopf Bis-Lactim Ether Method

Electrophile (R-X)ProductDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)Yield
Benzyl bromideMethyl (R)-2-amino-3-phenylpropanoate>95%>95%Good
Allyl bromideMethyl (R)-2-aminopent-4-enoate>95%>95%Good
Methyl iodideMethyl (R)-2-aminopropanoate>95%>95%Good

Experimental Protocol: General Procedure for the Schöllkopf Method

  • Formation of the Bis-Lactim Ether: A dipeptide derived from glycine and (R)-valine is converted into a 2,5-diketopiperazine.[1] This cyclic dipeptide is then treated with a methylating agent, such as trimethyloxonium tetrafluoroborate (Meerwein's salt), to yield the bis-lactim ether.

  • Metalation: The bis-lactim ether is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A strong base, typically n-butyllithium (n-BuLi), is added dropwise to abstract a proton from the prochiral carbon of the glycine unit, forming a lithiated aza-enolate.[1]

  • Alkylation: The electrophile (e.g., an alkyl halide) is added to the solution at -78 °C, and the reaction mixture is stirred for several hours. The steric bulk of the isopropyl group on the valine-derived portion of the auxiliary directs the alkylating agent to the opposite face of the enolate.[1]

  • Hydrolysis and Auxiliary Removal: The reaction is quenched, and the product is worked up. The crude alkylated bis-lactim ether is then subjected to mild acidic hydrolysis (e.g., with dilute HCl) to cleave the auxiliary, yielding the desired α-amino acid methyl ester and the valine methyl ester auxiliary, which can be separated by chromatography.[1]

Schollkopf_Workflow cluster_prep Auxiliary Preparation cluster_reaction Asymmetric Alkylation cluster_workup Deprotection & Isolation Gly_Val Glycine + (R)-Valine DKP 2,5-Diketopiperazine Gly_Val->DKP Cyclization BisLactim Bis-Lactim Ether DKP->BisLactim O-Methylation Metalation Metalation (n-BuLi, -78°C) BisLactim->Metalation Alkylation Alkylation (R-X, -78°C) Metalation->Alkylation Alkylated_BisLactim Alkylated Bis-Lactim Alkylation->Alkylated_BisLactim Hydrolysis Acidic Hydrolysis Alkylated_BisLactim->Hydrolysis Separation Chromatographic Separation Hydrolysis->Separation AminoEster Chiral Amino Ester Separation->AminoEster ValineEster Valine Methyl Ester Separation->ValineEster

Evans Oxazolidinone Auxiliaries

The Evans asymmetric alkylation utilizes chiral oxazolidinone auxiliaries, which are readily prepared from amino alcohols. The N-acylated oxazolidinone is deprotonated to form a chiral enolate, where the stereocenter on the auxiliary effectively shields one face of the enolate. Subsequent alkylation occurs from the less hindered face, leading to high diastereoselectivity. The auxiliary can then be cleaved under various conditions to provide the corresponding chiral carboxylic acid, alcohol, or, in this context, can be converted to the amino ester.

Table 2: Performance Data for Evans Oxazolidinone-Mediated Alkylation

N-Acyl GroupElectrophileDiastereoselectivity (d.r.)Yield
PropanoylBenzyl bromide>99:190%
PropanoylMethyl iodide>99:194%
AcetylAllyl bromide>99:185%

Experimental Protocol: General Procedure for Evans Asymmetric Alkylation

  • N-Acylation: The chiral oxazolidinone auxiliary is acylated with the desired acyl chloride or anhydride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) to form the N-acyl oxazolidinone.

  • Enolate Formation: The N-acyl oxazolidinone is dissolved in an anhydrous aprotic solvent like THF and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), is added to generate the corresponding Z-enolate.

  • Alkylation: The alkylating agent (e.g., an alkyl halide) is added to the enolate solution at -78 °C, and the reaction is allowed to proceed to completion. The chiral auxiliary directs the approach of the electrophile, leading to a high degree of diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is removed by hydrolysis (e.g., with lithium hydroxide) or alcoholysis (e.g., with sodium methoxide in methanol) to yield the chiral carboxylic acid or ester, respectively. The chiral auxiliary can often be recovered and reused.

Evans_Workflow cluster_prep Substrate Preparation cluster_reaction Asymmetric Alkylation cluster_workup Cleavage & Isolation Aux Chiral Oxazolidinone N_Acyl N-Acyl Oxazolidinone Aux->N_Acyl Acyl_Cl Acyl Chloride Acyl_Cl->N_Acyl Enolate_Formation Enolate Formation (LDA, -78°C) N_Acyl->Enolate_Formation Alkylation Alkylation (R-X, -78°C) Enolate_Formation->Alkylation Alkylated_Product Alkylated Adduct Alkylation->Alkylated_Product Cleavage Auxiliary Cleavage (e.g., LiOH/H2O2) Alkylated_Product->Cleavage Esterification Esterification Cleavage->Esterification Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux Chiral_Ester Chiral Amino Ester Esterification->Chiral_Ester

Oppolzer's Camphorsultam

Oppolzer's camphorsultam is another powerful chiral auxiliary derived from naturally abundant camphor. Similar to Evans auxiliaries, N-acyl sultams can be converted to their corresponding enolates, which then undergo highly diastereoselective alkylations. The rigid bicyclic structure of the camphorsultam provides excellent stereocontrol. The auxiliary can be cleaved under relatively mild conditions.

Table 3: Performance Data for Oppolzer's Camphorsultam-Mediated Alkylation

N-Acyl GroupElectrophileDiastereomeric Excess (d.e.)Yield
PropanoylBenzyl bromide>98%85-95%
AcetylEthyl iodide>98%88%
PhenylacetylMethyl iodide>98%92%

Experimental Protocol: General Procedure for Oppolzer's Camphorsultam Alkylation

  • N-Acylation: The camphorsultam is acylated with the appropriate acyl chloride in the presence of a base like triethylamine and a Lewis acid catalyst such as MgCl2.

  • Enolate Formation: The N-acyl camphorsultam is treated with a strong base (e.g., NaHMDS or LDA) in an anhydrous solvent like THF at low temperature (-78 °C) to generate the enolate.

  • Alkylation: The electrophile is added to the enolate solution, and the reaction is stirred until completion. The stereochemical outcome is dictated by the conformation of the enolate, which is influenced by the chiral sultam.

  • Auxiliary Removal: The chiral auxiliary is typically removed by reductive cleavage (e.g., with LiAlH4 or NaBH4) to afford the corresponding chiral alcohol, which can then be oxidized and esterified to the desired amino ester. Alternatively, direct saponification followed by esterification can be employed.

Oppolzer_Workflow cluster_prep Substrate Preparation cluster_reaction Asymmetric Alkylation cluster_workup Cleavage & Conversion Sultam Camphorsultam N_Acyl_Sultam N-Acyl Camphorsultam Sultam->N_Acyl_Sultam Acyl_Cl Acyl Chloride Acyl_Cl->N_Acyl_Sultam Enolate_Formation Enolate Formation (NaHMDS, -78°C) N_Acyl_Sultam->Enolate_Formation Alkylation Alkylation (R-X, -78°C) Enolate_Formation->Alkylation Alkylated_Adduct Alkylated Adduct Alkylation->Alkylated_Adduct Reductive_Cleavage Reductive Cleavage (e.g., LiAlH4) Alkylated_Adduct->Reductive_Cleavage Oxidation_Esterification Oxidation & Esterification Reductive_Cleavage->Oxidation_Esterification Recovered_Sultam Recovered Auxiliary Reductive_Cleavage->Recovered_Sultam Chiral_Ester Chiral Amino Ester Oxidation_Esterification->Chiral_Ester

Catalytic Asymmetric Synthesis

Catalytic methods offer a more atom-economical and often more scalable approach to stereoselective synthesis, as only a substoichiometric amount of a chiral catalyst is required.

Organocatalysis

Organocatalysis utilizes small organic molecules to catalyze asymmetric transformations. For the synthesis of amino esters, chiral Brønsted acids, such as phosphoric acids, and chiral amines, like prolinol derivatives, have proven to be effective. These catalysts can activate imino esters towards nucleophilic attack, leading to the formation of enantioenriched products. Organocatalytic methods often feature mild reaction conditions and tolerance to a variety of functional groups.[2][3][4]

Table 4: Performance of Organocatalytic Methods for Amino Ester Synthesis

Catalyst TypeReaction TypeSubstrateEnantiomeric Excess (e.e.)Yield
Chiral Phosphoric AcidReductive Aminationα-Imino ester94-99%Excellent
Diarylprolinol Silyl EtherMichael AdditionOxazoloneup to >99%Good
Cinchona Alkaloid DerivativeMannich ReactionGlycine Schiff baseup to 96%Good

Experimental Protocol: General Procedure for Organocatalytic Reductive Amination of α-Imino Esters

  • Reaction Setup: In a reaction vessel, the α-imino ester, a hydrogen source (e.g., a Hantzsch ester), and the chiral phosphoric acid catalyst (typically 1-10 mol%) are combined in a suitable solvent (e.g., toluene or dichloromethane) at ambient temperature.

  • Reaction Progress: The reaction is stirred at the specified temperature and monitored by an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched α-amino ester.

Organocatalysis_Workflow cluster_reaction Catalytic Reaction cluster_workup Isolation Start_Mat α-Imino Ester + Hantzsch Ester Reaction Reaction (Solvent, Temp) Start_Mat->Reaction Catalyst Chiral Phosphoric Acid (1-10 mol%) Catalyst->Reaction Purification Column Chromatography Reaction->Purification Product Enantioenriched α-Amino Ester Purification->Product

Biocatalysis

Biocatalysis employs enzymes to perform chemical transformations with high stereo-, regio-, and chemoselectivity under mild reaction conditions. For amino ester synthesis, enzymes such as imine reductases (IREDs) and transaminases are particularly useful. IREDs, for instance, can catalyze the asymmetric reduction of imines to amines with excellent enantioselectivity, often using a cofactor like NADH or NADPH.

Table 5: Performance of Biocatalytic Methods for Amino Ester Synthesis

EnzymeReaction TypeSubstrateEnantiomeric Excess (e.e.)Conversion/Yield
Imine Reductase (IRED)Reductive Aminationα-Keto ester + Amineup to >99%High
Imine Reductase (IRED)Imine ReductionCyclic imine>98%90% Yield
Reductive Aminase (RedAm)Reductive AminationKetone + Amine95%45% Conversion

Experimental Protocol: General Procedure for IRED-Catalyzed Reductive Amination

  • Reaction Mixture Preparation: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), the α-keto ester substrate, the amine, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration) are combined.

  • Enzymatic Reaction: The imine reductase (often as a whole-cell lysate or purified enzyme) is added to initiate the reaction. The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by HPLC or GC. Once the reaction is complete, the mixture is typically extracted with an organic solvent.

  • Purification: The organic extracts are combined, dried, and concentrated. The resulting crude product is then purified by column chromatography to yield the highly enantioenriched amino ester.

Biocatalysis_Workflow cluster_reaction Enzymatic Reaction cluster_workup Product Isolation Substrates α-Keto Ester + Amine + Cofactor System Incubation Incubation (Buffer, Temp) Substrates->Incubation Enzyme Imine Reductase (IRED) Enzyme->Incubation Extraction Organic Extraction Incubation->Extraction Purification Chromatography Extraction->Purification Product Enantioenriched Amino Ester Purification->Product

Conclusion

The stereoselective synthesis of amino esters can be achieved through a variety of powerful methods. Chiral auxiliary-based approaches, such as the Schöllkopf, Evans, and Oppolzer methods, are highly reliable and predictable, consistently delivering high levels of stereoselectivity. However, they are stoichiometric in the chiral source and may require additional steps for auxiliary attachment and removal.

Catalytic methods, including organocatalysis and biocatalysis, offer more sustainable and atom-economical alternatives. Organocatalysis provides a versatile toolkit with mild reaction conditions, while biocatalysis offers unparalleled selectivity in aqueous media. The choice of method will ultimately depend on the specific target molecule, desired scale of synthesis, and available resources. This guide provides the foundational information to make an informed decision for the efficient and stereocontrolled synthesis of valuable amino ester building blocks.

References

Safety Operating Guide

Proper Disposal of Methyl 2-(1-aminocyclohexyl)acetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 2-(1-aminocyclohexyl)acetate (CAS No. 178242-64-3), ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with the handling and disposal of this chemical.

Hazard Identification and Immediate Safety Precautions

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Before handling, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation. Remove all sources of ignition as a precautionary measure, given that similar acetate compounds are flammable.[3][4][5][6]

  • Absorb Spill: Use an inert, non-combustible absorbent material, such as sand or earth, to contain and absorb the spill.[7]

  • Collect Waste: Carefully collect the absorbed material into a suitable, labeled, and sealable container for disposal.[2][7]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

  • Dispose: The collected waste must be disposed of as hazardous chemical waste through a licensed disposal company.[4][8]

Disposal Procedures

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2][8] Do not discharge into drains or the environment.[2][8]

Operational Steps for Disposal:

  • Waste Collection: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.

  • Labeling: The container must be clearly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution and local regulations.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it is collected by a licensed waste disposal company.[4]

  • Documentation: Maintain accurate records of the amount of waste generated and its disposal date.

  • Professional Disposal: Arrange for the collection and disposal of the waste by a certified hazardous waste management company. They will ensure the chemical is disposed of in accordance with all local, state, and federal regulations.[8]

Quantitative Data Summary

PropertyValue (for similar compounds)Relevance to Disposal
Flash Point-10 °C / 14 °F (for Methyl Acetate)Indicates high flammability; waste should be kept away from ignition sources.
Boiling Point57.4 °C / 135.3 °F (for Methyl Acetate)Volatility suggests the need for well-ventilated storage and handling.
Vapor Pressure220 mbar @ 20 °C (for Methyl Acetate)[4]High vapor pressure increases inhalation risk; use of fume hood is critical.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Absorb with Inert Material 3. Collect in Labeled Container is_spill->spill_procedure Yes collect_waste Collect in a Designated, Labeled Hazardous Waste Container is_spill->collect_waste No spill_procedure->collect_waste storage Store in a Cool, Dry, Ventilated Area Away from Incompatible Materials collect_waste->storage documentation Document Waste Generation (Chemical Name, Quantity, Date) storage->documentation disposal_company Contact Licensed Waste Disposal Company for Pickup documentation->disposal_company end End: Waste Disposed of Safely and in Compliance disposal_company->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 2-(1-aminocyclohexyl)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Methyl 2-(1-aminocyclohexyl)acetate

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 178242-64-3) is publicly available. The following guidance is based on the safety profiles of structurally similar compounds, including methyl acetate and other amino esters. Researchers must conduct a thorough risk assessment before handling this chemical.

This guide provides essential safety, handling, and disposal information for this compound, tailored for researchers, scientists, and drug development professionals.

Hazard Assessment of Analogous Compounds

Based on the functional groups (amine and ester) present in this compound, the compound is anticipated to exhibit the following hazards, drawn from data on similar chemicals:

Hazard StatementBasis from Analogous Compounds
H225: Highly flammable liquid and vaporSDS for Methyl Acetate indicates high flammability.[1][2][3]
H315: Causes skin irritationAmines and esters can be irritating to the skin upon prolonged contact.[4]
H319: Causes serious eye irritationEsters like Methyl Acetate are known to cause serious eye irritation.[3][4]
H335: May cause respiratory irritationVapors of volatile organic compounds, including esters and amines, can irritate the respiratory tract.
Repeated exposure may cause skin dryness or crackingA common hazard associated with organic solvents and esters.[1][2]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side Shields or Face ShieldEssential for protecting against splashes. A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile)Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is recommended to provide an additional layer of protection.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from minor spills. For larger scale work, a chemical-resistant apron over the lab coat is advised.
Respiratory Protection Chemical Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of vapors.
Foot Protection Closed-Toe ShoesRequired in all laboratory settings to protect against spills and falling objects.

Operational and Disposal Plan

Step-by-Step Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE and have it readily available.

    • Prepare a designated waste container for chemical waste.

    • Keep spill control materials (e.g., absorbent pads) within reach.

  • Handling:

    • Conduct all weighing and solution preparation within the chemical fume hood.

    • Avoid direct contact with the skin and eyes.

    • Use spark-proof tools and equipment, as the compound is likely flammable.[1][2]

    • Ground all equipment to prevent static discharge.[1]

    • Keep the container tightly closed when not in use to prevent the escape of vapors.[2][3]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • If safe to do so, contain the spill using an inert absorbent material.

    • Place the contaminated material into a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area and wash the spill site once the material is removed.

Disposal Plan
  • Liquid Waste: Collect all solutions containing this compound in a designated, labeled hazardous waste container. Do not pour down the drain.

  • Solid Waste: Dispose of any contaminated materials, such as gloves, absorbent pads, and pipette tips, in a designated solid hazardous waste container.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Dispose of the container in accordance with institutional and local regulations. All waste must be disposed of via an approved waste disposal plant.[1][2]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_waste Prepare Waste Containers prep_fume_hood->prep_waste prep_spill_kit Locate Spill Kit prep_waste->prep_spill_kit handling_weigh Weigh Compound prep_spill_kit->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution handling_reaction Perform Reaction handling_solution->handling_reaction cleanup_liquid Collect Liquid Waste handling_reaction->cleanup_liquid cleanup_solid Dispose of Contaminated Solids handling_reaction->cleanup_solid cleanup_decontaminate Decontaminate Work Area cleanup_liquid->cleanup_decontaminate cleanup_solid->cleanup_decontaminate cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.